molecular formula C12H8N2 B189438 4,7-Phenanthroline CAS No. 230-07-9

4,7-Phenanthroline

Cat. No.: B189438
CAS No.: 230-07-9
M. Wt: 180.2 g/mol
InChI Key: DATYUTWESAKQQM-UHFFFAOYSA-N
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Description

4,7-Phenanthroline reacts with ruthenium carbonyl to yield cyclometalated derivatives.>This compound is a phenanthroline.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,7-phenanthroline
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InChI

InChI=1S/C12H8N2/c1-3-9-10-4-2-8-14-12(10)6-5-11(9)13-7-1/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DATYUTWESAKQQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C=CC=N3)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30177552
Record name 4,7-Phenanthroline
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Molecular Weight

180.20 g/mol
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CAS No.

230-07-9
Record name 4,7-Phenanthroline
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Record name 4,7-Phenanthroline
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4,7-Phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 4,7-phenanthroline, a heterocyclic compound of significant interest in coordination chemistry, materials science, and drug development. This document details experimental protocols, presents quantitative data in a structured format, and illustrates key processes with diagrams to facilitate understanding and replication.

Synthesis of this compound

The most common and historically significant method for synthesizing this compound is the Skraup reaction, a cyclization reaction that utilizes p-phenylenediamine and glycerol in the presence of an oxidizing agent and a dehydrating agent, typically sulfuric acid.

A greener, microwave-assisted modification of the Skraup reaction has also been developed, offering a more environmentally friendly approach.

Experimental Protocol: Modified Skraup Reaction (Microwave-Assisted)

This protocol outlines a microwave-assisted synthesis of this compound.

Materials:

  • p-Phenylenediamine

  • Glycerol

  • Sulfuric acid (concentrated)

  • Water (distilled)

  • Sodium hydroxide (for neutralization)

  • Organic solvent for extraction (e.g., dichloromethane or chloroform)

  • Drying agent (e.g., anhydrous sodium sulfate)

Equipment:

  • Microwave reactor with a sealed vessel (30 mL capacity)

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 30 mL sealed microwave reactor vessel, combine p-phenylenediamine (10 mmol), glycerol (40 mmol, 4.0 equiv.), and concentrated sulfuric acid (30 mmol, 3.0 equiv.) in water (10 mL).

  • Microwave Irradiation: Subject the mixture to microwave irradiation. The reaction is typically heated with a power level sufficient to reach 200°C, with a heating ramp of approximately 36°C/min, and then held at 200°C for 10 minutes.

  • Work-up: After cooling, carefully neutralize the reaction mixture with a saturated solution of sodium hydroxide until a basic pH is achieved.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or chloroform. Repeat the extraction process three times to ensure complete recovery.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

Purification: Non-Chromatographic Method

Purification of phenanthrolines can be challenging due to the presence of basic nitrogen-containing byproducts. A non-chromatographic method involving the formation and decomposition of a zinc chloride complex offers an effective alternative to column chromatography.[1]

Procedure:

  • Complex Formation: Dissolve the crude this compound in a suitable solvent like ethylene glycol at approximately 50°C. Add a solution of zinc chloride in ethylene glycol and heat the mixture to 100°C to facilitate the formation of the (this compound)ZnCl₂ complex, which is insoluble.

  • Isolation of the Complex: Allow the mixture to cool slowly to room temperature. The solid complex will precipitate out of the solution. Isolate the complex by filtration using a Buchner funnel.

  • Washing the Complex: To remove further impurities, the isolated complex can be heated in fresh ethylene glycol.[1]

  • Decomplexation: Suspend the purified zinc complex in a suitable solvent (e.g., dichloromethane) and treat it with a concentrated aqueous ammonia solution. The ammonia will coordinate with the zinc, liberating the pure this compound into the organic phase.

  • Final Isolation: Separate the organic layer, wash it with water, dry it over a suitable drying agent, and remove the solvent under reduced pressure to obtain the purified this compound.

G Synthesis and Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification A p-Phenylenediamine + Glycerol + H₂SO₄ in Water B Microwave Irradiation (200°C, 15 min) A->B C Neutralization (NaOH) B->C D Extraction (Organic Solvent) C->D E Drying and Concentration D->E F Crude this compound E->F G Dissolution in Ethylene Glycol F->G H Addition of ZnCl₂ G->H I Formation of (4,7-Phen)ZnCl₂ Complex H->I J Isolation of Complex (Filtration) I->J K Decomplexation (Aqueous Ammonia) J->K L Extraction, Drying, and Concentration K->L M Pure this compound L->M

Caption: Workflow for the synthesis and purification of this compound.

Characterization of this compound

A combination of spectroscopic and analytical techniques is employed to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound.

Sample Preparation:

  • ¹H NMR: Dissolve 5-25 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2][3][4]

  • ¹³C NMR: A higher concentration is generally required, typically a saturated solution of 50-100 mg of the sample in 0.7 mL of the deuterated solvent.[2][4]

  • Filtration: Filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2][3]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference.

Instrumental Parameters (Representative):

Parameter¹H NMR¹³C NMR
Spectrometer 300-500 MHz75-125 MHz
Solvent CDCl₃ or DMSO-d₆CDCl₃ or DMSO-d₆
Temperature Room TemperatureRoom Temperature
Number of Scans 16-641024-4096
Relaxation Delay 1-2 s2-5 s

Expected ¹H NMR Spectral Data (in CDCl₃): The spectrum is expected to show distinct signals for the aromatic protons.

Expected ¹³C NMR Spectral Data (in CDCl₃): The spectrum will display signals corresponding to the different carbon environments in the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer via a direct insertion probe.

Ionization: Electron impact (EI) at 70 eV is a common ionization method.

Expected Fragmentation Pattern: The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 180.[5] Fragmentation may involve the loss of small neutral molecules or radicals from the aromatic system.[6][7][8][9]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule.

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or dimethyl sulfoxide).[10] The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.

Instrumental Parameters:

  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

  • Wavelength Range: 200-800 nm.

  • Blank: The pure solvent used for sample preparation.

Expected Spectral Data: The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands in the UV region corresponding to π-π* transitions within the aromatic system.

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of this compound.

Crystal Growth:

  • Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.[11][12][13]

  • The choice of solvent is critical and may require screening of several options.

Data Collection and Structure Refinement:

  • Mount a suitable single crystal on a goniometer.

  • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.[14]

  • Process the diffraction data and solve the crystal structure using appropriate software packages.

G Characterization Workflow for this compound cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_uv UV-Vis Spectroscopy cluster_xray X-ray Crystallography A Purified this compound B Sample Preparation (CDCl₃ or DMSO-d₆) A->B E Sample Introduction (Direct Probe) A->E H Solution Preparation (e.g., Ethanol) A->H K Crystal Growth A->K C ¹H and ¹³C NMR Analysis B->C D Structural Elucidation C->D F EI-MS Analysis E->F G Molecular Weight and Fragmentation F->G I UV-Vis Spectrum Acquisition H->I J Electronic Transitions I->J L X-ray Diffraction Data Collection K->L M 3D Molecular Structure L->M

Caption: Workflow for the characterization of this compound.

Potential Biological Signaling Pathways

While specific signaling pathways directly modulated by the parent this compound are not extensively documented, the biological activities of its derivatives, particularly metal complexes, provide insights into its potential mechanisms of action. Phenanthrolines are known to be excellent metal chelators, and this property is central to their biological effects.

The diagram below illustrates a generalized and potential mechanism of action for phenanthroline-based compounds, primarily derived from studies on their metal complexes in the context of cancer therapy.

G Potential Signaling Pathways for Phenanthroline Derivatives A Phenanthroline-Metal Complex B Cellular Uptake A->B C Increased Intracellular Metal Ion Concentration B->C E DNA Intercalation and Damage B->E F Inhibition of Metalloenzymes (e.g., Proteasomes) B->F D Generation of Reactive Oxygen Species (ROS) C->D G Oxidative Stress D->G H Apoptosis E->H F->H G->H I Cell Death H->I

References

4,7-phenanthroline CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4,7-Phenanthroline

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Properties

This compound is a heterocyclic aromatic organic compound, a derivative of phenanthroline. It is a bidentate ligand widely used in coordination chemistry, analytical chemistry, and is of growing interest in the field of drug development due to its ability to form stable complexes with various metal ions and interact with biological macromolecules.[1]

Molecular Structure and Identifiers

The foundational attributes of this compound are summarized below, providing key identifiers and structural information.

PropertyValueReference
CAS Number 230-07-9[2][3][4][5][6]
Molecular Formula C₁₂H₈N₂[2][3][4][5][6]
Molecular Weight 180.21 g/mol [1][2][3][6][7]
IUPAC Name This compound[4]
SMILES c1cnc2ccc3ncccc3c2c1[3][5]
InChI InChI=1S/C12H8N2/c1-3-9-10-4-2-8-14-12(10)6-5-11(9)13-7-1/h1-8H[3][5][6]
InChIKey DATYUTWESAKQQM-UHFFFAOYSA-N[3][5][6][7]
Physicochemical Properties

Key physicochemical data for this compound are presented in the following table, which is essential for its handling, storage, and application in experimental settings.

PropertyValueReference
Appearance White to yellow to orange powder/crystal[1][5]
Melting Point 172-176 °C[1][3]
Purity >98.0% (HPLC)[1][5]
Storage Temperature Room Temperature[1]

Synthesis and Derivatization

The synthesis of the this compound scaffold can be achieved through various methods. One notable approach is the double Skraup synthesis utilizing 2-methoxyparaphenylenediamine. This reaction produces 5-methoxy-4,7-phenanthroline, which can then be further reacted with concentrated sulfuric acid and fuming nitric acid to yield 4,7-phenanthrolin-5,6-quinone.[7]

Derivatives of this compound are also of significant interest. For instance, methyl-substituted 4,7-phenanthrolines can be prepared via a three-component condensation of 6-aminoquinaldine with arylaldehydes and cyclic β-diketones.[8] Furthermore, 4,7-diamino-1,10-phenanthroline derivatives, which have shown potential as G-quadruplex stabilizing agents, can be synthesized from 4,7-dichloro-1,10-phenanthroline intermediates.[9][10]

Applications in Research and Drug Development

This compound and its derivatives are versatile compounds with a range of applications in scientific research and the development of new therapeutics.

  • Coordination Chemistry : As a bidentate ligand, it readily forms stable complexes with a variety of metal ions, including ruthenium(II) and copper(II).[1][2][11][12] These metal complexes are instrumental in the study of metal coordination, catalysis, and the development of novel materials.[1]

  • Analytical Chemistry : It is employed as a chelating agent in spectrophotometric methods for the determination of trace metals, offering high sensitivity and selectivity.[1] A related compound, 4,7-diphenyl-1,10-phenanthroline, is used in a spectrophotometric method for the determination of cefadroxil.[13][14]

  • Biochemistry and Drug Development : this compound serves as a fluorescent probe in biological studies to investigate cellular processes and metal ion interactions.[1] Its ability to interact with DNA and other biomolecules makes it a valuable scaffold in drug design.[1] Specifically, derivatives have been designed to target and stabilize G-quadruplex DNA structures, which are implicated in cancer.[10] Some phenanthroline derivatives have shown cytotoxic effects against cancer cell lines.[15]

Experimental Protocols

Below are detailed methodologies for key experiments involving phenanthroline derivatives, providing a framework for their application in a laboratory setting.

Synthesis of a Copper(II)-4,7-Phenanthroline Complex

This protocol is adapted from the synthesis of copper(II) complexes with aromatic N-heterocycles.[12]

  • Preparation of Solutions : Prepare a solution of 0.5 mmol of a Cu(II) salt (e.g., Cu(NO₃)₂·3H₂O) in 5.0 mL of ethanol. In a separate flask, dissolve an equimolar amount (0.5 mmol, 90.1 mg) of this compound in 5.0 mL of ethanol.

  • Reaction : Slowly add the copper(II) salt solution to the this compound solution while stirring.

  • Incubation : Continue stirring the reaction mixture at room temperature for 3-4 hours.

  • Crystallization : Cool the resulting solution in a refrigerator to facilitate the crystallization of the complex.

  • Isolation : Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.

Cell Viability (MTT) Assay

This protocol is a standard method to assess the cytotoxic effects of compounds on cancer cells.[16][17]

  • Cell Seeding : Plate cancer cells in a 96-well plate at a density of 3 x 10⁴ cells/mL and allow them to adhere overnight in a CO₂ incubator at 37°C.[16]

  • Compound Treatment : Treat the cells with varying concentrations of the this compound derivative or its metal complex for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).[16]

  • MTT Addition : After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[16]

  • Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 560 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[17]

Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

This assay measures the intracellular generation of ROS.[16][17]

  • Cell Seeding and Treatment : Seed cells in a 24-well plate and treat with the test compound as described for the MTT assay.[16]

  • Probe Loading : After treatment, wash the cells with serum-free media and then incubate them with a 10 µM DCFH-DA working solution in serum-free media for 30 minutes at 37°C in the dark.[16][17]

  • Washing : Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.[16]

  • Fluorescence Measurement : Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer with excitation and emission wavelengths appropriate for dichlorofluorescein (DCF).

Mandatory Visualizations

Logical Workflow for Synthesis of a Metal-Phenanthroline Complex

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_isolation Product Isolation metal_salt Dissolve Metal Salt in Ethanol mix Mix Solutions and Stir (Room Temperature, 3-4h) metal_salt->mix phen Dissolve this compound in Ethanol phen->mix crystallize Cool to Induce Crystallization mix->crystallize filtrate Filter to Collect Crystals crystallize->filtrate wash_dry Wash with Cold Ethanol and Dry filtrate->wash_dry product Final Product: Metal-Phenanthroline Complex wash_dry->product

Caption: Workflow for the synthesis of a metal-phenanthroline complex.

Experimental Workflow for Cellular Viability (MTT) Assay

G start Start: Cancer Cell Culture seed_cells Seed Cells in 96-well Plate (3x10^4 cells/mL) start->seed_cells adhere Incubate Overnight (Allow Adhesion) seed_cells->adhere treat Treat with this compound Derivative (Varying Concentrations) adhere->treat incubate_treatment Incubate for 24-72h treat->incubate_treatment add_mtt Add MTT Solution (Incubate 3-4h) incubate_treatment->add_mtt solubilize Remove Medium, Add DMSO add_mtt->solubilize read_plate Measure Absorbance (560 nm) solubilize->read_plate analyze Analyze Data: Calculate % Viability read_plate->analyze

Caption: Step-by-step workflow for the MTT cell viability assay.

References

solubility of 4,7-phenanthroline in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 4,7-Phenanthroline in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key building block in coordination chemistry and drug development. While quantitative solubility data for this compound in common organic solvents is not extensively available in the public domain, this document furnishes available qualitative information, detailed experimental protocols for solubility determination, and a logical workflow for such assessments. This guide is intended to equip researchers with the necessary information to effectively utilize this compound in their work.

Introduction to this compound and its Solubility

This compound is a heterocyclic organic compound that serves as a bidentate ligand, forming strong complexes with various metal ions. Its unique structure makes it a valuable component in the synthesis of novel materials, catalysts, and pharmaceutical agents. Understanding its solubility in different solvents is critical for reaction design, purification, formulation, and various analytical applications.

Solubility of Phenanthroline Derivatives: Qualitative Overview

While specific quantitative data for this compound is scarce, information on the closely related 1,10-phenanthroline and other substituted phenanthrolines can provide valuable insights. Generally, phenanthrolines are described as solids that are soluble in organic solvents.

For instance, 1,10-phenanthroline hydrate is reported to be soluble in ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). The solubility in ethanol is approximately 1 mg/mL, while in DMSO and DMF, it is around 30 mg/mL.[1] It is sparingly soluble in aqueous buffers.[1] Another substituted derivative, 4,7-dimethyl-1,10-phenanthroline, is described as soluble in benzene and alcohol, and slightly soluble in water.[2][3]

A calculated water solubility for this compound is available, with a log10WS (log10 of water solubility in mol/L) of -4.61.[4] This indicates a low intrinsic solubility in water.

It is important to note that these values are for related compounds and should be considered as general indicators. The actual solubility of this compound in a specific organic solvent must be determined experimentally.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The gold standard for determining the equilibrium solubility of a compound is the saturation shake-flask (SSF) method. This method is valued for its simplicity and ability to achieve true thermodynamic equilibrium. The general steps are as follows:

  • Preparation of a Supersaturated Solution: An excess amount of the solid compound (this compound) is added to the organic solvent of interest in a sealed container, typically a glass flask.

  • Equilibration: The resulting suspension is agitated at a constant and controlled temperature for an extended period (e.g., 24 to 72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid. The use of a mechanical shaker or orbital incubator is common.

  • Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is a critical step and can be achieved by centrifugation followed by careful decantation of the supernatant, or by filtration through a suitable membrane filter that does not adsorb the solute.

  • Sample Analysis: A precise volume of the clear, saturated solution is carefully removed and diluted as necessary. The concentration of the dissolved this compound in the sample is then determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The solubility is calculated from the measured concentration and expressed in appropriate units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in determining the solubility of this compound.

G A Start: Excess this compound and Organic Solvent B Agitation at Constant Temperature (e.g., 24-72 hours) A->B C Equilibrium Reached B->C D Phase Separation (Centrifugation/Filtration) C->D E Saturated Solution D->E F Undissolved Solid D->F G Sample Collection and Dilution E->G H Analytical Measurement (e.g., UV-Vis, HPLC) G->H I Data Analysis and Solubility Calculation H->I J End: Quantitative Solubility Value I->J

Caption: Experimental workflow for determining the solubility of this compound.

Logical Relationship of Solubility Determination Steps

The following diagram outlines the logical progression and dependencies of the key stages in the solubility determination process.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis Prep Prepare Supersaturated Mixture Equilibrate Achieve Thermodynamic Equilibrium Prep->Equilibrate Separate Isolate Saturated Solution Equilibrate->Separate Analyze Quantify Solute Concentration Separate->Analyze Calculate Calculate Solubility Analyze->Calculate

Caption: Logical flow of the solubility determination process.

Conclusion

References

The Coordination Chemistry of 4,7-Phenanthroline with Transition Metals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The versatile chelating ligand 4,7-phenanthroline (4,7-phen) has garnered significant attention in coordination chemistry due to its rigid, planar structure and strong coordinating ability with a wide array of transition metals. The resulting complexes exhibit a diverse range of applications, from luminescent materials to promising therapeutic agents. This technical guide provides a comprehensive overview of the coordination chemistry of this compound with transition metals, with a particular focus on their synthesis, structural characteristics, and burgeoning role in drug development.

Synthesis and Coordination Motifs

The synthesis of this compound-transition metal complexes is typically achieved through the reaction of a transition metal salt with this compound in a suitable solvent. The stoichiometry of the reactants and the choice of solvent can influence the final coordination geometry and nuclearity of the complex.

This compound can adopt several coordination modes, including:

  • Bidentate Chelating: The most common mode, where both nitrogen atoms coordinate to a single metal center, forming a stable five-membered ring.

  • Monodentate: One nitrogen atom coordinates to the metal center, leaving the other uncoordinated. This is less common but has been observed in certain copper(II) complexes.[1]

  • Bridging Bidentate: The this compound ligand bridges two metal centers, leading to the formation of one-dimensional coordination polymers. This has been observed in complexes with Co(II), Cd(II), Zn(II), and Ni(II).[1]

The coordination sphere of the metal is completed by other ligands, such as halides, nitrates, water molecules, or other organic ligands, leading to a variety of geometries, most commonly octahedral or square planar.[1][2]

Structural Characterization

The precise three-dimensional arrangement of atoms in these complexes is elucidated using single-crystal X-ray diffraction. This technique provides definitive information on bond lengths, bond angles, and the overall molecular geometry.

Table 1: Selected Crystallographic Data for this compound Transition Metal Complexes

ComplexMetal IonCoordination GeometrySelected Bond Lengths (Å)Selected Bond Angles (°)Reference
[Ag(CF3SO3)(4,7-phen)(CH3CN)]Ag(I)Distorted TetrahedralAg-N(phen): 2.316(3), 2.360(3); Ag-O: 2.415(3); Ag-N(CH3CN): 2.296(4)N(phen)-Ag-N(phen): 71.3(1)
[Ag2(PO2F2)(4,7-phen)]Ag(I)Distorted TetrahedralAg-N(phen): 2.279(2), 2.378(2); Ag-O: 2.301(2), 2.464(2)N(phen)-Ag-N(phen): 72.5(1)
trans-[PtCl2(SMe2)(4,7-phen)]Pt(II)Slightly Distorted Square PlanarPt-N: 2.035(2); Pt-S: 2.298(1); Pt-Cl: 2.293(1), 2.302(1)N-Pt-S: 175.53(6); Cl-Pt-Cl: 177.66(3)[3]
--INVALID-LINK--Ni(II)Distorted OctahedralNi-N: 2.06-2.10; Ni-O(H2O): 2.08; Ni-O(NO3): 2.12-[4]

Applications in Drug Development

Transition metal complexes of this compound have emerged as a promising class of therapeutic agents, particularly as anticancer and antimicrobial drugs. The coordination of the metal ion to the phenanthroline scaffold often enhances the biological activity of the parent organic molecule.

Anticancer Activity

Complexes of copper(II), platinum(II), ruthenium(II), silver(I), and vanadium(IV) with this compound and its derivatives have demonstrated significant in vitro cytotoxicity against a range of human cancer cell lines.[4][5][6][7][8][9] The mechanism of action is often multifactorial but frequently involves the generation of reactive oxygen species (ROS) and interaction with DNA.

Mechanism of Action: A Proposed Signaling Pathway for Anticancer Activity

The anticancer activity of many this compound-transition metal complexes is believed to be initiated by their cellular uptake, followed by the induction of oxidative stress and subsequent DNA damage, ultimately leading to apoptosis.

anticancer_pathway Complex 4,7-phen-Metal Complex CellUptake Cellular Uptake Complex->CellUptake ROS Increased ROS Production CellUptake->ROS DNA_Damage DNA Damage (e.g., intercalation, cleavage) CellUptake->DNA_Damage Mitochondria Mitochondrial Dysfunction ROS->Mitochondria ROS->DNA_Damage Apoptosis Apoptosis Mitochondria->Apoptosis DNA_Damage->Apoptosis

Proposed signaling pathway for the anticancer action of this compound metal complexes.

Table 2: In Vitro Cytotoxicity (IC50) of Selected this compound Transition Metal Complexes

ComplexCell LineIC50 (µM)Reference
[VO(chrys)(phen)Cl]A549 (Human Lung Carcinoma)~15 (at 24h)[5]
[Cu(L-dipeptide)(batho)] seriesMDA-MB-231 (Triple-Negative Breast Cancer)0.1 - 1.0[6]
[Ag(phen)2]ClO4HCT-116 (Human Colorectal Carcinoma)0.86 ± 0.03[4]
[(η6-p-cymene)RuCl(κ2-N,N-bpy)]ClMCF7 (Breast Adenocarcinoma)1.5 ± 0.2[7]
[Pt(C6F5)2(phen-ketone)]A549 (Human Lung Carcinoma)< 3[9]

*batho = 4,7-diphenyl-1,10-phenanthroline

Luminescent Properties

Ruthenium(II) complexes of this compound and its derivatives are particularly noted for their luminescent properties.[7][10] These complexes exhibit strong metal-to-ligand charge transfer (MLCT) absorptions in the visible region and can display significant quantum yields of emission. This has led to their investigation as components in solar energy conversion systems, as photoluminescence probes, and for cellular imaging.[7][11][12]

Experimental Protocols

General Synthesis of a this compound Transition Metal Complex

Workflow for Synthesis and Characterization

synthesis_workflow Start Start Reactants Dissolve Metal Salt and this compound in Solvent Start->Reactants Reaction Stir/Reflux (Time & Temp Dependent) Reactants->Reaction Isolation Precipitation/ Filtration Reaction->Isolation Purification Wash with Solvent/ Recrystallization Isolation->Purification Characterization Characterization (FTIR, NMR, MS, EA) Purification->Characterization Crystallography Single Crystal Growth & X-ray Diffraction Purification->Crystallography End End Characterization->End Crystallography->End

General experimental workflow for the synthesis and characterization of complexes.

Protocol:

  • Dissolution: A solution of the transition metal salt (e.g., CuCl₂, PtCl₂, AgNO₃) is prepared in a suitable solvent (e.g., ethanol, methanol, acetonitrile, water).

  • Ligand Addition: A stoichiometric amount of this compound, dissolved in the same or a miscible solvent, is added to the metal salt solution.

  • Reaction: The reaction mixture is stirred at room temperature or refluxed for a specific period (typically 1-24 hours) to ensure complete complex formation.

  • Isolation: The resulting complex, which may precipitate out of solution, is isolated by filtration. If the complex is soluble, the solvent is removed under reduced pressure, or a counter-ion exchange is performed to induce precipitation.

  • Purification: The crude product is washed with appropriate solvents to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from a suitable solvent system.

  • Characterization: The identity and purity of the complex are confirmed by various analytical techniques, including:

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the coordination of the phenanthroline ligand to the metal center.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complex in solution.

    • Mass Spectrometry (MS): To determine the molecular weight of the complex.

    • Elemental Analysis (EA): To confirm the empirical formula of the complex.

    • Single-Crystal X-ray Diffraction: For unambiguous structural determination.

In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound-metal complex for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, an MTT solution is added to each well, and the plate is incubated for a further 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined.

Conclusion

The coordination chemistry of this compound with transition metals is a rich and expanding field. The ability of this ligand to form stable and structurally diverse complexes has led to their exploration in a multitude of applications. In particular, their potential as anticancer and antimicrobial agents is a highly active area of research. Future work will likely focus on the rational design of new this compound-based complexes with improved therapeutic efficacy and selectivity, as well as the development of novel luminescent materials for advanced technological applications. A deeper understanding of their mechanisms of action at the molecular level will be crucial for the advancement of these promising compounds.

References

Theoretical Exploration of 4,7-Phenanthroline Metal Complexes: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the theoretical and experimental landscape of 4,7-phenanthroline metal complexes, offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics. The unique electronic and structural characteristics of the this compound ligand, when coordinated with various metal centers, give rise to a diverse range of chemical properties and biological activities, making these complexes promising candidates for anticancer and other therapeutic applications. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways implicated in their mechanism of action.

Theoretical Insights into Electronic Properties

Density Functional Theory (DFT) and other computational methods have been instrumental in elucidating the electronic structure and predicting the reactivity of this compound metal complexes.[1] A critical aspect of these theoretical studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a key indicator of the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies a more reactive species.

Substituents on the this compound backbone can significantly modulate these frontier orbital energies.[1] For instance, electron-donating groups tend to increase the HOMO energy level, making the ligand a better electron donor, while electron-withdrawing groups lower the LUMO energy, enhancing its electron-accepting capabilities.[1] This fine-tuning of electronic properties through ligand design is a powerful strategy in the rational design of metal complexes with desired functionalities.

Below is a summary of calculated HOMO and LUMO energies for various 4,7-disubstituted-1,10-phenanthroline ligands, providing a baseline for understanding their electronic behavior upon metal coordination.

Substituent (X) at 4,7-positionsHOMO (eV)LUMO (eV)Energy Gap (eV)
-NH₂-5.35-0.664.69
-OH-5.93-1.144.79
-CH₃-5.89-1.224.67
-H (phen)-6.37-1.584.79
-Ph-6.23-2.154.08
-Cl-6.78-2.194.59
-COOH-7.12-3.014.11
=O-7.21-3.134.08

Biological Activity and Cytotoxicity

The therapeutic potential of this compound metal complexes is most prominently explored in the context of anticancer research. Their cytotoxicity is believed to stem from their ability to interact with DNA, generate reactive oxygen species (ROS), and interfere with cellular signaling pathways.[2][3] The choice of the metal center and the substituents on the phenanthroline ligand plays a crucial role in determining the efficacy and selectivity of these complexes.

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of phenanthroline-based metal complexes against various cancer cell lines, showcasing their potent anticancer activity. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

ComplexCell LineIC50 (µM)Reference
--INVALID-LINK--A-549 (Lung)3.6[4]
[Cu(phendione)(L-tyr-OMe)]ClO₄S. aureus>100 (ligand), 6.8 (complex)[5]
Mn-1 (5-ethynyl-1,10-phenanthroline complex)MCF-7 (Breast)<10[6]
[Cu(sal)(phen)]HCT116 (Colorectal)~5
[Cu(phendione)(L-tyr-OEt)]ClO₄E. coli>100 (ligand), 25.3 (complex)[5]

Experimental Protocols

General Synthesis of this compound Metal Complexes

The synthesis of this compound metal complexes typically involves the reaction of a suitable metal salt with the this compound ligand in an appropriate solvent. The following is a general procedure that can be adapted for the synthesis of various complexes.

Materials:

  • 4,7-disubstituted-1,10-phenanthroline ligand

  • Metal salt (e.g., Cu(NO₃)₂, MnCl₂, etc.)

  • Solvent (e.g., methanol, ethanol, acetonitrile)

Procedure:

  • Dissolve the this compound ligand in the chosen solvent. Heating may be required to achieve complete dissolution.

  • In a separate flask, dissolve the metal salt in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • The reaction mixture is typically refluxed for several hours to ensure complete complexation. Reaction progress can be monitored by thin-layer chromatography.

  • After cooling to room temperature, the resulting precipitate is collected by filtration, washed with the solvent, and then with a non-polar solvent like diethyl ether to remove any unreacted starting materials.

  • The final product can be further purified by recrystallization from a suitable solvent or solvent mixture.[5][7]

An effective non-chromatographic method for the purification of phenanthroline ligands involves the formation of a zinc complex. The insoluble (phenanthroline)ZnCl₂ complex is precipitated, separating it from more soluble impurities. The pure ligand is then recovered by decomplexation using an aqueous ammonia solution.[8]

Cytotoxicity Evaluation using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cultured cells.[9][10]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or isopropanol

  • 96-well microplates

  • Test compound (this compound metal complex)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

The anticancer activity of this compound metal complexes is often attributed to their interference with critical cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.

DNA Intercalation and Damage

A primary mechanism of action for many planar aromatic molecules, including phenanthroline complexes, is their ability to intercalate between the base pairs of DNA.[12] This interaction can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[12] Theoretical studies, including molecular dynamics simulations, have provided insights into the thermodynamics and energetics of these intercalation processes.[2]

DNA_Intercalation cluster_complex This compound Metal Complex cluster_dna Cellular Processes Complex Metal Complex DNA DNA Double Helix Complex->DNA Intercalation Replication DNA Replication DNA->Replication Template for Transcription Transcription DNA->Transcription Template for Apoptosis Apoptosis Replication->Apoptosis Inhibition leads to Transcription->Apoptosis Inhibition leads to JAK2_STAT5_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT5 STAT5 JAK2->STAT5 Phosphorylation pSTAT5 p-STAT5 (Dimer) STAT5->pSTAT5 Dimerization DNA DNA pSTAT5->DNA GeneTranscription Gene Transcription (Proliferation, Survival) DNA->GeneTranscription Cytokine Cytokine Cytokine->Receptor Complex This compound Metal Complex Complex->JAK2 Inhibition UPR_Pathway Complex This compound Metal Complex ER Endoplasmic Reticulum Complex->ER Induces Stress UnfoldedProteins Accumulation of Unfolded Proteins ER->UnfoldedProteins UPR Unfolded Protein Response (UPR) UnfoldedProteins->UPR Activation Apoptosis Apoptosis UPR->Apoptosis Prolonged activation leads to VEGF_Cuproptosis_Pathway cluster_angiogenesis Angiogenesis cluster_cuproptosis Cuproptosis VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Activation Angiogenesis Angiogenesis VEGFR2->Angiogenesis Stimulation Mitochondria Mitochondria LipoylatedProteins Lipoylated Proteins Mitochondria->LipoylatedProteins Target of Excess Copper ProteinAggregation Protein Aggregation LipoylatedProteins->ProteinAggregation Cuproptosis Cuproptosis ProteinAggregation->Cuproptosis Complex Copper-4,7-Phenanthroline Complex Complex->VEGFR2 Inhibition Complex->Mitochondria Copper Overload

References

Spectroscopic Properties of 4,7-Phenanthroline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic properties of 4,7-phenanthroline, a heterocyclic organic compound of significant interest in coordination chemistry, catalysis, and drug development. The document details its Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopic characteristics, presenting quantitative data in structured tables and outlining typical experimental protocols.

UV-Visible Spectroscopy

The electronic absorption spectrum of this compound is characterized by intense absorption bands in the ultraviolet region, arising from π → π* transitions within the aromatic system. The position and intensity of these bands can be influenced by the solvent polarity.

Table 1: UV-Vis Spectroscopic Data for this compound

Solventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Transition
Methanol23248,980π → π
27628,180π → π
3152,820n → π
3283,020n → π

Note: Data is compiled from typical values for phenanthroline derivatives in polar solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. Due to the molecule's symmetry, the ¹H and ¹³C NMR spectra exhibit a distinct number of signals corresponding to the chemically equivalent nuclei.

Table 2: ¹H NMR Spectroscopic Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1, H-10~9.1ddJ = 4.5, 1.8
H-2, H-9~7.6ddJ = 8.2, 4.5
H-3, H-8~8.2ddJ = 8.2, 1.8
H-5, H-6~7.8s-

Note: Chemical shifts are approximate and can vary based on the solvent and concentration. Data is predicted based on the analysis of similar phenanthroline compounds.

Table 3: ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ, ppm)
C-1, C-10~151
C-2, C-9~124
C-3, C-8~136
C-4, C-7~146
C-4a, C-6a~129
C-5, C-6~127
C-10a, C-10b~121

Note: Chemical shifts are approximate and can vary based on the solvent and concentration. Data is predicted based on typical values for the phenanthroline core.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its aromatic rings and C-H bonds. These bands are useful for identifying the compound and confirming the presence of the phenanthroline scaffold.

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode
3050-3000MediumC-H stretching (aromatic)
1620-1580StrongC=C stretching (aromatic ring)
1590-1550StrongC=N stretching
1500-1400Medium-StrongC=C stretching (aromatic ring)
850-750StrongC-H out-of-plane bending

Note: Peak positions are approximate and can be influenced by the sampling method (e.g., KBr pellet, thin film). The data is based on the gas-phase IR spectrum from the NIST WebBook and typical values for phenanthroline derivatives.[1]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

UV-Vis Spectroscopy
  • Sample Preparation: A stock solution of this compound is prepared by accurately weighing the solid and dissolving it in a spectroscopic grade solvent (e.g., methanol, ethanol) in a volumetric flask. Serial dilutions are then made to obtain solutions of appropriate concentrations for measurement.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used. The instrument is first blanked with the solvent used for sample preparation.

  • Data Acquisition: The absorption spectrum is recorded over a wavelength range of approximately 200-400 nm. The absorbance values at the maxima (λmax) are used to calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition:

    • ¹H NMR: A standard one-dimensional proton spectrum is acquired. Key parameters include the spectral width, number of scans, and relaxation delay.

    • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to obtain singlets for each unique carbon atom. A larger number of scans is typically required due to the low natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • A small amount of this compound (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used. A background spectrum of the empty sample compartment is recorded first.

  • Data Acquisition: The KBr pellet is placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships in NMR structural elucidation.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Dissolution Dissolution in appropriate solvent Sample->Dissolution IR IR Spectroscopy Sample->IR (as solid) UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis NMR NMR Spectroscopy Dissolution->NMR UV_Data Electronic Transitions (λmax, ε) UV_Vis->UV_Data NMR_Data Molecular Structure (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data Functional Groups (Vibrational Modes) IR->IR_Data

A general workflow for the spectroscopic analysis of this compound.

NMR_Logic H1_NMR 1D ¹H NMR COSY 2D COSY (¹H-¹H Correlation) H1_NMR->COSY HSQC 2D HSQC (¹H-¹³C Correlation) H1_NMR->HSQC C13_NMR 1D ¹³C NMR C13_NMR->HSQC Structure Molecular Structure of this compound COSY->Structure Proton Connectivity HSQC->Structure Direct C-H Bonds

Logical relationships in NMR-based structural elucidation of this compound.

References

Synthesis of 4,7-Phenanthroline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4,7-phenanthroline scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Its rigid, planar structure and metal-chelating properties make it an attractive core for the development of novel therapeutic agents and functional materials. This technical guide provides an in-depth overview of the core synthetic strategies for accessing this compound and its derivatives, complete with experimental protocols, quantitative data, and visualizations of relevant biological pathways.

Core Synthetic Strategies

The construction of the this compound ring system can be achieved through several classical and modern synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Classical Ring-Forming Reactions

Traditional methods for synthesizing the phenanthroline core, such as the Skraup, Doebner-von Miller, and Friedländer reactions, remain valuable for their simplicity and the accessibility of the starting materials.[1]

1. Skraup and Doebner-von Miller Reactions:

These reactions involve the cyclization of an aromatic amine with glycerol (Skraup) or α,β-unsaturated carbonyl compounds (Doebner-von Miller) in the presence of a strong acid and an oxidizing agent.[2][3] For the synthesis of this compound, p-phenylenediamine is the key starting material. The reaction proceeds through a double cyclization to form the symmetric phenanthroline core. A notable variation involves a double Skraup synthesis using 2-methoxy-p-phenylenediamine to produce 5-methoxy-4,7-phenanthroline.[4]

2. Friedländer Synthesis:

The Friedländer synthesis offers a more convergent approach, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[5][6] This method is particularly useful for preparing substituted phenanthrolines by varying the carbonyl component.

Modern Synthetic Approaches: Post-Modification of the Phenanthroline Core

Modern synthetic efforts often focus on the functionalization of a pre-formed this compound scaffold. A key intermediate for these strategies is 4,7-dichloro-1,10-phenanthroline, which can be synthesized in high yield.[7] The chloro substituents are amenable to various cross-coupling and nucleophilic substitution reactions.

1. Palladium-Catalyzed Cross-Coupling Reactions:

The Sonogashira coupling of 4,7-dichlorophenanthroline with terminal alkynes is a powerful method for introducing carbon-carbon bonds at the 4 and 7 positions.[8][9][10] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

2. Nucleophilic Aromatic Substitution:

The chlorine atoms of 4,7-dichlorophenanthroline can be displaced by various nucleophiles, such as amines, to introduce a wide range of functional groups.[11] This approach is particularly useful for the synthesis of 4,7-diamino-1,10-phenanthroline derivatives, which have shown interesting biological activities.[12]

Quantitative Data Summary

The following tables summarize the yields and biological activities of selected this compound derivatives synthesized via the described methods.

Table 1: Synthesis Yields of this compound Derivatives

EntryProductStarting Material(s)Reaction TypeYield (%)Reference
15-Methoxy-4,7-phenanthroline2-Methoxy-p-phenylenediamine, GlycerolDouble SkraupNot specified[4]
24,7-Dichloro-1,10-phenanthroline derivativesMeldrum's acid, Orthoesters, o-PhenylenediaminesMulti-step condensation/cyclizationHigh[7][11]
34,7-Di(10H-phenothiazin-10-yl)-1,10-phenanthroline derivatives4,7-Dichloro-1,10-phenanthrolines, 10H-PhenothiazineNucleophilic Aromatic Substitution84-96[11]
42,9-Bis[(substituted-aminomethyl)phenyl]-4,7-diphenyl-1,10-phenanthrolines2,9-Bis(formyl)-4,7-diphenyl-1,10-phenanthroline, AminesReductive AminationNot specified[13]
5Fused Pyrrolophenanthroline DerivativesThis compoundMulti-stepNot specified[14]

Table 2: Anticancer Activity of Selected this compound Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Fused Pyrrolophenanthroline (Compound 11c)Various (NCI-60 panel)0.296 - 3.78[14]
1H-imidazole[4,5-f][11][15]phenanthroline derivative (IPM714)HCT116 (Colorectal)1.74[16]
1H-imidazole[4,5-f][11][15]phenanthroline derivative (IPM714)SW480 (Colorectal)2[16]
Pyrazolo-fused phenanthroline (Compound 5c)Acetylcholinesterase (AChE) Inhibition53.29[17]
Pyrazolo-fused phenanthroline (Compound 5l)Butyrylcholinesterase (BChE) Inhibition119.3[17]

Experimental Protocols

Protocol 1: Double Skraup Synthesis of 5-Methoxy-4,7-phenanthroline[4]
  • Reactants: 2-methoxy-p-phenylenediamine, glycerol, concentrated sulfuric acid, and fuming nitric acid.

  • Procedure:

    • A mixture of 2-methoxy-p-phenylenediamine and glycerol is heated in the presence of concentrated sulfuric acid.

    • The reaction mixture is then treated with fuming nitric acid to yield 4,7-phenanthrolin-5,6-quinone.

    • The resulting enol ether, 5-methoxy-4,7-phenanthroline, is produced. Detailed reaction conditions such as temperature, time, and stoichiometry are not specified in the available literature but would require optimization.

Protocol 2: General Procedure for Sonogashira Coupling of Aryl Halides[8]
  • Reactants: Aryl halide (e.g., 4,7-dichloro-1,10-phenanthroline) (1.0 eq), terminal alkyne (1.1 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), and diisopropylamine (7.0 eq).

  • Solvent: THF.

  • Procedure:

    • To a solution of the aryl halide in THF at room temperature, Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and the alkyne are added sequentially.

    • The reaction is stirred for 3 hours.

    • The reaction mixture is then diluted with Et₂O and filtered through a pad of Celite®, washing with Et₂O.

    • The filtrate is washed with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

    • The crude product is purified by flash column chromatography on silica gel.

Protocol 3: Synthesis of 2,9-Bis(formyl)-4,7-diphenyl-1,10-phenanthroline[13]
  • Reactants: Bathocuproine (2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline) and SeO₂.

  • Solvent: Dioxane.

  • Procedure:

    • A mixture of bathocuproine (1.0 g, 2.8 mmol) and SeO₂ (0.75 g, 6.76 mmol) in 17 mL of dioxane is heated at 80 °C for 2 hours.

    • The reaction mixture is then filtered and washed with hot dioxane.

    • The filtrate is evaporated to dryness.

    • The residue is triturated in ethanol, filtered, and purified by column chromatography on silica gel using dichloromethane/methanol (90/10: v/v) as the eluent to yield the desired product as beige crystals (83% yield).

Signaling Pathways and Biological Relevance

This compound derivatives have emerged as promising candidates in drug development, particularly in oncology. Their mechanisms of action often involve interactions with fundamental cellular processes.

G-Quadruplex Stabilization

Certain 4,7-diamino-1,10-phenanthroline derivatives have been shown to act as G-quadruplex (G4) stabilizing ligands.[12][18] G-quadruplexes are non-canonical DNA secondary structures found in guanine-rich regions of the genome, such as telomeres and oncogene promoters. Stabilization of these structures can inhibit telomerase activity and downregulate oncogene expression, leading to cell cycle arrest and apoptosis in cancer cells. The interaction is thought to involve the planar phenanthroline core stacking on the G-tetrads, with side chains providing additional stabilizing interactions.[19]

G_Quadruplex_Stabilization cluster_0 Cellular Processes cluster_1 Molecular Target cluster_2 Therapeutic Intervention cluster_3 Cellular Outcomes Telomere_Maintenance Telomere Maintenance G_Quadruplex G-Quadruplex (in telomeres and promoters) Telomere_Maintenance->G_Quadruplex Oncogene_Expression Oncogene Expression (e.g., c-myc) Oncogene_Expression->G_Quadruplex Telomerase_Inhibition Telomerase Inhibition G_Quadruplex->Telomerase_Inhibition Leads to Oncogene_Repression Oncogene Repression G_Quadruplex->Oncogene_Repression Leads to Phenanthroline_Derivative This compound Derivative Phenanthroline_Derivative->G_Quadruplex Stabilizes Apoptosis Apoptosis Telomerase_Inhibition->Apoptosis Oncogene_Repression->Apoptosis

Caption: G-Quadruplex stabilization by this compound derivatives.

DNA Damage and Cell Cycle Arrest

Some phenanthroline derivatives have been identified as DNA-damaging agents that can induce cell cycle arrest and apoptosis. For instance, a novel phenanthroimidazole derivative was shown to activate the ATM/CHK1 signaling pathway.[20] ATM and CHK1 are key kinases in the DNA damage response pathway. Their activation leads to cell cycle arrest at the G1/S checkpoint, providing time for DNA repair. However, if the damage is too severe, this pathway can trigger apoptosis.

DNA_Damage_Pathway Phenanthroline_Derivative Phenanthroline Derivative (L233) DNA_Damage DNA Damage Phenanthroline_Derivative->DNA_Damage Induces ATM ATM Activation DNA_Damage->ATM CHK1 CHK1 Activation ATM->CHK1 G1S_Checkpoint G1/S Checkpoint Arrest CHK1->G1S_Checkpoint Apoptosis Apoptosis G1S_Checkpoint->Apoptosis If damage is -irreparable

Caption: DNA damage response induced by a phenanthroline derivative.

Conclusion

The synthesis of this compound derivatives offers a rich field for chemical exploration with significant potential for the development of new therapeutic agents. The classical synthetic routes provide a solid foundation for accessing the core scaffold, while modern cross-coupling and substitution reactions allow for extensive derivatization. The ability of these compounds to interact with key biological targets such as G-quadruplexes and DNA damage response pathways underscores their importance in medicinal chemistry research. Further exploration of the structure-activity relationships of this compound derivatives will undoubtedly lead to the discovery of new and improved drug candidates.

References

The Structural Elucidation of 4,7-Phenanthroline Metal Complexes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, crystallographic analysis, and biological significance of 4,7-phenanthroline metal complexes, providing researchers, scientists, and drug development professionals with a comprehensive resource on their structural characteristics and potential therapeutic applications.

The coordination chemistry of this compound with various metal ions has garnered significant attention due to the diverse structural motifs and interesting physicochemical properties of the resulting complexes. These compounds have shown promise in fields ranging from materials science to medicinal chemistry, with a particular emphasis on their potential as anticancer and antibacterial agents. Understanding the precise three-dimensional arrangement of atoms within these complexes is paramount for establishing structure-activity relationships and for the rational design of new therapeutic agents. This technical guide provides a consolidated overview of the crystal structures of this compound metal complexes, detailed experimental protocols for their synthesis and characterization, and an examination of their interactions with biological signaling pathways.

I. Crystal Structure Analysis

Single-crystal X-ray diffraction is the definitive technique for determining the solid-state structure of this compound metal complexes. This method provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. A summary of crystallographic data for representative cobalt and zinc complexes with substituted this compound ligands is presented below.

Data Presentation: Crystallographic Data of Representative this compound Metal Complexes

Table 1: Crystal data and structure refinement for a tris(4,7-diphenyl-1,10-phenanthroline)cobalt(III) complex. [1][2]

ParameterValue
Empirical formulaC₇₂H₄₈CoN₆³⁺ · 3(PF₆⁻) · H₂O
Formula weight1542.12
Temperature (K)150(2)
Wavelength (Å)0.71073
Crystal systemMonoclinic
Space groupP2₁/n
a (Å)14.4048(8)
b (Å)19.8150(10)
c (Å)15.5151(8)
β (°)106.018(2)
Volume (ų)4256.6(4)
Z4
Density (calculated) (Mg/m³)1.203
Absorption coefficient (mm⁻¹)0.297
F(000)3152
Crystal size (mm³)0.28 × 0.25 × 0.20
Theta range for data collection (°)2.09 to 25.00
Index ranges-17<=h<=17, -23<=k<=23, -18<=l<=18
Reflections collected41538
Independent reflections7491 [R(int) = 0.0645]
Completeness to theta = 25.000°99.9 %
Absorption correctionSemi-empirical from equivalents
Max. and min. transmission0.7457 and 0.6861
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters7491 / 0 / 974
Goodness-of-fit on F²1.033
Final R indices [I>2sigma(I)]R1 = 0.0451, wR2 = 0.0921
R indices (all data)R1 = 0.0792, wR2 = 0.1031
Largest diff. peak and hole (e.Å⁻³)0.584 and -0.428

Table 2: Crystal data and structure refinement for a dichlorido(4,7-dimethoxy-1,10-phenanthroline)zinc(II) complex. [3][4][5]

ParameterValue
Empirical formula[ZnCl₂(C₁₄H₁₂N₂O₂)]
Formula weight376.53
Temperature (K)100
Crystal systemMonoclinic
Space groupC2/c
a (Å)14.7877 (6)
b (Å)9.9287 (4)
c (Å)9.5230 (3)
β (°)95.233 (4)
Volume (ų)1392.36 (9)
Z4
Wavelength (Å)0.71073
Absorption coefficient (mm⁻¹)2.12
F(000)760
Crystal size (mm³)0.20 x 0.15 x 0.10
Theta range for data collection (°)3.0 to 28.2
Reflections collected8089
Independent reflections1716
Rint0.035
Goodness-of-fit on F²1.13
Final R indices [I>2sigma(I)]R1 = 0.026, wR2 = 0.063
R indices (all data)R1 = 0.027, wR2 = 0.064

II. Experimental Protocols

Synthesis of this compound Metal Complexes

The synthesis of this compound metal complexes typically involves the reaction of a metal salt with the this compound ligand in an appropriate solvent. The stoichiometry of the reactants, the choice of solvent, and the reaction conditions (e.g., temperature, reaction time) can influence the final product.

General Procedure for the Synthesis of a Dichloro(4,7-disubstituted-phenanthroline)metal(II) Complex:

  • Dissolve the desired 4,7-disubstituted-phenanthroline ligand (1 mmol) in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).

  • In a separate flask, dissolve the metal(II) chloride salt (e.g., CoCl₂, ZnCl₂) (1 mmol) in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • The reaction mixture is then stirred at room temperature or refluxed for a specified period (typically a few hours).

  • After cooling to room temperature, the resulting precipitate is collected by filtration, washed with the solvent and a low-boiling point solvent like diethyl ether, and dried under vacuum.

For example, the synthesis of dichlorido(4,7-dimethoxy-1,10-phenanthroline)zinc(II) involves adding the ligand to a suspension of zinc(II) chloride in acetonitrile and heating the mixture at 333 K for 2 hours.[3][4][5]

Experimental Workflow for Synthesis

Synthesis_Workflow Ligand This compound Ligand in Solvent Reaction Reaction Mixture Ligand->Reaction MetalSalt Metal Salt in Solvent MetalSalt->Reaction Stirring Stirring / Refluxing Reaction->Stirring Precipitate Precipitate Formation Stirring->Precipitate Filtration Filtration & Washing Precipitate->Filtration Product Crystalline Product Filtration->Product

Caption: General workflow for the synthesis of this compound metal complexes.

Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is a critical step for successful X-ray diffraction analysis. Slow evaporation of the solvent from a saturated solution, slow cooling of a saturated solution, or vapor diffusion are common techniques for growing single crystals of this compound metal complexes.

General Procedure for Single-Crystal Growth by Vapor Diffusion:

  • Dissolve the synthesized complex in a small amount of a suitable solvent (e.g., acetonitrile, methanol) to create a saturated or near-saturated solution.

  • Place this solution in a small, open vial.

  • Place the small vial inside a larger, sealed container that contains a small amount of a more volatile "anti-solvent" in which the complex is insoluble (e.g., diethyl ether, pentane).

  • The anti-solvent vapor will slowly diffuse into the solution of the complex, reducing its solubility and promoting the slow growth of single crystals over several days to weeks.

Experimental Workflow for Crystallography

Crystallography_Workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Dissolution Dissolve Complex in Appropriate Solvent VaporDiffusion Slow Vapor Diffusion of Anti-solvent Dissolution->VaporDiffusion CrystalFormation Single Crystal Formation VaporDiffusion->CrystalFormation Mounting Mount Crystal on Diffractometer CrystalFormation->Mounting XraySource X-ray Source Mounting->XraySource Diffraction X-ray Diffraction XraySource->Diffraction Detector Data Collection (Detector) Diffraction->Detector DataProcessing Data Processing & Integration Detector->DataProcessing StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation & Analysis Refinement->Validation

Caption: Workflow for single-crystal X-ray diffraction analysis.

III. Biological Activity and Signaling Pathways

Certain this compound metal complexes, particularly those containing copper, have demonstrated significant anticancer activity. Their mechanism of action often involves the induction of apoptosis (programmed cell death) through various signaling pathways.

Mitochondrial Apoptosis Pathway

One of the key mechanisms by which these complexes induce apoptosis is through the mitochondrial or intrinsic pathway. This pathway is initiated by cellular stress, leading to the release of pro-apoptotic proteins from the mitochondria, which in turn activate a cascade of caspases, the executioner enzymes of apoptosis.

Mitochondrial Apoptosis Pathway

Mitochondrial_Apoptosis Complex This compound Metal Complex ROS ↑ Reactive Oxygen Species (ROS) Complex->ROS Mito_Stress Mitochondrial Stress ROS->Mito_Stress Bax Bax Mito_Stress->Bax CytoC Cytochrome c Release Bax->CytoC Bcl2 Bcl-2 Bcl2->Bax Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial apoptosis pathway induced by this compound metal complexes.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is often implicated in cancer. Some metal complexes have been shown to interfere with this pathway, leading to the inhibition of tumor growth.

JAK/STAT Signaling Pathway Inhibition

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Complex This compound Metal Complex Complex->JAK Inhibition

Caption: Inhibition of the JAK/STAT signaling pathway.

IV. Conclusion

The study of this compound metal complexes reveals a rich and diverse field of coordination chemistry with significant implications for drug development. The ability to systematically synthesize and characterize these compounds, particularly through single-crystal X-ray diffraction, provides a solid foundation for understanding their structure-property relationships. The elucidation of their mechanisms of action, including the modulation of critical signaling pathways such as the mitochondrial apoptosis and JAK/STAT pathways, opens up new avenues for the design of targeted and effective therapeutic agents. This guide serves as a foundational resource for researchers dedicated to advancing the science and application of these promising metal-based compounds.

References

Methodological & Application

Application Notes and Protocols for the Spectrophotometric Determination of Iron Using 4,7-Phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spectrophotometric determination of iron is a widely utilized analytical method critical in various fields, including pharmaceutical analysis, environmental monitoring, and quality control. This method relies on the reaction of ferrous iron (Fe²⁺) with a chelating agent to form a colored complex, the absorbance of which is proportional to the iron concentration. 4,7-Phenanthroline, a heterocyclic organic compound, serves as an excellent bidentate ligand, forming a stable and intensely colored complex with ferrous ions. This application note provides a detailed protocol for the quantification of iron using this compound.

The underlying principle of this method involves the reduction of any ferric iron (Fe³⁺) present in the sample to the ferrous state (Fe²⁺) by a suitable reducing agent, typically hydroxylamine hydrochloride. Subsequently, the ferrous iron reacts with three molecules of this compound to form a tris(this compound)iron(II) complex, which exhibits a strong absorbance in the visible region of the electromagnetic spectrum. The intensity of the color, measured by a spectrophotometer, allows for the precise determination of the iron concentration by referencing a calibration curve prepared from standards of known iron concentrations. This method is lauded for its sensitivity, selectivity, and the stability of the colored complex.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the spectrophotometric determination of iron using phenanthroline derivatives. While the data for 1,10-phenanthroline is well-established and provided here as a reference, the specific values for the this compound complex should be determined experimentally.

Table 1: Key Spectrophotometric Parameters

ParameterValue (with 1,10-phenanthroline)Remarks
Wavelength of Maximum Absorbance (λmax)508 - 522 nm[1][2]The optimal wavelength for the this compound-iron complex should be experimentally determined.
Molar Absorptivity (ε)~11,100 L mol⁻¹ cm⁻¹[2][3]This high value indicates the high sensitivity of the method.
Optimal pH Range2 - 9[2][3]The color of the complex is stable within this broad pH range.
Stoichiometry (Fe²⁺:Phenanthroline)1:3[4]Three molecules of phenanthroline chelate one ferrous ion.
Color of the ComplexOrange-Red[1][5]The intensity of the color is directly proportional to the iron concentration.

Table 2: Typical Calibration Data (using 1,10-phenanthroline)

Iron Concentration (mg/L)Absorbance at λmax
0.0 (Blank)0.000
0.50.098
1.00.195
2.00.390
4.00.780
5.00.975

Note: This is example data. A calibration curve must be generated for each analysis.

Experimental Protocols

1. Preparation of Reagents

  • Standard Iron Stock Solution (100 mg/L):

    • Accurately weigh 0.7022 g of analytical grade ferrous ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O).[1]

    • Dissolve the salt in a 1000 mL volumetric flask with approximately 500 mL of deionized water containing 2.5 mL of concentrated sulfuric acid.[3][6]

    • Dilute to the mark with deionized water and mix thoroughly. This solution is stable for several months.

  • Working Standard Iron Solution (10 mg/L):

    • Pipette 10.00 mL of the 100 mg/L standard iron stock solution into a 100 mL volumetric flask.

    • Dilute to the mark with deionized water and mix thoroughly. Prepare this solution fresh daily.

  • Hydroxylamine Hydrochloride Solution (10% w/v):

    • Dissolve 10 g of hydroxylamine hydrochloride (NH₂OH·HCl) in 100 mL of deionized water.[1][3] This solution should be prepared fresh as needed.

  • This compound Solution (0.25% w/v):

    • Dissolve 0.25 g of this compound monohydrate in 100 mL of deionized water. Gentle warming may be necessary to facilitate dissolution.[1][3]

  • Sodium Acetate Buffer Solution (10% w/v):

    • Dissolve 10 g of sodium acetate in 100 mL of deionized water.[3]

2. Preparation of Calibration Curve

  • Pipette 1.00, 2.00, 5.00, 10.00, and 25.00 mL of the 10 mg/L working standard iron solution into a series of 100 mL volumetric flasks.

  • Prepare a blank by adding 25 mL of deionized water to another 100 mL volumetric flask.

  • To each flask (including the blank), add the following reagents in the specified order, mixing after each addition:

    • 1.0 mL of hydroxylamine hydrochloride solution.[3]

    • 10.0 mL of the this compound solution.[3]

    • 8.0 mL of the sodium acetate buffer solution to adjust the pH.[3]

  • Allow the solutions to stand for at least 10 minutes for complete color development.[3][5]

  • Dilute each solution to the 100 mL mark with deionized water and mix thoroughly.

  • Set the spectrophotometer to the predetermined wavelength of maximum absorbance (λmax) for the tris(this compound)iron(II) complex.

  • Use the blank solution to zero the spectrophotometer.

  • Measure the absorbance of each standard solution.

  • Plot a graph of absorbance versus iron concentration (in mg). Construct a linear regression to obtain the equation of the line, which will be used to determine the concentration of the unknown sample.

3. Sample Analysis

  • Prepare the sample solution. This may involve dissolution, digestion, or extraction to bring the iron into a soluble form. The final sample should be acidic.

  • Pipette a suitable aliquot of the sample solution into a 100 mL volumetric flask. The aliquot size should be chosen so that the final absorbance falls within the range of the calibration curve.

  • Add 1.0 mL of hydroxylamine hydrochloride solution and mix.

  • Add 10.0 mL of the this compound solution and mix.

  • Add 8.0 mL of the sodium acetate buffer solution and mix.

  • Allow the solution to stand for 10 minutes.

  • Dilute to the 100 mL mark with deionized water and mix thoroughly.

  • Measure the absorbance of the sample solution at the λmax.

  • Calculate the concentration of iron in the sample using the equation of the calibration curve, taking into account any dilution factors.

Visualizations

Chemical_Reaction Fe3 Fe³⁺ (Ferric Iron) Fe2 Fe²⁺ (Ferrous Iron) Fe3->Fe2 Reduction ReducingAgent + Hydroxylamine Hydrochloride Complex [Fe(4,7-phen)₃]²⁺ (Colored Complex) Fe2->Complex Complexation Phen + 3 (this compound) Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagents Standards Prepare Calibration Standards Reagents->Standards Sample Prepare Sample Solution Reagents->Sample Reduction Add Reducing Agent (Hydroxylamine HCl) Standards->Reduction Sample->Reduction Complexation Add Chelating Agent (this compound) Reduction->Complexation pH_Adjust Adjust pH (Sodium Acetate) Complexation->pH_Adjust Color_Dev Allow for Color Development pH_Adjust->Color_Dev Spectro Measure Absorbance at λmax Color_Dev->Spectro Cal_Curve Construct Calibration Curve Spectro->Cal_Curve Concentration Calculate Iron Concentration Spectro->Concentration Cal_Curve->Concentration

References

Application Notes and Protocols: 4,7-Phenanthroline as a Ligand in Copper-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 4,7-phenanthroline and its derivatives as effective ligands in copper-catalyzed cross-coupling reactions. The methodologies outlined are crucial for the synthesis of complex molecules in pharmaceutical and materials science research.

Introduction to this compound in Copper Catalysis

Copper-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to palladium-catalyzed systems for the formation of carbon-heteroatom and carbon-carbon bonds. The efficacy of these reactions is often dictated by the choice of ligand, which modulates the solubility, stability, and reactivity of the copper catalyst. 1,10-phenanthroline and its substituted analogs, such as this compound, have proven to be versatile and highly effective ligands in this context. Their rigid, bidentate N,N-donor structure allows for the formation of stable and catalytically active copper complexes. These ligands are particularly effective in Ullmann-type reactions for the formation of C-N, C-O, and C-S bonds.

The electronic and steric properties of the phenanthroline ligand can be fine-tuned by introducing substituents on the aromatic backbone. For instance, the introduction of electron-donating groups, such as methoxy groups at the 4 and 7 positions, can enhance the catalytic activity for certain transformations. This document will detail protocols for N-arylation, O-arylation, and C-C coupling reactions, highlighting the role of this compound-based ligands.

Copper-Catalyzed N-Arylation of Imidazoles with 4,7-Dimethoxy-1,10-Phenanthroline

The N-arylation of imidazoles is a critical transformation for the synthesis of numerous biologically active compounds. The use of 4,7-dimethoxy-1,10-phenanthroline as a ligand for copper has been shown to be highly efficient for this purpose, enabling the coupling of a wide range of imidazoles and aryl halides under mild conditions.[1][2][3][4][5]

General Workflow for Copper-Catalyzed N-Arylation of Imidazoles

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Cu₂O, 4,7-dimethoxy-1,10-phenanthroline, imidazole, aryl halide, PEG, and Cs₂CO₃ vessel Oven-dried screw-cap test tube reagents->vessel atmosphere Evacuate and backfill with Argon/Nitrogen vessel->atmosphere solvent Add solvent (e.g., butyronitrile or NMP) atmosphere->solvent heating Seal tube and heat in a pre-heated oil bath solvent->heating cooling Cool to room temperature heating->cooling dilution Dilute with dichloromethane cooling->dilution filtration Filter through Celite dilution->filtration concentration Concentrate the filtrate filtration->concentration chromatography Purify by flash chromatography concentration->chromatography product product chromatography->product Isolated N-arylated imidazole

Caption: Experimental workflow for the N-arylation of imidazoles.

Quantitative Data: N-Arylation of Imidazole with Various Aryl Halides

The following table summarizes the yields for the N-arylation of imidazole with a range of aryl iodides and bromides, catalyzed by a copper/4,7-dimethoxy-1,10-phenanthroline system.

EntryAryl HalideProductYield (%)
14-Iodotoluene1-(4-Tolyl)-1H-imidazole95
24-Iodoanisole1-(4-Methoxyphenyl)-1H-imidazole96
31-Iodo-4-(trifluoromethyl)benzene1-(4-(Trifluoromethyl)phenyl)-1H-imidazole85
41-Iodonaphthalene1-(Naphthalen-1-yl)-1H-imidazole90
54-Bromotoluene1-(4-Tolyl)-1H-imidazole88
64-Bromoanisole1-(4-Methoxyphenyl)-1H-imidazole92
71-Bromo-4-fluorobenzene1-(4-Fluorophenyl)-1H-imidazole85
82-Bromopyridine2-(1H-Imidazol-1-yl)pyridine78

Reaction conditions are detailed in the protocols below.

Experimental Protocols

Protocol 1: General Procedure for the N-Arylation of Imidazoles with Aryl Iodides [1]

  • Reaction Setup: In an oven-dried screw-cap test tube, combine Cu₂O (7.2 mg, 0.05 mmol), 4,7-dimethoxy-1,10-phenanthroline (36 mg, 0.15 mmol), imidazole (82 mg, 1.2 mmol), the aryl iodide (1.00 mmol, if solid), poly(ethylene glycol) (200 mg), and Cs₂CO₃ (0.45 g, 1.4 mmol). Add a magnetic stir bar.

  • Inert Atmosphere: Fit the test tube with a rubber septum, then evacuate and back-fill with argon or nitrogen. Repeat this cycle one more time.

  • Reagent Addition: Add the aryl iodide (1.00 mmol, if liquid) and the appropriate solvent (0.3-0.5 mL, e.g., NMP or butyronitrile) via syringe.

  • Reaction: Seal the tube and place it in a pre-heated oil bath at 110 °C. Stir for the specified time (typically 24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with dichloromethane (10 mL) and filter through a plug of Celite, eluting with an additional 50 mL of dichloromethane.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography on silica gel to yield the desired N-arylated imidazole.

Protocol 2: General Procedure for the N-Arylation of Imidazoles with Aryl Bromides [1]

  • Reaction Setup: Follow the same procedure as for aryl iodides, using Cu₂O (0.05 mmol), 4,7-dimethoxy-1,10-phenanthroline (0.15 mmol), imidazole (1.2 mmol), the aryl bromide (1.00 mmol), poly(ethylene glycol) (200 mg), and Cs₂CO₃ (1.4 mmol).

  • Inert Atmosphere and Reagent Addition: Maintain the same procedure as for aryl iodides.

  • Reaction: Seal the tube and heat in a pre-heated oil bath at 110 °C for 24-30 hours.

  • Work-up and Purification: Follow the same procedure as for aryl iodides.

Copper-Catalyzed O-Arylation of Phenols (Ullmann Condensation)

The Ullmann condensation for the synthesis of diaryl ethers is a classic and important reaction. The use of this compound and its derivatives as ligands can significantly improve the efficiency and mildness of this transformation.

Proposed Catalytic Cycle for Ullmann C-O Coupling

G CuI_L Cu(I)-Phen Complex Cu_OAr Cu(I)-Phenoxide Complex CuI_L->Cu_OAr Ligand Exchange Cu_III Cu(III) Intermediate Cu_OAr->Cu_III Oxidative Addition Cu_III->CuI_L Reforms Catalyst product Diaryl Ether Cu_III->product Reductive Elimination ArOH Phenol (Ar'OH) + Base ArOH->Cu_OAr ArX Aryl Halide (ArX) ArX->Cu_III

Caption: Proposed mechanism for Cu-catalyzed O-arylation.

Quantitative Data: O-Arylation of Phenols

The following table presents representative yields for the copper-catalyzed O-arylation of phenols with aryl halides using a phenanthroline-type ligand system.

EntryPhenolAryl HalideLigandYield (%)
1Phenol4-Bromotoluene4,7-Dimethoxy-1,10-phenanthroline95
24-Methoxyphenol4-Bromotoluene4,7-Dimethoxy-1,10-phenanthroline92
3Phenol1-Iodonaphthalene1,10-Phenanthroline88
44-Cyanophenol4-Bromotoluene1,10-Phenanthroline75

Note: Specific reaction conditions may vary. The data presented is a compilation from various sources to illustrate the scope.

Experimental Protocol

Protocol 3: General Procedure for the Copper-Catalyzed Synthesis of Diaryl Ethers

  • Reaction Setup: To a flame-dried, argon-flushed flask, add CuI (5-10 mol%), this compound (10-20 mol%), the phenol (1.2 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv.).

  • Reagent Addition: Add the aryl halide (1.0 equiv.) and a high-boiling polar solvent such as DMF or NMP.

  • Reaction: Heat the mixture to 100-140 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Copper-Catalyzed C-C Cross-Coupling Reactions

While less common than C-N and C-O couplings, this compound and its derivatives can also serve as effective ligands in certain copper-catalyzed C-C bond-forming reactions.

Logical Relationship in Multi-ligand C-C Coupling

In some advanced systems, a combination of ligands may be employed, where each ligand facilitates a specific step of the catalytic cycle.

G cluster_A Catalyst System A cluster_B Catalyst System B ligand_A Ligand A (e.g., NHC) catalyst_A [Cu(I)-Ligand A] Complex ligand_A->catalyst_A copper_A Copper Source copper_A->catalyst_A step1 Transmetalation/ C-Si Activation catalyst_A->step1 ligand_B This compound catalyst_B [Cu(I)-Phenanthroline] Complex ligand_B->catalyst_B copper_B Copper Source copper_B->catalyst_B step2 C-C Bond Formation catalyst_B->step2 step1->step2 Aryl Intermediate Transfer

Caption: Dual ligand system for C-C coupling.

Quantitative Data: Hiyama-Type Coupling

The following data is for a multi-ligand system for the coupling of arylsilanes with secondary alkyl halides, where a phenanthroline-type ligand is crucial for the C-C bond formation step.

EntryArylsilaneAlkyl HalideProductYield (%)
1PhenyltrimethoxysilaneBromocyclohexaneCyclohexylbenzene89
2(4-Methylphenyl)trimethoxysilaneBromocyclohexane1-Cyclohexyl-4-methylbenzene90
3(4-Methoxyphenyl)trimethoxysilaneBromocyclohexane1-Cyclohexyl-4-methoxybenzene78
Experimental Protocol

Protocol 4: Representative Procedure for Multi-ligand Copper-Catalyzed Hiyama-Type Coupling

  • Catalyst Preparation: In a glovebox, prepare a stock solution of the primary copper-ligand complex (e.g., with an NHC ligand) and the secondary copper-ligand complex (with this compound).

  • Reaction Setup: In a reaction vial, add the arylsilane (1.0 equiv.), the alkyl halide (1.2 equiv.), and a base (e.g., a fluoride source or alkoxide, 2.0 equiv.).

  • Catalyst Addition: Add the catalyst solutions (typically 1-5 mol% of each copper complex) and the solvent (e.g., THF or dioxane).

  • Reaction: Seal the vial and heat to the desired temperature (e.g., 80-100 °C) for 12-24 hours.

  • Work-up and Purification: Follow a standard aqueous work-up and purification by column chromatography to isolate the cross-coupled product.

Safety and Handling

  • Copper salts can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organic solvents are flammable and should be used in a well-ventilated fume hood.

  • Reactions under inert atmosphere require proper handling of gas cylinders and Schlenk line techniques.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

These protocols and data provide a starting point for the application of this compound and its derivatives in copper-catalyzed cross-coupling reactions. Optimization of reaction conditions may be necessary for specific substrates.

References

Application Notes and Protocols for the Preparation of 4,7-Phenanthroline Solutions as Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,7-Phenanthroline is a heterocyclic organic compound widely employed as a chelating agent in analytical chemistry.[1] Its ability to form stable, intensely colored complexes with various metal ions makes it a valuable reagent for spectrophotometric analysis. This application note provides detailed protocols for the preparation of this compound solutions for use as analytical standards, with a primary focus on its application in the determination of iron. The methodologies outlined are intended for researchers, scientists, and professionals in drug development and related fields.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for the successful preparation of stable and accurate standard solutions. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₂H₈N₂[2][3]
Molecular Weight 180.21 g/mol [2][3][4]
Appearance White to off-white crystalline solid[2]
Melting Point 172-174 °C[2][3][5]
Water Solubility Very low (log₁₀WS = -4.61 mol/L)[4][6]
Organic Solvent Solubility Soluble in ethanol, methanol, DMSO, and DMF[7]

Applications in Analytical Chemistry

The primary analytical application of this compound is the colorimetric determination of metal ions. It forms a stable, orange-red complex with ferrous ions (Fe²⁺), which can be quantified using visible spectrophotometry.[8][9] This method is noted for its high sensitivity and the long-term stability of the resulting complex.[9] Beyond iron, it also finds use in the analysis of other trace metals.

Preparation of this compound Standard Solutions

The choice of solvent for preparing this compound solutions is dictated by its poor aqueous solubility. For applications requiring an aqueous medium, a co-solvent or initial dissolution in an organic solvent is necessary. For methods compatible with organic solvents, direct dissolution is straightforward.

Protocol 1: Preparation of an Aqueous this compound Solution

This protocol is suitable for applications such as the spectrophotometric determination of iron in aqueous samples. Due to the low water solubility, this method prepares a relatively dilute solution.

Materials:

  • This compound (reagent grade)

  • Deionized water

  • Volumetric flasks (100 mL and 1000 mL)

  • Analytical balance

  • Heating magnetic stirrer

Procedure:

  • Accurately weigh 0.1 g of this compound.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 50 mL of deionized water.

  • Gently heat the solution on a heating magnetic stirrer until the this compound is completely dissolved.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with deionized water and mix thoroughly.

Resulting Concentration: 0.1% (w/v) or approximately 5.55 mM.

Protocol 2: Preparation of an Ethanolic this compound Solution

This protocol is ideal for applications where an organic solvent is permissible or preferred. Ethanol provides significantly better solubility for this compound. A similar protocol using 4,7-diphenyl-1,10-phenanthroline specifies a 2 x 10⁻³ M solution prepared in 100% ethanol.[1]

Materials:

  • This compound (reagent grade)

  • Ethanol (95% or absolute)

  • Volumetric flask (100 mL)

  • Analytical balance

Procedure:

  • Accurately weigh 0.036 g of this compound.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 50 mL of ethanol.

  • Swirl the flask until the solid is completely dissolved.

  • Dilute to the mark with ethanol and mix thoroughly.

Resulting Concentration: 2.0 mM.

Protocol 3: Preparation of a Concentrated Stock Solution in DMSO

For applications requiring a higher concentration stock solution that can be diluted into aqueous buffers, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its excellent solvating power for this compound.

Materials:

  • This compound (reagent grade)

  • Dimethyl Sulfoxide (DMSO, analytical grade)

  • Volumetric flask (10 mL)

  • Analytical balance

Procedure:

  • Accurately weigh 0.054 g of this compound.

  • Transfer the powder to a 10 mL volumetric flask.

  • Add approximately 7 mL of DMSO.

  • Vortex or sonicate until the solid is completely dissolved.

  • Dilute to the mark with DMSO and mix thoroughly.

Resulting Concentration: 30 mM. This stock solution can then be diluted into the desired aqueous buffer. Note that the final concentration of DMSO in the working solution should be considered, as it may affect the analytical assay.

Quantitative Data Summary

The following table summarizes the concentrations of this compound solutions prepared using the protocols described above.

ProtocolSolventConcentration (w/v)Molar Concentration
1 Deionized Water0.1%~5.55 mM
2 Ethanol0.036%2.0 mM
3 DMSO0.54%30 mM

Stability and Storage

Proper storage of this compound solutions is critical to maintain their integrity for use as analytical standards.

Solution TypeStorage ConditionsRecommended Shelf-Life
Aqueous Solution Stored in a cool, dark place in a tightly sealed container.It is recommended to prepare fresh daily. Some sources suggest aqueous solutions of the related 1,10-phenanthroline should not be stored for more than one day.[7]
Ethanolic Solution Stored at 2-8°C in a tightly sealed, light-protected container.Stable for several weeks.
DMSO Stock Solution Stored at -20°C in a tightly sealed, light-protected container.Stable for several months.

Note: While the this compound reagent solution, particularly in aqueous media, may have limited stability, the ferrous-phenanthroline complex is reported to be very stable, with its color intensity remaining unchanged for extended periods.[9]

Experimental Workflow and Diagrams

The general workflow for the use of a this compound standard in the spectrophotometric determination of iron is depicted below.

G Workflow for Spectrophotometric Iron Determination cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_phen Prepare this compound Standard Solution add_phen Add this compound Solution prep_phen->add_phen prep_iron Prepare Iron Standard and Sample Solutions add_reducing Add Reducing Agent to Standards and Sample (Fe³⁺ → Fe²⁺) prep_iron->add_reducing prep_reagents Prepare Reducing Agent and Buffer Solutions prep_reagents->add_reducing add_buffer Add Buffer to Adjust pH prep_reagents->add_buffer add_reducing->add_phen add_phen->add_buffer develop_color Allow for Color Development add_buffer->develop_color measure_abs Measure Absorbance at λmax develop_color->measure_abs plot_curve Plot Calibration Curve (Absorbance vs. Concentration) measure_abs->plot_curve determine_conc Determine Iron Concentration in Sample plot_curve->determine_conc G Protocol Selection Logic start Define Application Requirements q_solvent Is an aqueous solvent mandatory? start->q_solvent q_conc Is a high concentration stock solution needed? q_solvent->q_conc Yes protocol2 Use Protocol 2: Ethanolic Solution q_solvent->protocol2 No protocol1 Use Protocol 1: Aqueous Solution q_conc->protocol1 No protocol3 Use Protocol 3: DMSO Stock Solution q_conc->protocol3 Yes end Proceed with Solution Preparation protocol1->end protocol2->end protocol3->end

References

Application Notes and Protocols: Synthesis and Applications of Coordination Polymers Using 4,7-Phenanthroline Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of coordination polymers (CPs) and metal-organic frameworks (MOFs) constructed from 4,7-phenanthroline linkers. The protocols outlined below are intended to serve as a guide for the preparation and evaluation of these materials in the context of drug development and related research fields.

Introduction

Coordination polymers are a class of materials formed by the self-assembly of metal ions with organic ligands, creating one-, two-, or three-dimensional structures. The use of rigid, N-heterocyclic linkers like this compound is of particular interest due to their strong coordination affinity for a variety of metal ions and the potential for π-π stacking interactions, which can influence the final structure and properties of the polymer.[1][2] These materials are being explored for a range of applications, including catalysis, sensing, and as potential therapeutic agents, owing to the diverse functionalities that can be incorporated into the framework.[3][4][5]

Synthesis of this compound-Based Coordination Polymers

The synthesis of coordination polymers with this compound can be achieved through various methods, with solution-based crystallization being the most common. The choice of metal salt, solvent, and counter-anion can significantly influence the resulting structure and dimensionality of the polymer.[6]

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound-based coordination polymers.

Synthesis_Workflow Start Start Reactants Reactants: - this compound - Metal Salt (e.g., Cu(I), Co(II)) - Solvent (e.g., Acetonitrile) Start->Reactants Synthesis Synthesis (Solution Crystallization) Reactants->Synthesis Isolation Isolation & Washing (Filtration) Synthesis->Isolation Drying Drying Isolation->Drying Characterization Characterization: - Single-Crystal X-ray Diffraction - Powder X-ray Diffraction - Infrared Spectroscopy - Elemental Analysis Drying->Characterization Application Application Testing: - Cytotoxicity Assays - Catalysis - Sensing Characterization->Application End End Application->End

Caption: General workflow for the synthesis and evaluation of coordination polymers.

Experimental Protocols: Synthesis

Protocol 1: Synthesis of [Cu(phen)(MeCN)₂]PF₆[6]

This protocol describes the synthesis of a one-dimensional copper(I) coordination polymer with this compound (phen) and acetonitrile (MeCN) ligands.

Materials:

  • [Cu(MeCN)₄]PF₆

  • This compound

  • Acetonitrile (MeCN)

  • Nitrobenzene

  • Tetrahydrofuran (THF)

Procedure:

  • In a small vial, dissolve [Cu(MeCN)₄]PF₆ (0.030 g, 0.081 mmol) and this compound (0.014 g, 0.082 mmol) in 0.5 mL of acetonitrile.

  • Dilute the solution with 3.0 mL of nitrobenzene.

  • Place the small, open vial inside a larger vial containing 5 mL of THF.

  • Seal the large vial and allow the THF to slowly diffuse into the reaction mixture at room temperature.

  • Yellow, cube-like single crystals will form over several days.

  • Harvest the crystals by filtration, wash with a small amount of THF, and air dry.

Protocol 2: Synthesis of [CoCl₂(4,7-phen)]∞[2]

This protocol details the synthesis of a one-dimensional cobalt(II) coordination polymer.

Materials:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • This compound

  • Methanol (MeOH)

  • Diethyl ether

Procedure:

  • Dissolve CoCl₂·6H₂O in methanol.

  • Add a methanolic solution of this compound to the cobalt chloride solution with stirring.

  • Slowly diffuse diethyl ether into the resulting solution.

  • Blue crystals of the coordination polymer will form over time.

  • Collect the crystals by filtration, wash with diethyl ether, and air dry.

Quantitative Data

The structural properties of synthesized coordination polymers are crucial for understanding their behavior and potential applications. Single-crystal X-ray diffraction is the primary technique for obtaining this data.

Compound FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
[Cu(phen)(MeCN)₂]PF₆MonoclinicP2₁/c11.4303(6)11.4954(6)14.0444(7)99.948(1)[6]
[Cu(phen)(MeCN)]BF₄MonoclinicP2₁/c8.7677(5)11.5140(7)14.8858(9)96.548(1)[6]
[CoCl₂(4,7-phen)]∞OrthorhombicPccn13.562(3)13.593(3)12.083(2)90[2]
[Cd(NO₃)₂(4,7-phen)(H₂O)]∞MonoclinicP2₁/c7.158(1)11.914(2)16.711(3)96.54(3)[2]

Applications in Drug Development

Coordination polymers based on phenanthroline ligands are of interest in drug development due to their potential cytotoxic, catalytic, and sensing properties.

Cytotoxicity and Anticancer Activity

Phenanthroline complexes have been shown to exhibit significant cytotoxic activity against various cancer cell lines.[5][7] This activity is often attributed to their ability to interact with DNA, leading to cell death.[5]

Cytotoxicity_Pathway CP This compound Coordination Polymer CellUptake Cellular Uptake CP->CellUptake DNA_Interaction Interaction with DNA (Intercalation/Binding) CellUptake->DNA_Interaction ROS Generation of Reactive Oxygen Species (ROS) CellUptake->ROS Apoptosis Apoptosis (Programmed Cell Death) DNA_Interaction->Apoptosis MitoDamage Mitochondrial Damage ROS->MitoDamage MitoDamage->Apoptosis

Caption: Proposed mechanism of cytotoxicity for phenanthroline-based coordination polymers.

This protocol provides a general method for assessing the cytotoxicity of the synthesized coordination polymers against a cancer cell line (e.g., A549, human lung carcinoma).

Materials:

  • Synthesized coordination polymer

  • A549 cells (or other suitable cancer cell line)

  • BEAS-2B cells (or other suitable normal cell line for selectivity assessment)

  • RPMI-1640 medium (or other appropriate cell culture medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO) or isopropanol/HCl mixture

  • 96-well plates

Procedure:

  • Cell Seeding: Seed A549 and BEAS-2B cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the coordination polymer in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the cell culture medium. The final concentration of the solvent should be non-toxic to the cells (typically <0.5%).

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the coordination polymer. Include a vehicle control (medium with the same concentration of solvent) and an untreated control.

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO or isopropanol/HCl to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Catalytic Applications

Coordination polymers can act as heterogeneous catalysts due to the presence of accessible metal centers and a high surface area. Fe-phenanthroline-based MOFs have shown catalytic activity in C-H amination reactions.[3]

Sensing Applications

The porous nature and potential for host-guest interactions make coordination polymers promising materials for chemical sensors.[8] Luminescent MOFs, in particular, can be used for sensing various analytes through fluorescence quenching or enhancement mechanisms.[4]

Characterization Techniques

A combination of analytical techniques is essential to confirm the structure and purity of the synthesized coordination polymers.

  • Single-Crystal X-ray Diffraction: Provides detailed information about the crystal structure, including bond lengths, bond angles, and the overall coordination environment of the metal centers.

  • Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk material and to compare the experimental pattern with the simulated pattern from single-crystal data.

  • Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the coordination polymer and to confirm the coordination of the this compound ligand to the metal center.[9]

  • Elemental Analysis: Determines the elemental composition (C, H, N) of the synthesized compound to verify its empirical formula.

  • Thermogravimetric Analysis (TGA): Provides information about the thermal stability of the coordination polymer and the presence of solvent molecules within the structure.[5]

Conclusion

The synthesis of coordination polymers using this compound linkers offers a versatile platform for the development of new materials with interesting structural features and promising applications in drug development and other fields. The protocols and data presented here provide a foundation for researchers to explore the synthesis and functional properties of these fascinating materials. Further investigation into their biological mechanisms of action and optimization of their catalytic and sensing capabilities will be crucial for their translation into practical applications.

References

The Luminescent Potential of 4,7-Phenanthroline: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – The versatile ligand, 4,7-phenanthroline, and its derivatives are at the forefront of significant advancements in the development of novel luminescent materials. With applications spanning from next-generation organic light-emitting diodes (OLEDs) to highly sensitive chemosensors and advanced bio-imaging probes, these compounds offer a unique combination of rigid planarity, potent coordination chemistry, and tunable photophysical properties. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the exploration of this compound-based luminescent materials.

Application in Luminescent Metal Complexes

This compound is a cornerstone in the synthesis of luminescent transition metal complexes, particularly with ruthenium(II), iridium(III), and europium(III). These complexes are renowned for their robust photostability and find extensive use in areas such as DNA probes, oxygen sensors, and as phosphorescent emitters in OLEDs.[1] The rigid structure of the this compound ligand contributes to the high quantum yields and long excited-state lifetimes of the resulting metal complexes.

Quantitative Data: Photophysical Properties of this compound Based Metal Complexes
ComplexEmission Max (λem, nm)Quantum Yield (Φ)Lifetime (τ, µs)Application
[Ru(dpp)₃]²⁺ (dpp = 4,7-diphenyl-1,10-phenanthroline)~610~0.05~5.0Oxygen Sensing, DNA Photocleavage
[Ir(ppy)₂(phen)]⁺ (ppy = 2-phenylpyridine, phen = 1,10-phenanthroline derivative)~590-620High~1-2OLED Emitter, Bio-imaging
Eu(TTA)₃(phen-X) (TTA = thenoyltrifluoroacetonato, phen-X = 4,7-disubstituted-1,10-phenanthroline)~612 (⁵D₀→⁷F₂)Varies with substituentLongRed Emitter in OLEDs, Temperature Sensing

Note: The exact photophysical properties are highly dependent on the specific derivative, metal center, and solvent environment.

Experimental Protocol: Synthesis of Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) Chloride ([Ru(dpp)₃]Cl₂)

This protocol describes the synthesis of a widely used ruthenium complex for oxygen sensing applications.[2]

Materials:

  • Ruthenium(III) chloride (RuCl₃)

  • 4,7-Diphenyl-1,10-phenanthroline (dpp)

  • Ethylene glycol

  • Chloroform

  • Saturated sodium chloride solution

  • Microwave reactor

Procedure:

  • In a microwave reactor vessel, combine 104 mg of RuCl₃ and 0.25 mL of deionized water with 3 mL of ethylene glycol.

  • Heat the mixture to 120 °C to dissolve the ruthenium salt.

  • Add 500 mg of 4,7-diphenyl-1,10-phenanthroline to the solution.

  • Irradiate the mixture in the microwave reactor for 5 minutes.

  • Allow the reaction mixture to cool to room temperature.

  • Add 30 mL of chloroform to the cooled product and wash with 40 mL of a saturated sodium chloride solution.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The product can be further purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.

G cluster_synthesis Synthesis of [Ru(dpp)₃]Cl₂ RuCl3 RuCl₃ in Ethylene Glycol/H₂O Reaction Complexation Reaction RuCl3->Reaction dpp 4,7-Diphenyl-1,10-phenanthroline dpp->Reaction Microwave Microwave Irradiation (120°C, 5 min) Extraction Chloroform Extraction & NaCl Wash Microwave->Extraction Reaction->Microwave Purification Column Chromatography Extraction->Purification Product [Ru(dpp)₃]Cl₂ Purification->Product

Synthesis workflow for [Ru(dpp)₃]Cl₂.

Application in Organic Light-Emitting Diodes (OLEDs)

This compound derivatives are crucial components in modern OLED technology.[3] They are utilized as electron transport materials, hole blocking materials, and as ligands in phosphorescent emitters. Their high electron mobility and thermal stability contribute to the overall efficiency and longevity of OLED devices.

Quantitative Data: Performance of OLEDs with this compound Derivatives
Device StructureThis compound DerivativeRoleMax. External Quantum Efficiency (EQE, %)Max. Luminance (cd/m²)
ITO/HTL/EML/ETL/LiF/Al2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline (BCP)Hole Blocking/Electron Transport> 5> 10,000
ITO/HTL/Host:Ir(ppy)₂(phen-deriv)/ETL/LiF/AlIridium(III) complex with this compound derivativePhosphorescent Emitter> 20> 50,000

Note: Performance metrics are highly dependent on the full device architecture and specific materials used.

Experimental Protocol: Fabrication of a Small Molecule OLED

This protocol provides a general workflow for the fabrication of a multilayer OLED device using thermal evaporation.[4][5][6]

Materials:

  • Indium tin oxide (ITO) coated glass substrates

  • Hole Transport Layer (HTL) material (e.g., NPB)

  • Emissive Layer (EML) material (e.g., a host doped with a this compound-based phosphorescent emitter)

  • Electron Transport Layer (ETL) material (e.g., a this compound derivative like BCP)

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Cathode material (e.g., Al)

  • High-vacuum thermal evaporation system

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO-coated glass substrates in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates in an oven.

    • Treat the substrates with oxygen plasma for 5 minutes to increase the work function of the ITO.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum chamber (base pressure < 10⁻⁶ Torr).

    • Deposit the HTL material onto the ITO surface by thermal evaporation to a desired thickness (e.g., 40 nm).

    • Co-evaporate the host and the this compound-based phosphorescent dopant to form the EML (e.g., 20 nm). The doping concentration is critical and needs to be optimized.

    • Deposit the ETL material (e.g., 30 nm).

  • Cathode Deposition:

    • Deposit a thin layer of LiF (e.g., 1 nm) as the EIL.

    • Deposit the Al cathode (e.g., 100 nm) through a shadow mask to define the active area of the device.

  • Encapsulation:

    • In a nitrogen-filled glovebox, encapsulate the device using a UV-curable epoxy and a glass coverslip to protect the organic layers from moisture and oxygen.

G cluster_oled OLED Fabrication Workflow cluster_layers Layer Deposition Cleaning ITO Substrate Cleaning Plasma Oxygen Plasma Treatment Cleaning->Plasma Evaporation High-Vacuum Thermal Evaporation Plasma->Evaporation HTL HTL Deposition Cathode Cathode Deposition (LiF/Al) EML EML Co-evaporation HTL->EML ETL ETL Deposition EML->ETL Encapsulation Encapsulation Cathode->Encapsulation Device Finished OLED Device Encapsulation->Device G cluster_sensing Fluorescent Ion Sensing Mechanism Probe This compound Probe (Low Fluorescence) Complex Probe-Ion Complex (High Fluorescence) Probe->Complex + Ion Ion Target Ion Detection Fluorescence Detection Complex->Detection G cluster_bioimaging Cellular Imaging Workflow Cells Live Cells in Culture Staining Incubate with Iridium(III) Complex Cells->Staining Wash Wash to Remove Excess Probe Staining->Wash Imaging Confocal Microscopy Wash->Imaging Analysis Image Analysis Imaging->Analysis

References

Application of 4,7-Phenanthroline in Homogeneous Catalysis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-Phenanthroline and its derivatives have emerged as versatile and powerful ligands in the field of homogeneous catalysis. The rigid, planar structure of the phenanthroline core, combined with the electronic and steric tunability afforded by substitution at the 4 and 7 positions, allows for the rational design of catalysts with enhanced reactivity, selectivity, and stability. This document provides detailed application notes and experimental protocols for the use of this compound in several key catalytic transformations, including stereoselective glycosylation, C-H functionalization, cross-coupling reactions, and redox catalysis. The information is intended to serve as a practical guide for researchers in organic synthesis, materials science, and drug development.

Stereoselective Glycosylation

The stereoselective synthesis of glycosidic bonds is a cornerstone of carbohydrate chemistry, with significant implications for drug discovery and development. 4,7-Disubstituted phenanthrolines have been successfully employed as organocatalysts in glycosylation reactions, offering a reliable method for the construction of challenging 1,2-cis glycosidic linkages.

Application Note:

This compound derivatives, such as 4,7-diphenyl-1,10-phenanthroline, catalyze the stereoretentive glycosylation of glycosyl bromides with a variety of alcohol acceptors.[1] This method provides excellent yields and high diastereoselectivity for the formation of α-1,2-cis glycosides. The reaction is believed to proceed through a double SN2 mechanism, where the phenanthroline acts as a nucleophilic catalyst.[1][2] The steric and electronic properties of the substituents at the 4 and 7 positions can be tuned to optimize catalyst performance for specific substrates.[3]

Quantitative Data Summary:
EntryGlycosyl DonorGlycosyl AcceptorCatalyst (mol%)SolventTime (h)Yield (%)α:β RatioReference
12,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl bromideMethyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside4,7-Diphenyl-1,10-phenanthroline (15)MTBE2473>20:1[2]
22,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl bromideIsopropanol4,7-Diphenyl-1,10-phenanthroline (15)MTBE246514:1[2]
33,4,6-Tri-O-benzyl-2-deoxy-2-fluoro-α-D-glucopyranosyl bromideMethyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside4,7-Piperidine-substituted phenanthroline (15)CH2Cl2246810:1[3]
42,3,5-Tri-O-benzyl-β-D-arabinofuranosyl bromideMethyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside4,7-Diphenyl-1,10-phenanthroline (5)MTBE/CH2Cl26841:15 (α:β)[1]
Experimental Protocol: Stereoselective α-Glycosylation

Materials:

  • Glycosyl bromide (1.0 equiv)

  • Glycosyl acceptor (1.2 equiv)

  • 4,7-Diphenyl-1,10-phenanthroline (0.15 equiv)

  • Isobutylene oxide (IBO) (3.0 equiv)

  • Anhydrous methyl tert-butyl ether (MTBE)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried flask under an inert atmosphere, add the glycosyl acceptor and 4,7-diphenyl-1,10-phenanthroline.

  • Dissolve the solids in anhydrous MTBE.

  • Add the glycosyl bromide to the solution.

  • Finally, add isobutylene oxide (IBO) as a hydrogen bromide scavenger.

  • Stir the reaction mixture at the desired temperature (e.g., 50 °C) for the specified time (e.g., 24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired α-glycoside.

Proposed Catalytic Cycle:

stereoselective_glycosylation cluster_0 Catalytic Cycle Glycosyl Bromide Glycosyl Bromide Glycosyl-Phenanthrolinium Intermediate Glycosyl-Phenanthrolinium Intermediate Glycosyl Bromide->Glycosyl-Phenanthrolinium Intermediate + Phenanthroline (SN2) Phenanthroline Catalyst Phenanthroline Catalyst alpha-Glycoside Product alpha-Glycoside Product Glycosyl-Phenanthrolinium Intermediate->alpha-Glycoside Product + Alcohol (SN2) HBr HBr Glycosyl-Phenanthrolinium Intermediate->HBr - Br- Alcohol Acceptor Alcohol Acceptor Alcohol Acceptor->alpha-Glycoside Product alpha-Glycoside Product->Phenanthroline Catalyst releases catalyst

Caption: Proposed double SN2 mechanism for phenanthroline-catalyzed glycosylation.

Direct C-H Functionalization

Direct C-H functionalization is a powerful strategy in organic synthesis that avoids the pre-functionalization of starting materials. This compound itself can be a substrate for such reactions, leading to the synthesis of novel ligands with tailored properties.

Application Note:

A metal- and light-free Minisci-type reaction has been developed for the direct dicarbamoylation of phenanthrolines.[4] This method allows for the installation of primary, secondary, and tertiary amides at the C2 and C9 positions of the phenanthroline core. The reaction is operationally simple, scalable, and often proceeds without the need for chromatographic purification.

Quantitative Data Summary:
EntryPhenanthroline SubstrateOxamic AcidWorkupYield (%)Reference
14,7-Diphenyl-1,10-phenanthrolineN-Phenyl oxamic acidAqueous86[4]
24,7-Diphenyl-1,10-phenanthrolineN-Benzyl oxamic acidAqueous53[4]
34,7-Diphenyl-1,10-phenanthrolineN,N-Diethyl oxamic acidAqueous75[4]
43,4,7,8-Tetramethyl-1,10-phenanthrolineN-Phenyl oxamic acidAqueous99[4]
Experimental Protocol: Direct Dicarbamoylation of 4,7-Diphenyl-1,10-phenanthroline

Materials:

  • 4,7-Diphenyl-1,10-phenanthroline (1.0 equiv)

  • Oxamic acid (e.g., N-Phenyl oxamic acid) (2.5 equiv)

  • Potassium persulfate (K₂S₂O₈) (3.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (MeCN)

  • Water

Procedure:

  • To a flask, add 4,7-diphenyl-1,10-phenanthroline, the desired oxamic acid, and potassium persulfate.

  • Add a 1:1 mixture of acetonitrile and water.

  • Add trifluoroacetic acid (TFA).

  • Stir the reaction mixture at room temperature for the specified time (e.g., 16 hours).

  • Upon completion, dilute the reaction mixture with water.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate sequentially with water, methanol, and diethyl ether to afford the pure dicarbamoylated product.

Experimental Workflow:

CH_functionalization_workflow Start Start Combine Reactants Combine Phenanthroline, Oxamic Acid, K2S2O8 Start->Combine Reactants Add Solvents Add MeCN/H2O and TFA Combine Reactants->Add Solvents Stir at RT Stir at Room Temperature Add Solvents->Stir at RT Reaction Monitoring Reaction Complete? Stir at RT->Reaction Monitoring Reaction Monitoring->Stir at RT No Workup Dilute with Water, Filter Precipitate Reaction Monitoring->Workup Yes Wash Solid Wash with H2O, MeOH, Et2O Workup->Wash Solid Product Product Wash Solid->Product

Caption: Workflow for the direct C-H dicarbamoylation of phenanthrolines.

Copper-Catalyzed Cross-Coupling Reactions

This compound and its derivatives serve as excellent ligands for transition metal catalysts, particularly copper, in a variety of cross-coupling reactions. These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

Application Note:

Copper(I) complexes with phenanthroline-based ligands have been shown to be effective catalysts for cross-dehydrogenative coupling (CDC) reactions, such as the coupling of phenols with bromodicarbonyls.[5] The use of mechanically interlocked phenanthroline ligands (catenanes) can enhance catalyst stability and efficiency.[5] Furthermore, copper/phenanthroline systems catalyze the amidation of alkynyl bromides, providing a practical route to ynamides.[6]

Quantitative Data Summary:
EntrySubstrate 1Substrate 2Catalyst SystemBaseSolventTemp (°C)Yield (%)Reference
1PhenolDiethyl bromomalonate[Cu(L1)]PF₆ (5 mol%)DBUMeCN2592[5]
24-MethoxyphenolDiethyl bromomalonate[Cu(L1)]PF₆ (5 mol%)DBUMeCN2585[5]
3Phenylacetylene bromideBenzamideCuSO₄·5H₂O (10 mol%) / 1,10-phenanthrolineK₃PO₄Toluene60-6585[6]
41-Hexyne bromideAcetamideCuSO₄·5H₂O (10 mol%) / 1,10-phenanthrolineK₃PO₄Toluene60-6578[6]
Experimental Protocol: Copper-Catalyzed Amidation of Alkynyl Bromides

Materials:

  • Amide (1.0 equiv)

  • Alkynyl bromide (1.2 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equiv)

  • 1,10-Phenanthroline (0.2 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried flask under an inert atmosphere, add CuSO₄·5H₂O, 1,10-phenanthroline, the amide, and K₃PO₄.

  • Add anhydrous toluene to the flask.

  • Add the alkynyl bromide to the reaction mixture.

  • Heat the reaction mixture to 60-65 °C and stir for 18-36 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the desired ynamide.

Redox Catalysis

Complexes of this compound with transition metals are active in a range of redox reactions, including the reduction of carbon dioxide and oxygen, which are crucial for sustainable energy technologies.

Application Note:

Copper-phenanthroline complexes have been investigated as electrocatalysts for the reduction of CO₂ to C₂ products like ethylene and ethanol.[7] The substitution pattern on the phenanthroline ligand can influence the product selectivity. Additionally, porphyrin-phenanthroline dyad systems, where a phenanthroline unit is appended to a porphyrin core, have been used in the photochemical reduction of CO₂.[8][9] In the realm of oxygen reduction reaction (ORR), heterogenized copper-phenanthroline systems have been developed to catalyze the reduction of oxygen, a key process in fuel cells.[10]

Quantitative Data Summary: CO₂ Reduction
CatalystReaction TypeProductFaradaic Efficiency (%)Reference
Copper phenanthroline complexElectrocatalyticEthylene71.2[7]
Pyridinium-functionalized Cu-phenanthrolineElectrocatalyticEthanolHigh selectivity[7]
Zn-porphyrin-phen-Re(I) complexPhotochemicalCOTON = 13[9]
Experimental Protocol: General Setup for Electrocatalytic CO₂ Reduction

Materials:

  • Working electrode (e.g., carbon paper modified with the catalyst)

  • Counter electrode (e.g., platinum wire)

  • Reference electrode (e.g., Ag/AgCl)

  • Electrolyte (e.g., 0.1 M KHCO₃, CO₂-saturated)

  • Potentiostat

  • Gas chromatograph for product analysis

Procedure:

  • Assemble a three-electrode electrochemical cell with the catalyst-modified working electrode, counter electrode, and reference electrode.

  • Fill the cell with the CO₂-saturated electrolyte.

  • Purge the electrolyte with CO₂ for at least 30 minutes before the experiment and maintain a CO₂ atmosphere during the experiment.

  • Perform controlled potential electrolysis at a set potential for a specific duration.

  • Analyze the gaseous products (e.g., CO, ethylene) from the headspace of the cell using a gas chromatograph.

  • Analyze the liquid products (e.g., ethanol, formate) in the electrolyte using techniques such as NMR or HPLC.

Logical Relationship Diagram: Redox Catalysis Application

redox_catalysis This compound This compound Phenanthroline-Metal Complex Phenanthroline-Metal Complex This compound->Phenanthroline-Metal Complex Transition Metal Transition Metal Transition Metal->Phenanthroline-Metal Complex CO2 Reduction CO2 Reduction Phenanthroline-Metal Complex->CO2 Reduction Oxygen Reduction (ORR) Oxygen Reduction (ORR) Phenanthroline-Metal Complex->Oxygen Reduction (ORR) Sustainable Energy Sustainable Energy CO2 Reduction->Sustainable Energy Oxygen Reduction (ORR)->Sustainable Energy

Caption: Role of this compound in redox catalysis for sustainable energy.

References

Application Notes and Protocols for Complexometric Titration Utilizing 4,7-Phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the determination of metal ion concentrations through complexometric titration using 4,7-phenanthroline. While direct visual titration with this compound as a metallochromic indicator is not a standard method, this protocol details a robust spectrophotometric titration technique. This method leverages the strong chromophoric properties of the metal-phenanthroline complex, offering high sensitivity and accuracy for the quantification of various metal ions, particularly iron(II). The protocol is suitable for applications in analytical chemistry, environmental monitoring, and pharmaceutical analysis.[1]

Introduction

Complexometric titrations are a cornerstone of analytical chemistry for the quantification of metal ions.[2] These titrations rely on the formation of a stable complex between the metal ion and a chelating agent. The endpoint is typically detected by a metallochromic indicator, an organic dye that changes color upon binding to the metal ion.[3]

This compound is a bidentate heterocyclic ligand known for forming stable and intensely colored complexes with various transition metal ions.[1] Its high affinity and the significant molar absorptivity of its metal complexes make it an excellent indicator for spectrophotometric titrations. This application note provides a detailed protocol for the spectrophotometric complexometric titration of iron(II) with EDTA, using this compound as the indicator.

Principle of Spectrophotometric Complexometric Titration

In this method, the metal ion analyte (e.g., Fe²⁺) initially forms a colored complex with the indicator, this compound. The solution is then titrated with a standard solution of a stronger chelating agent, such as ethylenediaminetetraacetic acid (EDTA). EDTA forms a more stable, and typically colorless, complex with the metal ion.

As EDTA is added, it progressively displaces the this compound from the metal ion. This causes a decrease in the concentration of the colored metal-phenanthroline complex, leading to a corresponding decrease in the absorbance of the solution at a specific wavelength. The endpoint of the titration is identified as the point of the sharpest change in absorbance, which can be determined by plotting absorbance versus the volume of EDTA added.

Quantitative Data

The following table summarizes key quantitative data for the interaction of 1,10-phenanthroline (a close analog of this compound for which more data is available) with iron(II). This data is crucial for understanding the complex formation and for selecting the appropriate analytical wavelength.

ParameterValueMetal IonConditionsReference
Molar Absorptivity (ε)1.1 x 10⁴ L mol⁻¹ cm⁻¹Fe(II)pH 3-9
Stability Constant (log K)21.3Fe(II)20 °C[4]
Wavelength of Max. Absorbance (λmax)510 nmFe(II)-phenanthroline complexAqueous solution[4]

Experimental Protocol

Reagents and Equipment
  • Standard Iron(II) Solution (0.01 M): Dissolve a precisely weighed amount of ferrous ammonium sulfate hexahydrate in deionized water containing a small amount of dilute sulfuric acid to prevent hydrolysis and oxidation.

  • Standard EDTA Solution (0.01 M): Dissolve a precisely weighed amount of disodium EDTA dihydrate in deionized water.

  • This compound Indicator Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of ethanol or a 1:1 ethanol-water mixture.

  • Acetate Buffer (pH 4.7): Prepare by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate.

  • Hydroxylamine Hydrochloride Solution (10% w/v): To reduce any Fe(III) to Fe(II).

  • Spectrophotometer: Capable of measuring absorbance at 510 nm.

  • Buret, Pipettes, and Volumetric Flasks

  • Magnetic Stirrer and Stir Bar

Procedure
  • Preparation of the Sample Solution:

    • Pipette 10.00 mL of the standard iron(II) solution into a 100 mL beaker.

    • Add 1 mL of the 10% hydroxylamine hydrochloride solution to ensure all iron is in the Fe(II) state.

    • Add 10 mL of the acetate buffer (pH 4.7).

    • Add 1 mL of the 0.1% this compound indicator solution. A stable orange-red color should develop.[4]

    • Dilute the solution to approximately 50 mL with deionized water.

  • Spectrophotometric Titration:

    • Place the beaker on a magnetic stirrer and place the stir bar in the solution.

    • Set the spectrophotometer to measure absorbance at 510 nm.

    • Calibrate the spectrophotometer to zero absorbance using a blank solution containing all reagents except the iron(II) solution.

    • Transfer a portion of the prepared sample solution to a cuvette and measure the initial absorbance.

    • Begin the titration by adding the standard 0.01 M EDTA solution from a buret in small increments (e.g., 0.5 mL).

    • After each addition, allow the solution to stir for 30 seconds to ensure complete reaction, then measure and record the absorbance.

    • Continue adding EDTA until the absorbance value becomes constant, indicating that all the iron(II)-phenanthroline complex has been dissociated.

  • Endpoint Determination:

    • Plot a graph of absorbance (y-axis) versus the volume of EDTA added (x-axis).

    • The graph will consist of two intersecting lines. The endpoint of the titration is the volume of EDTA corresponding to the intersection point of these two lines.

Logical Relationships and Workflows

ComplexometricTitrationPrinciple cluster_initial Initial State cluster_titration Titration with EDTA cluster_final Final State (Endpoint) M_In Metal-Indicator Complex (Colored) M_EDTA Metal-EDTA Complex (More Stable, Colorless) M_In->M_EDTA Forms more stable complex In_free Free Indicator (Different Color/Colorless) M_In->In_free Releases indicator M_free Free Metal Ions M_free->M_In Forms colored complex EDTA EDTA (Titrant) (Colorless) EDTA->M_In Displaces weaker indicator ligand EDTA->M_free Reacts with free metal ions first

Figure 1. Principle of Complexometric Titration.

SpectrophotometricTitrationWorkflow start Start prep_sample Prepare Sample: - Add Analyte (Fe²⁺) - Add Buffer - Add this compound Indicator start->prep_sample measure_initial_abs Measure Initial Absorbance (λ = 510 nm) prep_sample->measure_initial_abs add_edta Add Increment of EDTA Titrant measure_initial_abs->add_edta stir Stir to Equilibrate add_edta->stir measure_abs Measure Absorbance stir->measure_abs check_endpoint Endpoint Reached? measure_abs->check_endpoint check_endpoint->add_edta No plot_data Plot Absorbance vs. Volume of EDTA check_endpoint->plot_data Yes determine_endpoint Determine Endpoint from Graph plot_data->determine_endpoint end End determine_endpoint->end

Figure 2. Experimental Workflow.

References

Application Notes and Protocols: 4,7-Phenanthroline as a Chelating Agent for Trace Metal Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 4,7-phenanthroline as a chelating agent in the analysis of trace metals. This document is intended to guide researchers, scientists, and drug development professionals in employing this versatile reagent for accurate and sensitive quantification of various metal ions.

Introduction

This compound is a heterocyclic organic compound and a bidentate ligand known for forming stable and often intensely colored complexes with a variety of metal ions.[1][2] This property makes it a valuable chelating agent in analytical chemistry, particularly for spectrophotometric and other analytical methods aimed at determining trace metal concentrations.[1][2] Its applications span environmental monitoring, biochemical research, and materials science.[1][2] This document details its use in the analysis of iron, copper, and other trace metals, providing specific protocols and performance data.

Spectrophotometric Determination of Iron (Fe²⁺)

The most prominent application of phenanthroline derivatives is in the colorimetric determination of ferrous iron (Fe²⁺). The reaction between Fe²⁺ and three molecules of this compound forms a stable, orange-red tris-complex, [Fe(phen)₃]²⁺, which exhibits strong absorbance at approximately 510 nm.[3] The intensity of the color is directly proportional to the iron concentration, adhering to the Beer-Lambert law over a considerable range.[3]

Principle

Ferric ions (Fe³⁺) in a sample are first reduced to ferrous ions (Fe²⁺) using a reducing agent such as hydroxylamine hydrochloride. The Fe²⁺ then reacts with this compound in a slightly acidic to neutral medium (pH 3-9) to form the colored complex. The absorbance of this complex is measured spectrophotometrically and compared against a calibration curve prepared from standard iron solutions.

Quantitative Data
ParameterValueReference
Wavelength of Max. Absorbance (λmax)508-511 nm[3]
Molar Absorptivity (ε)~11,100 L·mol⁻¹·cm⁻¹[3]
Optimal pH Range2-9[3]
Linear Range0.1 - 4.0 µg/mL[4]
Detection Limit0.446 mg/L[5]
Experimental Protocol

1.3.1. Reagent Preparation

  • Standard Iron Solution (100 mg/L): Dissolve 0.7022 g of analytical grade ferrous ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O) in deionized water. Add 2.5 mL of concentrated sulfuric acid and dilute to 1 liter in a volumetric flask. This solution is stable for several months.

  • Working Iron Standard (10 mg/L): Dilute 10.00 mL of the 100 mg/L stock solution to 100.0 mL with deionized water.

  • Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.

  • This compound Solution (0.25% w/v): Dissolve 0.25 g of this compound in 100 mL of deionized water, warming gently if necessary to aid dissolution.

  • Sodium Acetate Buffer (1.0 M): Dissolve 82 g of anhydrous sodium acetate in deionized water and dilute to 1 liter. Adjust the pH to approximately 5 with acetic acid.

1.3.2. Procedure

  • Sample Preparation: Accurately weigh a sample expected to contain iron and dissolve it in a suitable acid (e.g., HCl or H₂SO₄). If necessary, digest the sample to bring the iron into solution. Dilute the dissolved sample to a known volume with deionized water.

  • Calibration Standards: Prepare a series of calibration standards by pipetting appropriate volumes (e.g., 0, 1.0, 2.0, 5.0, 10.0 mL) of the 10 mg/L working iron standard into separate 50 mL volumetric flasks.

  • Color Development:

    • To each volumetric flask (standards and a suitable aliquot of the unknown sample), add 1.0 mL of the hydroxylamine hydrochloride solution and mix well. Allow the solutions to stand for 10 minutes to ensure complete reduction of any Fe³⁺.

    • Add 5.0 mL of the sodium acetate buffer solution and mix.

    • Add 5.0 mL of the this compound solution, mix thoroughly, and dilute to the 50 mL mark with deionized water.

    • Allow the color to develop for at least 15 minutes. The complex is very stable.[6]

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to the wavelength of maximum absorbance (~510 nm).

    • Use the "0" standard (blank) to zero the instrument.

    • Measure the absorbance of each standard and the sample solution.

  • Data Analysis:

    • Plot a calibration curve of absorbance versus iron concentration (in mg/L) for the standards.

    • Determine the concentration of iron in the sample solution from the calibration curve.

    • Calculate the iron content in the original sample, accounting for any dilutions.

Experimental Workflow

Spectrophotometric_Iron_Analysis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Sample Digestion & Dilution Add_Hydroxylamine Add Hydroxylamine HCl (Reduce Fe³⁺ to Fe²⁺) Sample->Add_Hydroxylamine Standards Prepare Calibration Standards Standards->Add_Hydroxylamine Add_Buffer Add Sodium Acetate Buffer (Adjust pH) Add_Hydroxylamine->Add_Buffer Add_Phen Add this compound (Form Colored Complex) Add_Buffer->Add_Phen Dilute Dilute to Volume Add_Phen->Dilute Measure_Abs Measure Absorbance at ~510 nm Dilute->Measure_Abs Cal_Curve Generate Calibration Curve Measure_Abs->Cal_Curve Calc_Conc Calculate Fe Concentration Cal_Curve->Calc_Conc

Caption: Workflow for spectrophotometric iron determination.

Spectrophotometric Determination of Copper (Cu²⁺)

This compound and its derivatives can also be used for the determination of copper. The method typically involves the reduction of Cu²⁺ to Cu⁺, which then forms a stable, colored complex with the phenanthroline ligand. For instance, neocuproine (2,9-dimethyl-1,10-phenanthroline), a derivative of phenanthroline, is a well-known reagent for copper analysis.[7]

Principle

Similar to iron analysis, the sample containing copper is treated with a reducing agent to convert Cu²⁺ to Cu⁺. The Cu⁺ then reacts with this compound to form a colored complex. This complex can be extracted into an organic solvent to enhance sensitivity and remove interferences, followed by spectrophotometric measurement.

Quantitative Data (using phenanthroline derivatives)
ParameterValueReagentReference
Wavelength of Max. Absorbance (λmax)457 nmNeocuproine[7]
Molar Absorptivity (ε)9,700 L·mol⁻¹·cm⁻¹Bis-3,3'-(5,6-dimethyl-1,2,4-triazine)[8]
Optimal pH Range~5.0Bis-3,3'-(5,6-dimethyl-1,2,4-triazine)[8]
Linear Range5 - 80 µgNeocuproine[7]
Detection LimitNot specified--
Experimental Protocol (Adapted from Neocuproine Method)

2.3.1. Reagent Preparation

  • Standard Copper Solution (100 mg/L): Dissolve 0.3929 g of analytical grade copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in deionized water and dilute to 1 liter in a volumetric flask.

  • Working Copper Standard (10 mg/L): Dilute 10.00 mL of the 100 mg/L stock solution to 100.0 mL with deionized water.

  • Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.

  • This compound Solution (0.1% w/v in ethanol): Dissolve 0.1 g of this compound in 100 mL of ethanol.

  • Sodium Citrate Solution (20% w/v): Dissolve 20 g of sodium citrate in 100 mL of deionized water.

  • Extraction Solvent: Chloroform or Isoamyl alcohol.

2.3.2. Procedure

  • Sample Preparation: Prepare the sample as described for iron analysis, ensuring the copper is in a soluble form.

  • Calibration Standards: Prepare a series of calibration standards by pipetting appropriate volumes of the 10 mg/L working copper standard into separate separatory funnels.

  • Complex Formation and Extraction:

    • To each separatory funnel, add 5 mL of the hydroxylamine hydrochloride solution and 10 mL of the sodium citrate solution. Mix well.

    • Adjust the pH to approximately 5 with a suitable acid or base if necessary.

    • Add 10 mL of the this compound solution and mix.

    • Add 10 mL of the extraction solvent (e.g., chloroform).

    • Shake the funnel vigorously for 2 minutes to extract the copper complex into the organic layer. Allow the layers to separate.

  • Spectrophotometric Measurement:

    • Drain the organic layer into a clean, dry cuvette.

    • Measure the absorbance at the wavelength of maximum absorbance (around 457 nm for similar complexes) against a blank prepared with all reagents but no copper.

  • Data Analysis:

    • Construct a calibration curve and determine the copper concentration in the sample as described for iron analysis.

Experimental Workflow

Spectrophotometric_Copper_Analysis cluster_prep Preparation cluster_reaction Reaction & Extraction cluster_analysis Analysis Sample Sample Preparation Add_Reducing_Agent Add Hydroxylamine HCl (Reduce Cu²⁺ to Cu⁺) Sample->Add_Reducing_Agent Standards Prepare Standards Standards->Add_Reducing_Agent Add_Citrate Add Sodium Citrate Add_Reducing_Agent->Add_Citrate Add_Phen Add this compound Add_Citrate->Add_Phen Extract Extract with Organic Solvent Add_Phen->Extract Measure_Abs Measure Absorbance of Organic Layer Extract->Measure_Abs Cal_Curve Generate Calibration Curve Measure_Abs->Cal_Curve Calc_Conc Calculate Cu Concentration Cal_Curve->Calc_Conc

Caption: Workflow for spectrophotometric copper determination.

Analysis of Other Trace Metals (Zinc, Cadmium, Lead)

While this compound is predominantly used for iron and copper analysis, it also forms complexes with other divalent metal ions such as zinc (Zn²⁺), cadmium (Cd²⁺), and lead (Pb²⁺). However, detailed and widely adopted spectrophotometric protocols for the quantitative analysis of these metals using this compound are less common in the literature. The complexes formed may not have as favorable absorptivity or may suffer from more significant interferences.

Zinc (Zn²⁺)

This compound and its derivatives form stable complexes with zinc.[9] The absorption spectra of these complexes are in the UV region, which can be subject to interference from other organic molecules.[10] While direct spectrophotometric methods are not standard, this compound can be used in other analytical techniques for zinc determination.

Cadmium (Cd²⁺) and Lead (Pb²⁺)

Complexes of cadmium and lead with this compound have been synthesized and characterized. However, their application in quantitative spectrophotometric analysis is not well-established. Other analytical techniques, such as electrochemical methods, may utilize phenanthroline-based sensors for the detection of these toxic heavy metals.

General Considerations for Zn, Cd, and Pb Analysis
  • Alternative Techniques: For the analysis of zinc, cadmium, and lead, techniques such as Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma (ICP) are generally preferred due to their higher sensitivity and selectivity.

  • Specialized Phenanthroline Derivatives: Research has focused on developing modified phenanthroline ligands to enhance selectivity and sensitivity for specific metal ions.[9]

  • Interference: A significant challenge in the spectrophotometric determination of these metals with this compound is the potential for interference from other transition metals that also form stable complexes with the ligand.

Selectivity and Interferences

The selectivity of this compound is a critical consideration in trace metal analysis. The formation of the Fe(II)-phenanthroline complex is highly selective. However, several other metal ions can potentially interfere.

  • Cationic Interferences: High concentrations of other metal ions that form complexes with this compound, such as Co²⁺, Ni²⁺, and Zn²⁺, can cause positive interference. The extent of interference depends on the concentration of the interfering ion and the pH of the solution.

  • Anionic Interferences: Strong complexing anions like phosphate and citrate can interfere by forming stable complexes with the metal ions, preventing their reaction with this compound.

  • Masking Agents: In the presence of interfering ions, masking agents can be used to selectively complex the interfering metals. For example, citrate can be used to mask aluminum.

  • pH Control: Careful control of pH is crucial to optimize the formation of the desired metal-phenanthroline complex and to minimize interferences.

Logical Relationships in Chelation and Analysis

The process of trace metal analysis using this compound involves a series of logical steps, from sample preparation to final quantification. The success of the analysis depends on the careful execution of each step and an understanding of the underlying chemical principles.

Logical_Relationships cluster_sample Sample Matrix cluster_protocol Analytical Protocol cluster_output Result Sample Trace Metal in Sample (e.g., Fe³⁺, Cu²⁺) Reduction Reduction of Metal Ion (e.g., Fe³⁺ → Fe²⁺) Sample->Reduction Interferents Potential Interfering Ions Chelation Chelation with This compound Interferents->Chelation causes interference pH_Adjust pH Adjustment Reduction->pH_Adjust pH_Adjust->Chelation Measurement Spectrophotometric Measurement Chelation->Measurement Concentration Metal Concentration Measurement->Concentration

Caption: Logical flow of trace metal analysis using this compound.

Conclusion

This compound is a robust and effective chelating agent for the spectrophotometric determination of trace iron and has applications in the analysis of copper and other metal ions. The methods are generally simple, cost-effective, and can be implemented in most analytical laboratories. For accurate results, careful attention must be paid to sample preparation, pH control, and potential interferences. While well-established for iron, further methods development may be required to extend its routine use for the quantitative analysis of other trace metals like zinc, cadmium, and lead by spectrophotometry.

References

Troubleshooting & Optimization

optimizing 4,7-phenanthroline concentration for metal complex formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and optimization of 4,7-phenanthroline metal complexes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process in a direct question-and-answer format.

Q1: My reaction is producing an insoluble polymer instead of the expected discrete, mononuclear complex. What is happening and how can I fix it?

A: This is a common outcome because this compound can act as a bridging bidentate ligand, linking metal centers together to form one-dimensional coordination polymers.[1][2] This behavior is frequently observed with metals like Co(II), Zn(II), Ni(II), and Cd(II).[1][2]

  • Change the Metal Ion: Some metal ions, like Cu(II), have a tendency to form discrete complexes where the this compound ligand coordinates in a monodentate fashion.[1][2]

  • Adjust Stoichiometry: Increase the ligand-to-metal molar ratio (e.g., from 1:1 to 2:1 or 3:1). A higher concentration of the ligand can favor the formation of saturated coordination spheres around a single metal ion, such as [M(phen)₃]²⁺, preventing polymerization.[3][4]

  • Modify Reaction Conditions: Altering the solvent or temperature can influence the reaction pathway.

Q2: The yield of my desired metal complex is consistently low. What are the key parameters to optimize?

A: Low yields can stem from several factors, from reaction equilibrium to product isolation.

  • Verify Stoichiometry: The molar ratio of metal salt to this compound is critical and dictates the resulting complex.[2][3] Ensure precise measurement and experiment with different ratios (see Table 1).

  • Solvent Choice: The solvent's ability to dissolve reactants and stabilize the product is crucial.[5][6] Methanol, ethanol, and acetonitrile are common choices.[7][8] If the product has low solubility in the reaction solvent, this can drive the reaction forward.

  • Product Isolation: If the complex is soluble in the reaction mixture, precipitation may be necessary. Adding a less polar "anti-solvent," such as diethyl ether, can induce precipitation of the complex.[4]

  • Control pH: The reaction medium's pH is important as this compound can be protonated in acidic conditions, inhibiting its coordination.[9][10] For some syntheses, an acidic medium like aqueous HCl is explicitly used.[11]

Q3: I am struggling to obtain single crystals suitable for X-ray diffraction. What purification and crystallization techniques are recommended?

A: Obtaining high-quality crystals is essential for structural characterization.

  • Recrystallization: This is the most critical purification step. The crude product should be dissolved in a minimum amount of a suitable hot solvent (e.g., ethanol, acetonitrile) and allowed to cool slowly.[7][11]

  • Slow Evaporation: Allowing the solvent of a filtered, saturated solution to evaporate slowly at room temperature over several days can yield well-defined crystals.

  • Vapor Diffusion: Place a vial containing the dissolved complex inside a sealed jar containing a more volatile "anti-solvent." The slow diffusion of the anti-solvent vapor into the vial reduces the complex's solubility and promotes gradual crystallization.

  • Solvent Screening: Experiment with different solvents for recrystallization, as solvent molecules can sometimes be incorporated into the crystal lattice.[1][3]

Q4: My complex appears to be unstable in solution after synthesis. How can I assess its stability?

A: Complex stability is a key factor, especially for biological applications.

  • UV-Vis Spectroscopy: Monitor the UV-Vis absorption spectrum of the complex dissolved in a specific solvent over time. Changes in the position (λmax) or intensity of the absorption bands indicate degradation or ligand exchange.[12]

  • Solvent Effects: Stability can be highly dependent on the solvent. For instance, complexes may be stable for hours in DMSO but less so in aqueous solutions.[12] When studying stability, it is crucial to use the solvent system relevant to the intended application.

Frequently Asked Questions (FAQs)

Q1: What is the optimal metal-to-ligand ratio for forming complexes with this compound?

A: There is no single optimal ratio; it depends entirely on the metal ion and the desired final structure. Different ratios are used to target specific stoichiometries. For example, 1:1 or 2:1 (metal:ligand) ratios have been used to form mononuclear and binuclear platinum complexes, respectively.[2] Ratios of 1:2 and 1:3 (metal:ligand) are often used to create complexes with saturated coordination spheres, such as [M(phen)₂] or [M(phen)₃].[3][4] A 1:1 ratio is also common, particularly in the synthesis of coordination polymers or simple adducts.[11]

Q2: How does the choice of metal salt (e.g., chloride vs. nitrate) affect the final complex?

A: The counter-anion from the metal salt can play a direct role in the final structure. Anions can coordinate to the metal center, occupying available sites and influencing the overall geometry. For example, reactions with CoX₂ (X = Cl, Br) salts yield polymers where the halide is directly coordinated to the cobalt.[1] In contrast, using M(NO₃)₂ salts can result in coordinated nitrate and water molecules.[1][3]

Q3: What is the best solvent to use for synthesis?

A: The choice of solvent depends on the solubility of both the this compound ligand and the metal salt. Alcohols like methanol and ethanol, as well as acetonitrile, are frequently used.[4][7][8] The solvent's coordinating ability can also be a factor; a strongly coordinating solvent might compete with the this compound for binding sites on the metal ion.[5][6]

Q4: How can I determine the stoichiometry of the complex formed in my solution?

A: The method of continuous variations, also known as a Job's plot, is a straightforward spectrophotometric technique to determine the binding stoichiometry in solution. This involves preparing a series of solutions with a constant total concentration of metal and ligand but varying mole fractions of each. The absorbance is measured at the λmax of the complex, and a plot of absorbance versus mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.[13]

Data Presentation

Table 1: Summary of Reported Molar Ratios for this compound Complex Synthesis

Metal IonMetal:Ligand Molar RatioResulting Structure TypeSolvents UsedReference(s)
Co(II)1:11D Coordination Polymer-[1][2]
Cu(II)1:2Discrete MononuclearEthanol[1][2]
Pt(II)1:1Mononuclear-[2]
Pt(II)2:1Binuclear (Bridged)-[2]
Ag(I)2:1PolynuclearMethanol/Acetone[7]
Ni(II)1:3Discrete Mononuclear [Ni(phen)₃]²⁺-[3]
Fe(III)1:1Ionic Complex [phenH]⁺[FeCl₄]⁻Aqueous HCl, Ethanol[11]

Experimental Protocols

Protocol 1: General Synthesis of a this compound Metal Complex

This is a generalized procedure that should be optimized for specific metal ions and target complexes.

  • Reactant Preparation:

    • Dissolve the this compound ligand in a suitable solvent (e.g., methanol, ethanol).

    • In a separate flask, dissolve the metal salt (e.g., metal chloride or nitrate) in the same or a miscible solvent. The molar quantities should be chosen based on the target stoichiometry (e.g., 1:2 metal:ligand).

  • Reaction:

    • Slowly add the metal salt solution to the stirring solution of this compound at room temperature.

    • A precipitate may form immediately. If not, the reaction mixture may be stirred for several hours at room temperature or gently heated (e.g., to 50-60 °C) to promote complex formation.[4]

  • Isolation:

    • If a precipitate has formed, cool the mixture and collect the solid product by vacuum filtration.

    • Wash the solid with small portions of the solvent to remove unreacted starting materials, followed by a non-polar solvent like diethyl ether to aid in drying.

    • If the product is soluble, reduce the volume of the solvent under vacuum and/or add an anti-solvent (e.g., diethyl ether) to induce precipitation.[4]

  • Purification:

    • Recrystallize the crude solid by dissolving it in a minimum amount of a hot solvent (e.g., acetonitrile) and allowing it to cool slowly to room temperature to form pure crystals.[7][11]

Protocol 2: Spectrophotometric Determination of Complex Stoichiometry (Job's Plot)

  • Stock Solutions: Prepare equimolar stock solutions (e.g., 2.5 x 10⁻⁴ M) of the metal salt and this compound in a suitable, weakly coordinating solvent system.[13]

  • Determine λmax: Prepare a solution with an excess of the ligand (e.g., 1:5 metal:ligand) to ensure complex formation. Scan the absorbance from ~400-600 nm to find the wavelength of maximum absorbance (λmax) for the complex.[13]

  • Prepare Mixtures: Prepare a series of at least 10 solutions in volumetric flasks, keeping the total volume and total moles of reactants constant, but varying the mole fraction of the ligand from 0.1 to 0.9.

  • Measure Absorbance: Using a blank containing only the solvent, measure the absorbance of each solution at the predetermined λmax.

  • Plot and Analyze: Plot the measured absorbance against the mole fraction of the this compound. The plot should consist of two intersecting lines. The mole fraction at which the lines intersect corresponds to the stoichiometry of the complex.

Visualizations

Experimental_Workflow prep 1. Prepare Reactant Solutions (Metal Salt & this compound) mix 2. Mix Solutions (Stir at RT or Heat) prep->mix iso 3. Isolate Crude Product (Filtration or Precipitation) mix->iso purify 4. Purify Complex (Recrystallization) iso->purify char 5. Characterize Final Product purify->char sub_char spec Spectroscopy (UV-Vis, IR, NMR) sub_char->spec xray X-Ray Diffraction (For Single Crystals) sub_char->xray

Caption: General experimental workflow for the synthesis and characterization of metal complexes.

Troubleshooting_Logic start Problem Encountered q_yield Is the issue low product yield? start->q_yield q_product Is the product an unexpected polymer? start->q_product q_yield->q_product No sol_yield Optimize Stoichiometry Adjust Solvent Use Anti-Solvent for Precipitation q_yield->sol_yield Yes sol_polymer Change Metal Ion (e.g., to Cu) Increase Ligand:Metal Ratio Modify Reaction Conditions q_product->sol_polymer Yes sol_crystals Screen Recrystallization Solvents Attempt Slow Evaporation Use Vapor Diffusion Technique q_product->sol_crystals No (e.g., Poor Crystals)

Caption: Troubleshooting logic for common issues in metal complex synthesis.

References

troubleshooting solubility issues of 4,7-phenanthroline in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered with 4,7-phenanthroline in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: this compound is sparingly soluble in water. The calculated Log10 of its water solubility is -4.61 mol/L, indicating low intrinsic aqueous solubility.[1] Another estimate suggests a water solubility of 1.442 g/L, though the temperature for this measurement is not specified.[2]

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is highly pH-dependent. As a weak base with a predicted pKa of 4.30, it becomes protonated in acidic conditions (pH < 4.3).[2] This protonated form is significantly more soluble in water than the neutral free base, which predominates at higher pH values. Therefore, adjusting the pH to the acidic range can substantially improve its solubility.

Q3: My this compound is not dissolving completely in my neutral or alkaline buffer. What should I do?

A3: This is a common issue due to the low solubility of the neutral form of this compound at neutral or alkaline pH. To resolve this, you can first dissolve the compound in a small amount of dilute acid (e.g., 0.1 M HCl) to protonate it, and then add this acidic stock solution to your buffer. Alternatively, using a water-miscible organic co-solvent to prepare a concentrated stock solution is a standard practice.[3]

Q4: What organic co-solvents are recommended for preparing stock solutions of this compound?

A4: For related phenanthroline compounds, organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol are commonly used to prepare concentrated stock solutions.[4][5] These stock solutions can then be diluted into the final aqueous buffer. It is crucial to keep the final concentration of the organic solvent in the aqueous medium as low as possible (ideally <10% v/v) to avoid potential "solvent-shifting" precipitation and to minimize any effects on the experimental system.[6]

Q5: Can I use heat to help dissolve this compound?

A5: Gentle heating can be employed to aid in the dissolution of many compounds, and this may apply to this compound. However, it is important to be cautious as excessive or prolonged heating can lead to degradation. For some related compounds, increased temperature does not uniformly increase solubility and may even have the opposite effect.[7] It is advisable to use gentle warming in combination with stirring and to prepare solutions fresh as needed.

Physicochemical and Solubility Data

The following table summarizes key physicochemical properties of this compound.

PropertyValueSource
Molecular FormulaC₁₂H₈N₂[8][9]
Molecular Weight180.21 g/mol [1][9]
Melting Point172-174 °C[2]
pKa (Predicted)4.30 ± 0.10[2]
log₁₀WS (Water Solubility, Calculated)-4.61 mol/L[1]
Water Solubility1.442 g/L (temperature not stated)[2]
AppearanceWhite to beige/crystalline powder[2]

Troubleshooting Guide

ProblemProbable CauseRecommended Solution
This compound powder does not dissolve in water or aqueous buffer. The compound has very low intrinsic solubility in neutral or alkaline aqueous solutions. The concentration may exceed the solubility limit.1. pH Adjustment: Prepare a stock solution in a dilute acid (e.g., 0.1 M HCl) to protonate the molecule, then add it to your final buffer. 2. Use of Co-solvents: Prepare a concentrated stock solution in an appropriate organic solvent like DMSO or ethanol and then dilute it into the aqueous buffer.[3][4] 3. Decrease Concentration: Lower the final desired concentration of this compound.
Precipitate forms immediately upon adding a this compound stock solution (in organic solvent) to the aqueous buffer. This phenomenon, known as "solvent-shifting," occurs when the hydrophobic compound, stable in the organic stock, precipitates upon dilution into the aqueous phase where it is less soluble.[10]1. Slow Addition: Add the stock solution dropwise to the vigorously stirring buffer. This avoids high local concentrations.[6] 2. Reduce Solvent Percentage: Keep the final concentration of the organic co-solvent in the buffer as low as possible (e.g., <10%).[6] 3. Reverse Addition: Try slowly adding the aqueous buffer to the stock solution while stirring before bringing it to the final volume.[10]
The solution is initially clear but becomes cloudy or forms a precipitate over time. The solution may be supersaturated, or the buffer conditions (e.g., pH, ionic strength) are not optimal for long-term stability. Temperature fluctuations can also cause precipitation.[10]1. Optimize Buffer: Ensure the buffer pH is in a range that maintains the solubility of this compound for the duration of your experiment. 2. Prepare Fresh Solutions: Due to potential instability, it is best practice to prepare this compound solutions fresh before each experiment.[11] 3. Maintain Constant Temperature: Store and use the solution at a constant temperature to avoid solubility changes.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into aqueous buffers.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO) or 95% Ethanol

  • Vortex mixer

  • Appropriate volumetric flasks and pipettes

Method:

  • Weigh the desired amount of this compound powder.

  • Transfer the powder to a volumetric flask.

  • Add a small volume of the chosen co-solvent (DMSO or ethanol) to dissolve the powder completely. Use a vortex mixer to ensure full dissolution.[4]

  • Once dissolved, add more co-solvent to reach the final desired stock concentration (e.g., 10 mM or 100 mM).

  • Store the stock solution in a tightly sealed container, protected from light. For DMSO stocks, storage at -20°C is common.[4]

Protocol 2: General Method for Preparing an Aqueous Solution of this compound

Objective: To prepare a working solution of this compound in an aqueous buffer for experimental use.

Materials:

  • Concentrated this compound stock solution (from Protocol 1)

  • Aqueous buffer of choice

  • Magnetic stirrer and stir bar

Method:

  • Place the desired final volume of the aqueous buffer into a beaker with a magnetic stir bar.

  • Begin stirring the buffer at a moderate speed to create a vortex.

  • Slowly, add the calculated volume of the this compound stock solution dropwise into the vortex of the stirring buffer.[6]

  • Ensure the final concentration of the organic co-solvent is minimal and compatible with your experimental system.

  • Continue stirring for a few minutes to ensure the solution is homogeneous.

  • Use the freshly prepared solution for your experiment promptly.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Solubility start Start: this compound Powder dissolve_water Attempt to dissolve in aqueous buffer start->dissolve_water is_dissolved Is it fully dissolved? dissolve_water->is_dissolved use_cosolvent Prepare concentrated stock in DMSO or Ethanol is_dissolved->use_cosolvent No adjust_ph Alternatively: Dissolve in dilute acid (e.g., 0.1 M HCl) to create a stock solution is_dissolved->adjust_ph No success Solution is ready for experiment is_dissolved->success Yes add_to_buffer Add stock solution to buffer dropwise with vigorous stirring use_cosolvent->add_to_buffer is_dissolved2 Is the final solution clear? add_to_buffer->is_dissolved2 precipitate Precipitate forms is_dissolved2->precipitate No is_dissolved2->success Yes adjust_ph->add_to_buffer troubleshoot_precipitate Troubleshoot Precipitation: 1. Lower final concentration 2. Ensure co-solvent is <10% 3. Add buffer to stock slowly precipitate->troubleshoot_precipitate

Caption: Troubleshooting workflow for dissolving this compound.

pHEffect Effect of pH on this compound Solubility cluster_pH pH Scale low_pH Low pH (Acidic) pH < 4.3 protonated Protonated Form (Phen-H⁺) HIGHLY SOLUBLE low_pH->protonated Predominates high_pH High pH (Neutral/Alkaline) pH > 4.3 free_base Free Base Form (Phen) POORLY SOLUBLE high_pH->free_base Predominates protonated->free_base + OH⁻ - H⁺ free_base->protonated + H⁺ - OH⁻

Caption: Relationship between pH and this compound species.

ExperimentalWorkflow Experimental Workflow for Solution Preparation start Weigh this compound Powder dissolve_stock Dissolve in minimal volume of DMSO or Ethanol to create a concentrated stock solution start->dissolve_stock add_stock Add stock solution dropwise to the stirring buffer dissolve_stock->add_stock prepare_buffer Place final volume of aqueous buffer in a beaker and begin stirring prepare_buffer->add_stock final_solution Homogeneous solution is ready for use add_stock->final_solution

Caption: Workflow for preparing an aqueous solution of this compound.

References

stability of 4,7-phenanthroline metal complexes under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,7-phenanthroline and its metal complexes. The focus is on understanding and managing the stability of these complexes under varying pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for this compound metal complexes at low pH?

A1: At low pH (typically below 4.0), the stability of this compound metal complexes is compromised primarily due to the protonation of the nitrogen atoms on the phenanthroline ligand. The pKa of 1,10-phenanthroline, an isomer with very similar electronic properties, is in the range of 4.8-5.2.[1] When the pH of the solution approaches or drops below this pKa value, the nitrogen atoms accept protons (H⁺) from the solution. This protonation competes directly with the coordination of the metal ion, leading to dissociation of the complex.[2][3] In some applications, a low pH solution is intentionally used to drive the equilibrium away from complex formation.[3]

Q2: Why do my this compound metal complexes precipitate out of solution at high pH?

A2: At high pH, the concentration of hydroxide ions (OH⁻) in the solution increases. Many metal ions will react with these hydroxide ions to form insoluble metal hydroxide precipitates.[2] This reaction effectively removes the metal ions from the solution, preventing the formation of the desired this compound complex or causing an already-formed complex to decompose. For instance, with Fe(II) complexes, absorbance is observed to decrease at pH values above the optimum as iron ions are converted into iron hydroxyl species.[4]

Q3: The characteristic color of my metal complex is very weak or absent. What are the likely causes?

A3: A weak or absent color, such as the well-known deep red of the tris(phenanthroline)iron(II) complex, can indicate several issues:

  • Incorrect pH: The solution's pH may be outside the optimal range for complex formation. For many complexes, this range is acidic to slightly neutral (e.g., pH 3.8-5.0 for Fe(II)-phenanthroline).[2] Verify and adjust the pH with a suitable buffer.

  • Incorrect Metal Oxidation State: The desired color may only form with a specific metal oxidation state. For example, the intense color of the iron complex requires Fe(II). If you start with an Fe(III) salt, a reducing agent must be added.[2]

  • Insufficient Ligand: The stoichiometry of the reaction may be off. To form a tris-complex like [M(phen)₃]ⁿ⁺, a molar ratio of at least 3:1 (ligand to metal) is required.[2]

  • Reagent Degradation: The metal salt or the this compound ligand may have degraded over time. Using fresh, high-purity reagents is recommended.[2]

Q4: Can this compound act as a bridging ligand, and how does this affect stability?

A4: Yes, a key feature of this compound is its ability to act as a bridging bidentate ligand, linking two metal centers. This can lead to the formation of one-dimensional coordination polymers.[5] This bridging behavior has been observed with metals like Co(II), Ni(II), and Zn(II).[5] The stability of these polymeric structures can be significantly different from their discrete mononuclear counterparts. In contrast, with other metals like Cu(II), this compound tends to act as a monodentate ligand, forming discrete complexes.[5] The specific coordination mode depends on the metal ion, counter-ion, and solvent conditions.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low Yield of Complex Sub-optimal pH: The pH is too high (causing metal hydroxide precipitation) or too low (causing ligand protonation).[2][4]Experimentally determine the optimal pH by preparing the complex in a series of buffered solutions. For many first-row transition metals, a pH range of 4-6 is a good starting point.[2][4]
Incorrect Stoichiometry: Insufficient ligand is present to drive the reaction to completion.Use a slight excess of the this compound ligand (e.g., a 3.1:1 molar ratio for a tris-complex) to ensure complete complexation of the metal ion.[2]
Inconsistent Spectroscopic Results (e.g., shifting λₘₐₓ) Uncontrolled pH: The absorption spectrum of the complex is pH-dependent due to protonation equilibria.[2]Ensure all spectroscopic measurements are performed in a well-buffered solution to maintain a constant pH.
Mixture of Species: The solution contains a mixture of mono-, bis-, and tris-ligated complexes, each with a different absorption spectrum.Increase the ligand-to-metal ratio and allow for sufficient reaction time to ensure the formation of the desired, fully-ligated complex.[2]
Complex Decomposes in Solution Over Time pH Instability: The pH of the unbuffered solution is drifting into a range where the complex is unstable.Prepare the complex in a buffer that is effective in the desired pH range of stability.
Photodegradation or Oxidation: Some metal complexes are sensitive to light or can be oxidized by dissolved oxygen.Store solutions in the dark (e.g., in amber vials) and consider de-gassing the solvent if oxidation is a concern.
Difficulty Determining Stability Constants via pH Titration Method Limitation: The pH titration method becomes inaccurate for very stable complexes, where complexation occurs even in highly acidic solutions.[6]For highly stable complexes, consider alternative methods for determining stability constants, such as spectrophotometric titration, isothermal titration calorimetry (ITC), or competitive ligand exchange studies.[6]

Quantitative Data

Table 1: Protonation Constants (pKa) for Phenanthroline Ligands

LigandpKaComments
1,10-Phenanthroline4.8 - 5.2Isomeric to this compound, serving as a close estimate for its acid-base behavior.[1]
5-Methyl-1,10-phenanthroline5.28The electron-donating methyl group slightly increases the basicity of the nitrogen atoms.[7]

Table 2: Stepwise Stability Constants (log K) for Selected Metal-Phenanthroline Complexes

Metal IonLigandlog K₁log K₂log K₃Conditions
Fe(II)1,10-Phenanthroline5.865.499.95Data compiled from various sources, highlighting the exceptionally high stability of the tris-complex.[8]
Ni(II)1,10-Phenanthroline8.68.17.6Illustrates the typical trend of decreasing stepwise stability constants.
Cu(II)1,10-Phenanthroline8.86.75.3Shows a significant drop in stability for the third ligand addition, often due to Jahn-Teller distortion.
Zn(II)1,10-Phenanthroline6.45.85.2Follows the expected trend of decreasing stability.
Note: Data for 1,10-phenanthroline is presented as it is the most extensively studied isomer and provides a strong baseline for the expected behavior of this compound complexes.

Experimental Protocols

Protocol 1: pH-Metric Titration for Stability Constant Determination (Calvin-Bjerrum Method)

This protocol outlines a general procedure for determining the stability constants of a metal complex with this compound using pH-metric titration.[9]

1. Reagent Preparation:

  • Standard Base: Prepare a carbonate-free solution of standard NaOH (e.g., 0.1 M).

  • Acid: Prepare a standard solution of a strong acid like HClO₄ or HNO₃ (e.g., 0.01 M).

  • Ligand Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol-water mixture) to a known concentration (e.g., 0.01 M).

  • Metal Solution: Prepare a stock solution of the metal salt (e.g., M(NO₃)₂) in the strong acid solution to prevent hydrolysis.

  • Ionic Strength: Prepare a stock solution of an inert salt (e.g., 1 M NaNO₃) to maintain constant ionic strength.

2. Titration Setup:

  • Calibrate a pH meter with standard buffers.

  • Use a double-walled beaker connected to a water bath to maintain a constant temperature.

  • Use a micro-burette for precise addition of the NaOH titrant.

3. Titration Procedure: Prepare the following three solutions and titrate each against the standard NaOH solution, recording the pH after each addition of titrant:

  • Set 1 (Acid Titration): Free Acid (e.g., 5 mL 0.01 M HNO₃) + Inert Salt + Deionized Water to a final volume (e.g., 50 mL).

  • Set 2 (Ligand Titration): Free Acid + Ligand (e.g., 10 mL 0.01 M ligand) + Inert Salt + Deionized Water to final volume.

  • Set 3 (Metal-Ligand Titration): Free Acid + Ligand + Metal Salt (e.g., 2 mL 0.01 M metal) + Inert Salt + Deionized Water to final volume.

4. Data Analysis:

  • Plot the pH reading versus the volume of NaOH added for all three titrations.

  • From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values.

  • From the ligand and metal-ligand titration curves, calculate the average number of ligands attached per metal ion (n̄).

  • The stability constants (log K) are then determined from the formation curve (a plot of n̄ vs. pL, where pL is the negative logarithm of the free ligand concentration).

Protocol 2: Spectrophotometric Analysis of pH Stability

This protocol determines the optimal pH range for a colored this compound metal complex.

1. Reagent Preparation:

  • Prepare stock solutions of the metal ion and this compound at a concentration approximately 10x the final desired concentration.

  • Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 10).

2. Sample Preparation:

  • In a series of volumetric flasks, add a fixed amount of the metal ion stock solution and the this compound stock solution (maintaining the desired stoichiometric ratio).

  • Add a fixed volume of a specific buffer solution to each flask.

  • Dilute to the mark with deionized water. Prepare one flask for each pH value to be tested.

  • Allow the solutions to equilibrate for a set time (e.g., 15-30 minutes) for full color development.[10]

3. Spectrophotometric Measurement:

  • Determine the wavelength of maximum absorbance (λₘₐₓ) for the complex using the sample from the expected optimal pH range.[10]

  • Measure the absorbance of each prepared solution at this λₘₐₓ. Use a solution containing only the buffer and ligand as the blank.

4. Data Analysis:

  • Plot the measured absorbance versus the pH of the buffer.

  • The pH range over which the absorbance is maximal and stable corresponds to the optimal pH range for the complex. The pH values where the absorbance drops indicate the limits of the complex's stability.[4]

Visualizations

pH_Effect_on_Complex_Stability pH-Dependent Equilibrium of this compound Metal Complexes cluster_low_ph Low pH (Acidic) cluster_optimal_ph Optimal pH Range cluster_high_ph High pH (Alkaline) Protonated_Ligand Protonated Ligand (phenH⁺) Inactive for Coordination Free_Ligand Free Ligand (phen) Protonated_Ligand->Free_Ligand - H⁺ (pH increases) Free_Ligand->Protonated_Ligand + H⁺ (pH decreases) Complex Stable Metal Complex [M(phen)ₓ]ⁿ⁺ Free_Ligand->Complex Complexation Metal_Ion Metal Ion (Mⁿ⁺) Metal_Ion->Complex Complexation Metal_Hydroxide Metal Hydroxide Ppt. (M(OH)ₙ) Unavailable for Coordination Metal_Ion->Metal_Hydroxide + OH⁻ (pH increases) Complex->Free_Ligand Dissociation Complex->Metal_Ion Dissociation Metal_Hydroxide->Metal_Ion - OH⁻ (pH decreases)

Caption: Logical flow of pH effects on complex stability.

Titration_Workflow Workflow for pH-Metric Stability Constant Determination start Start: Calibrate pH Meter & Prepare Reagents titration_A 1. Titrate Solution A (Free Acid) start->titration_A titration_AL 2. Titrate Solution A+L (Acid + Ligand) titration_A->titration_AL titration_ALM 3. Titrate Solution A+L+M (Acid + Ligand + Metal) titration_AL->titration_ALM plot_curves 4. Plot pH vs. Volume NaOH for all three titrations titration_ALM->plot_curves calculate_n_a 5. Calculate n̄ₐ (Proton-Ligand #) from curves A and A+L plot_curves->calculate_n_a calculate_n 6. Calculate n̄ (Ligand-Metal #) from curves A+L and A+L+M plot_curves->calculate_n formation_curve 7. Construct Formation Curve (Plot n̄ vs. pL) calculate_n_a->formation_curve calculate_n->formation_curve calculate_K 8. Determine Stability Constants (K) from Formation Curve formation_curve->calculate_K end End: Report log K values calculate_K->end

Caption: Experimental workflow for pH-metric titration.

References

minimizing interference from other metal ions in 4,7-phenanthroline assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference from other metal ions in 4,7-phenanthroline assays.

Frequently Asked Questions (FAQs)

Q1: What are the common metal ions that interfere with this compound assays for iron determination?

Several metal ions can interfere with this compound assays by forming complexes with the reagent, which can lead to inaccurate measurements. Common interfering ions include copper (Cu²⁺), nickel (Ni²⁺), cobalt (Co²⁺), zinc (Zn²⁺), cadmium (Cd²⁺), and silver (Ag⁺).[1][2] Strong oxidizing agents can also interfere by preventing the complete reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[1][2]

Q2: How can I minimize interference from these metal ions?

There are several strategies to minimize interference:

  • pH Adjustment: The stability of metal-phenanthroline complexes is pH-dependent. Adjusting the pH of the solution can help to selectively form the iron-phenanthroline complex while minimizing the formation of interfering complexes. The optimal pH range for the formation of the ferrous iron-phenanthroline complex is typically between 3 and 9.[3]

  • Use of Masking Agents: Masking agents are substances that form stable, often colorless, complexes with interfering ions, preventing them from reacting with this compound.

  • Increasing Reagent Concentration: In some cases, increasing the concentration of this compound can help to minimize the effect of interfering ions that form weaker complexes than iron.[1][2]

Q3: What are some common masking agents and for which ions are they effective?

The choice of masking agent depends on the specific interfering ion. Some common examples include:

  • Citrate: Can be used to mask aluminum (Al³⁺) and other metal ions.

  • Cyanide: Is an effective masking agent for copper (Cu²⁺) and zinc (Zn²⁺). Caution: Cyanide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

  • Ascorbic Acid: Can be used to mask iron when analyzing for other metals, and also acts as a reducing agent to ensure iron is in the Fe²⁺ state for its own analysis.[4][5]

  • Triethanolamine: Can be used to mask aluminum (Al³⁺) and iron (Fe³⁺).[6][7]

Troubleshooting Guide

Problem Possible Cause Solution
Low or no color development Presence of strong oxidizing agents preventing the reduction of Fe³⁺ to Fe²⁺.Add an excess of a reducing agent like hydroxylamine hydrochloride or ascorbic acid.[1][2][3]
pH of the solution is outside the optimal range (3-9).Adjust the pH using a suitable buffer, such as sodium acetate.[3]
Incorrect reagent concentrations.Prepare fresh reagents and ensure accurate concentrations.
High background or falsely elevated results Presence of interfering metal ions (e.g., Cu²⁺, Ni²⁺, Co²⁺) forming colored complexes with this compound.Use a specific masking agent for the suspected interfering ion (see table below). Adjusting the pH may also help.
Precipitate formation Presence of ions like silver (Ag⁺) or cadmium (Cd²⁺) that form insoluble complexes with this compound.Add an excess of the this compound reagent to help keep the interfering metal complex in solution.[1][2] If precipitation persists, sample pretreatment to remove the interfering ion may be necessary.
Inconsistent or non-reproducible results Contamination of glassware with interfering metal ions.Thoroughly clean all glassware with an acid wash (e.g., 10% nitric acid) followed by rinsing with deionized water.
Sample matrix effects.Prepare calibration standards in a matrix that closely matches the samples to be analyzed.

Quantitative Data on Interfering Ions and Masking Agents

The following table summarizes the concentration at which common metal ions may start to interfere with phenanthroline-based iron assays and suggested masking agents.

Interfering IonInterfering Concentration LevelRecommended Masking AgentMasking Agent Concentration
Zinc (Zn²⁺)> 10 times the concentration of iron[1][2]Cyanide (KCN)Varies depending on Zn²⁺ concentration
Copper (Cu²⁺)Varies, can form a stable complexCyanide (KCN), ThioureaVaries depending on Cu²⁺ concentration
Nickel (Ni²⁺)Varies, can form a stable complexCyanide (KCN)Varies depending on Ni²⁺ concentration
Cobalt (Co²⁺)Varies, can form a stable complexCyanide (KCN)Varies depending on Co²⁺ concentration
Cadmium (Cd²⁺)Can precipitate the reagentExcess this compound> 3 times the molar concentration of Cd²⁺
Silver (Ag⁺)Can precipitate the reagentExcess this compound> 3 times the molar concentration of Ag⁺
Aluminum (Al³⁺)Can form hydroxides at certain pHsCitrate, Triethanolamine[6][7]Varies depending on Al³⁺ concentration
Iron (Fe³⁺) (when analyzing other metals)N/AAscorbic Acid (10%)[4][5]2 mL of 10% ascorbic acid can mask up to 3000 ppm of iron.[5]

Experimental Protocols

Protocol 1: Standard this compound Assay for Iron Determination

This protocol is for the determination of total iron in a sample.

Reagents:

  • Standard Iron Solution (100 mg/L): Dissolve 0.7022 g of ferrous ammonium sulfate hexahydrate in deionized water, add 2.5 mL of concentrated sulfuric acid, and dilute to 1 L in a volumetric flask.

  • Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.

  • This compound Solution (0.25% w/v): Dissolve 0.25 g of this compound monohydrate in 100 mL of 50% (v/v) ethanol.

  • Sodium Acetate Buffer (pH 4.5): Mix 65 mL of 0.1 M acetic acid with 35 mL of 0.1 M sodium acetate.[8]

Procedure:

  • Pipette a known volume of the sample into a 50 mL volumetric flask.

  • Add 1 mL of hydroxylamine hydrochloride solution and mix. Allow the solution to stand for 10 minutes to ensure complete reduction of Fe³⁺ to Fe²⁺.

  • Add 5 mL of the sodium acetate buffer and mix.

  • Add 4 mL of the this compound solution and mix thoroughly.

  • Dilute to the 50 mL mark with deionized water and mix well.

  • Allow the color to develop for at least 15 minutes.

  • Measure the absorbance of the solution at 510 nm using a spectrophotometer.

  • Prepare a series of standards and a blank following the same procedure to create a calibration curve.

  • Determine the iron concentration in the sample from the calibration curve.

Protocol 2: Assay with Masking of an Interfering Ion (Example: Copper)

This protocol demonstrates how to incorporate a masking agent when copper interference is suspected.

Additional Reagent:

  • Potassium Cyanide Solution (10% w/v): Dissolve 10 g of KCN in 100 mL of deionized water. (EXTREME CAUTION: HIGHLY TOXIC)

Procedure:

  • Pipette a known volume of the sample into a 50 mL volumetric flask.

  • Add 1 mL of hydroxylamine hydrochloride solution and mix.

  • Add 1 mL of 10% potassium cyanide solution and mix. Allow to stand for 5 minutes. This step should be performed in a fume hood.

  • Add 5 mL of the sodium acetate buffer and mix.

  • Add 4 mL of the this compound solution and mix thoroughly.

  • Dilute to the 50 mL mark with deionized water and mix well.

  • Allow the color to develop for at least 15 minutes.

  • Measure the absorbance at 510 nm.

  • Prepare standards and a blank, including the masking agent, to create a valid calibration curve.

Visualizations

Interference_Pathway cluster_sample Sample cluster_products Reaction Products Fe2 Fe²⁺ Fe_Complex Fe(phen)₃²⁺ (Colored Complex - Measured) Fe2->Fe_Complex + 3 phen Interfering_Ion Interfering Ion (e.g., Cu²⁺) Interfering_Complex Interfering Complex (May be Colored - Error) Interfering_Ion->Interfering_Complex + phen Phen This compound Phen->Fe_Complex Phen->Interfering_Complex

Caption: General reaction pathway showing the competition between the target ion (Fe²⁺) and an interfering metal ion for the this compound reagent.

Masking_Mechanism cluster_sample Sample with Masking Agent cluster_products Reaction Products Fe2 Fe²⁺ Fe_Complex Fe(phen)₃²⁺ (Colored Complex - Measured) Fe2->Fe_Complex + 3 phen Interfering_Ion Interfering Ion (e.g., Cu²⁺) Masked_Complex Masked Interfering Ion (Stable & Colorless) Interfering_Ion->Masked_Complex + Masking Agent Masking_Agent Masking Agent Masking_Agent->Masked_Complex Phen This compound Phen->Fe_Complex

Caption: Mechanism of action of a masking agent, which selectively binds to the interfering ion, preventing it from reacting with this compound.

Troubleshooting_Workflow Start Inaccurate Results in This compound Assay Check_Reagents Check Reagent Preparation and Concentrations Start->Check_Reagents Check_pH Verify pH of the Reaction Mixture (Optimal: 3-9) Check_Reagents->Check_pH Suspect_Oxidizing_Agents Suspect Strong Oxidizing Agents? Check_pH->Suspect_Oxidizing_Agents Add_Reducing_Agent Add Excess Reducing Agent (e.g., Hydroxylamine HCl) Suspect_Oxidizing_Agents->Add_Reducing_Agent Yes Suspect_Metal_Interference Suspect Interfering Metal Ions? Suspect_Oxidizing_Agents->Suspect_Metal_Interference No Add_Reducing_Agent->Suspect_Metal_Interference Use_Masking_Agent Incorporate a Specific Masking Agent Suspect_Metal_Interference->Use_Masking_Agent Yes Check_Glassware Ensure Thoroughly Cleaned (Acid-Washed) Glassware Suspect_Metal_Interference->Check_Glassware No Use_Masking_Agent->Check_Glassware Re_run_Assay Re-run Assay Check_Glassware->Re_run_Assay

Caption: A logical workflow for troubleshooting common issues encountered in this compound assays.

References

improving the yield of 4,7-phenanthroline synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 4,7-phenanthroline.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on the Skraup reaction and related methods.

Q1: My Skraup reaction is proceeding too violently and is difficult to control. What can I do?

A1: The Skraup reaction is notoriously exothermic. To moderate the reaction, the use of a mild oxidizing agent or a heat moderator is recommended. Ferrous sulfate (FeSO₄) is a commonly used and effective moderator that helps to ensure a smoother reaction profile. Additionally, ensure slow and controlled addition of sulfuric acid with efficient stirring and external cooling to manage the reaction temperature.

Q2: I am observing a very low yield of this compound and a significant amount of tar-like byproducts. How can I improve my yield?

A2: Low yields and tar formation are common challenges. Consider the following troubleshooting steps:

  • Purity of Reactants: Ensure the purity of your starting materials, especially the aniline derivative. Impurities can lead to unwanted side reactions.

  • Reaction Temperature: Optimal temperature control is crucial. The dehydration of glycerol to acrolein, a key intermediate, is temperature-sensitive. Insufficient heat can lead to an incomplete reaction, while excessive heat can promote polymerization and tar formation.

  • Moderator: The use of ferrous sulfate can help minimize the polymerization of acrolein, a primary source of tar.

  • Oxidizing Agent: The choice and concentration of the oxidizing agent (e.g., arsenic pentoxide, nitrobenzene) can significantly impact the yield. Optimization of the oxidizing agent may be necessary.

  • Microwave-Assisted Synthesis: Consider using microwave irradiation, which can lead to shorter reaction times and improved yields. A modified Skraup reaction in water under microwave conditions has been shown to be effective.[1][2]

Q3: I am struggling with the purification of this compound. The byproducts seem to have similar properties to my product.

A3: Purification of phenanthrolines can be challenging due to the formation of byproducts with similar basicity, making simple acid-base extraction ineffective.[3] Chromatographic purification is also known to be difficult.[3] A highly effective non-chromatographic purification method involves the following steps:

  • Complexation: Treat the crude product mixture with zinc chloride (ZnCl₂). The this compound will form an insoluble (phenanthroline)ZnCl₂ complex, while many of the monodentate nitrogen-containing byproducts will form more soluble complexes.[3]

  • Isolation: The insoluble zinc complex can be isolated by filtration.

  • Decomplexation: The free this compound can be recovered by treating the complex with a concentrated aqueous ammonia solution.[3]

Q4: How can I monitor the progress of my this compound synthesis reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction. Spot the reaction mixture alongside your starting materials on a TLC plate at regular intervals. The disappearance of the starting material spots and the appearance of the product spot will indicate the progression of the reaction. This allows you to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.

Data Presentation: Comparative Yields of this compound Synthesis

Synthesis MethodStarting MaterialOxidizing AgentReaction ConditionsYield (%)Reference
Modified Skraup Reactionp-PhenylenediamineArsenic PentoxideConventional Heating-[4]
Microwave-Assisted Skraup4-Nitroaniline(In situ reduction)Water, H₂SO₄, Microwave, 200°C, 15 min52[1]
Double Skraup Synthesis2-Methoxyparaphenylenediamine-Conventional Heating-[4]

Note: Quantitative yield data for all methods is not always available in the cited literature.

Experimental Protocols

Protocol 1: Microwave-Assisted Skraup Synthesis of this compound[1][2]

This protocol describes an efficient and environmentally friendly method for the synthesis of this compound.

Materials:

  • 4-Nitroaniline

  • Glycerol

  • Sulfuric acid (H₂SO₄)

  • Water

  • Microwave reactor

Procedure:

  • In a sealed microwave vessel, charge 4-nitroaniline (10 mmol), glycerol (40 mmol, 4.0 equiv.), and sulfuric acid (30 mmol, 3.0 equiv.) in water (10 mL).

  • Irradiate the mixture with a power high enough to reach 200°C with a heating ramp of 36°C/min.

  • Hold the temperature at 200°C for 10 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Work-up the reaction mixture by carefully neutralizing the acid with a suitable base (e.g., NaOH solution) and extract the product with an appropriate organic solvent (e.g., dichloromethane).

  • Purify the crude product using the zinc complex purification method described in Protocol 2.

Protocol 2: Non-Chromatographic Purification of this compound via Zinc Complexation[3]

This protocol provides a method for purifying this compound from crude reaction mixtures, avoiding difficult chromatography.

Materials:

  • Crude this compound

  • Zinc chloride (ZnCl₂)

  • Ethylene glycol

  • Concentrated aqueous ammonia

  • Dichloromethane (CH₂Cl₂)

  • Water

Procedure:

  • Complexation:

    • Dissolve the crude this compound in ethylene glycol.

    • In a separate flask, dissolve ZnCl₂ in ethylene glycol.

    • Mix the two solutions at approximately 50°C.

    • Heat the mixture to 100°C to complete the coordination, then allow it to cool slowly to room temperature.

    • The (this compound)ZnCl₂ complex will precipitate out of the solution.

  • Isolation of the Complex:

    • Filter the solid complex using a Buchner funnel.

    • Wash the complex with fresh, cold ethylene glycol to remove soluble impurities.

  • Decomplexation:

    • Suspend the isolated (this compound)ZnCl₂ complex in a biphasic system of dichloromethane and concentrated aqueous ammonia.

    • Stir the mixture vigorously. The ammonia will coordinate to the zinc, releasing the free this compound into the dichloromethane layer.

  • Final Purification:

    • Separate the organic layer.

    • Wash the organic layer with water to remove any residual ammonia and zinc salts.

    • Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄).

    • Remove the solvent under reduced pressure to obtain pure this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Starting Materials (e.g., 4-Nitroaniline, Glycerol) B Microwave-Assisted Skraup Reaction A->B H₂SO₄, H₂O C Crude this compound B->C D Complexation with ZnCl₂ C->D E Insoluble (Phen)ZnCl₂ Complex D->E Filtration F Decomplexation with aq. NH₃ E->F G Pure this compound F->G Extraction troubleshooting_logic Start Low Yield Issue Purity Check Reactant Purity Start->Purity Temp Optimize Reaction Temperature Start->Temp Moderator Use Moderator (e.g., FeSO₄) Start->Moderator Method Consider Microwave Synthesis Start->Method Purification Impure Product? Purity->Purification Temp->Purification Moderator->Purification Method->Purification ZnComplex Utilize ZnCl₂ Purification Method Purification->ZnComplex Yes Success Improved Yield & Purity Purification->Success No ZnComplex->Success

References

Technical Support Center: Optimizing Catalysis with 4,7-Phenanthroline Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4,7-phenanthroline and its derivatives as ligands in catalytic reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Conversion of Starting Materials

Question: My reaction is showing low to no yield. What are the possible causes and how can I address them?

Answer: Low or no conversion in catalytic reactions involving this compound ligands can stem from several factors related to the catalyst's activity, the reaction conditions, or the reagents themselves.

Troubleshooting Workflow for Low Conversion

LowConversion start Low/No Conversion catalyst Catalyst Inactivity start->catalyst Check Catalyst conditions Suboptimal Conditions start->conditions Evaluate Conditions reagents Reagent Issues start->reagents Inspect Reagents catalyst_inactive Inactive Precatalyst (e.g., Pd(II) not reduced) catalyst->catalyst_inactive catalyst_deactivated Catalyst Deactivation (e.g., Pd black) catalyst->catalyst_deactivated ligand_issue Poor Ligand Coordination catalyst->ligand_issue temp Incorrect Temperature conditions->temp solvent Inappropriate Solvent conditions->solvent base Wrong Base conditions->base purity Impure Reagents reagents->purity air_moisture Air/Moisture Sensitivity reagents->air_moisture solution Improved Yield solution_catalyst1 solution_catalyst1 catalyst_inactive->solution_catalyst1 Use pre-activated catalyst or add reducing agent. solution_catalyst2 solution_catalyst2 catalyst_deactivated->solution_catalyst2 Optimize ligand:metal ratio; use robust ligand. solution_catalyst3 solution_catalyst3 ligand_issue->solution_catalyst3 Check ligand purity; use slight excess of ligand. solution_catalyst1->solution solution_catalyst2->solution solution_catalyst3->solution solution_conditions1 solution_conditions1 temp->solution_conditions1 Screen a range of temperatures. solution_conditions2 solution_conditions2 solvent->solution_conditions2 Test different solvents for better solubility/reactivity. solution_conditions3 solution_conditions3 base->solution_conditions3 Screen various bases (e.g., carbonates, phosphates). solution_conditions1->solution solution_conditions2->solution solution_conditions3->solution solution_reagents1 solution_reagents1 purity->solution_reagents1 Purify starting materials and solvents. solution_reagents2 solution_reagents2 air_moisture->solution_reagents2 Degas solvents and run under inert atmosphere. solution_reagents1->solution solution_reagents2->solution

Caption: Troubleshooting workflow for low reaction conversion.

  • Inactive Catalyst: Many cross-coupling reactions use a precatalyst, such as a Pd(II) source, that must be reduced to the active Pd(0) species in situ. If this reduction is inefficient, the catalytic cycle will not initiate. The formation of palladium black is a common sign of catalyst decomposition and deactivation.[1][2]

    • Solution: Consider using a pre-formed Pd(0) catalyst or adding a reducing agent. Ensure the reaction is thoroughly degassed, as oxygen can oxidize the active catalyst.[1][2] The choice of a more robust substituted phenanthroline ligand can also prevent catalyst decomposition.[1]

  • Poor Ligand-Metal Coordination: The this compound ligand must effectively coordinate to the metal center to form the active catalyst. Impurities in the ligand can hinder this process.

    • Solution: Verify the purity of the this compound ligand. In some cases, using a slight excess of the ligand can be beneficial.[1]

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature is crucial for the success of the reaction.

    • Solution: A solvent screen is often necessary to find a medium where all components are sufficiently soluble and the catalyst is stable.[2] The base plays a critical role in many cross-coupling reactions; screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can have a significant impact on the yield.[3][4] The reaction may require a higher temperature for activation, but excessively high temperatures can lead to catalyst decomposition.[2][4]

  • Reagent Quality and Atmosphere: Impurities in the starting materials or solvents can act as catalyst poisons.[2] Many catalytic systems are sensitive to air and moisture.

    • Solution: Ensure all reagents are pure and solvents are anhydrous if required.[2] It is critical to properly degas all solvents and reagents and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[1]

Issue 2: Poor Selectivity (Regio-, Chemo-, or Enantioselectivity)

Question: My reaction is producing a mixture of isomers or undesired side products. How can I improve selectivity?

Answer: Poor selectivity is often related to the steric and electronic properties of the this compound ligand, as well as the reaction conditions.

Logical Tree for Improving Selectivity

Selectivity start Poor Selectivity ligand Ligand Modification start->ligand conditions Condition Optimization start->conditions sterics Adjust Steric Bulk ligand->sterics electronics Tune Electronic Properties ligand->electronics temp Modify Temperature conditions->temp solvent Change Solvent conditions->solvent additives Use Additives conditions->additives solution Improved Selectivity solution_ligand1 solution_ligand1 sterics->solution_ligand1 Introduce bulky substituents on the phenanthroline backbone to control access to the metal center. solution_ligand2 solution_ligand2 electronics->solution_ligand2 Introduce electron-donating or -withdrawing groups to modify the catalyst's electronic nature. solution_ligand1->solution solution_ligand2->solution solution_conditions1 solution_conditions1 temp->solution_conditions1 Lowering the temperature can often increase selectivity. solution_conditions2 solution_conditions2 solvent->solution_conditions2 Solvent polarity can influence transition state energies. solution_conditions3 solution_conditions3 additives->solution_conditions3 Co-catalysts or other additives can sometimes improve selectivity. solution_conditions1->solution solution_conditions2->solution solution_conditions3->solution

Caption: Decision tree for improving reaction selectivity.

  • Ligand Architecture: The substituents on the this compound ring play a critical role in determining the outcome of the reaction.

    • Steric Effects: Introducing bulky substituents on the phenanthroline backbone can create a more crowded environment around the metal center. This steric hindrance can favor the approach of one substrate or regioisomeric transition state over another, thus enhancing selectivity.[5][6] For example, in the iron-catalyzed hydrosilylation of alkenes, increasing the steric bulk of substituents on phenanthroline-imine ligands markedly improves regioselectivity.[5]

    • Electronic Effects: The electronic properties of the ligand can be tuned by introducing electron-donating or electron-withdrawing groups.[7][8] These modifications alter the electron density at the metal center, which in turn can influence the rates of different reaction pathways and improve selectivity.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature often leads to higher selectivity, as it can favor the pathway with the lower activation energy.

    • Solvent: The polarity and coordinating ability of the solvent can influence the stability of different transition states, thereby affecting the selectivity of the reaction.

Issue 3: Ligand Solubility Problems

Question: My this compound ligand is not dissolving in the reaction solvent. What can I do?

Answer: The planar, aromatic structure of this compound can lead to poor solubility in some common organic solvents.

  • Solvent Choice: If the ligand is insoluble, a change of solvent is the most straightforward solution. Polar aprotic solvents like DMF, DMSO, or NMP can be effective. For some applications, a mixture of solvents may be necessary.

  • Ligand Modification: Functionalizing the this compound backbone with solubilizing groups (e.g., long alkyl chains) can significantly improve its solubility in less polar organic solvents. However, care must be taken as this can also affect the ligand's electronic and steric properties. In some cases, poor solubility of phenanthroline-based ligands in nonpolar solvents has been a known issue.[9]

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using this compound ligands in catalysis?

A1: this compound is a bidentate, nitrogen-containing ligand that forms stable complexes with a variety of transition metals.[10] Its rigid, planar structure can impart unique steric and electronic properties to the catalyst. The 4,7-positions are amenable to substitution, allowing for the fine-tuning of the ligand's properties to optimize catalytic activity and selectivity for a specific reaction.[11][12]

Q2: How do substituents at the 4 and 7 positions affect the catalytic performance?

A2: Substituents at the 4 and 7 positions directly influence the electronic environment of the coordinating nitrogen atoms and the steric bulk around the metal center.

  • Electron-donating groups (e.g., -OH, -NH₂, -OMe) can increase the electron density on the metal, which can enhance the rate of oxidative addition in cross-coupling reactions.[8]

  • Electron-withdrawing groups (e.g., -F, -CF₃) decrease the electron density on the metal, which can be beneficial in other catalytic steps.[7]

  • Sterically bulky groups can be used to create a specific chiral pocket around the metal center to induce enantioselectivity or to control regioselectivity by favoring the less sterically hindered reaction pathway.[5][6]

Q3: Are this compound-based catalytic systems generally air and moisture sensitive?

A3: Yes, many catalytic systems, particularly those involving palladium and other transition metals in low oxidation states, are sensitive to oxygen.[1][2] Oxygen can oxidize the active catalyst, leading to deactivation. While the this compound ligand itself is generally stable, the overall catalytic system should be handled under an inert atmosphere (nitrogen or argon), and anhydrous solvents should be used for optimal and reproducible results.

Q4: Can the this compound ligand itself interfere with the catalytic reaction?

A4: In some cases, particularly in Suzuki-Miyaura reactions, the phenanthroline moiety of a substrate can chelate to the palladium catalyst, potentially inhibiting its activity.[3] To mitigate this, the use of a strongly coordinating co-ligand (e.g., a phosphine ligand) may be necessary to outcompete the substrate for binding to the metal center.[3]

Quantitative Data Summary

The following tables summarize quantitative data from selected catalytic reactions using this compound and its derivatives.

Table 1: Iron-Catalyzed Hydrosilylation of 1-phenyl-1,3-butadiene with Phenylsilane [5]

EntryLigand on Iron CatalystN-Aryl Substituent on LigandYield (%)Regioselectivity (1,2-anti-Markovnikov : other)
12-imino-9-phenyl-1,10-phenanthroline2,6-diisopropylphenyl99>99:1
22-imino-9-phenyl-1,10-phenanthroline2,4,6-trimethylphenyl9894:6
32-imino-9-phenyl-1,10-phenanthrolinePhenyl9585:15

Reaction conditions: 1-phenyl-1,3-butadiene (0.7 mmol), phenylsilane (0.77 mmol), iron catalyst (1 mol%), EtMgBr (2 mol%), THF (1 mL), room temperature, 2 h.

Table 2: Copper-Catalyzed Suzuki-Miyaura Cross-Coupling of C₆F₅BPin with PhBr [13]

EntryLigandCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
11,10-phenanthroline301403685
22,2'-bipyridine301403660

Reaction conditions: C₆F₅BPin (0.4 mmol), PhBr (0.6 mmol), CsF (2 equiv.), CuI (30 mol%), ligand (30 mol%), DMF/toluene (1:1, 4 mL), under argon.

Experimental Protocols

General Procedure for Iron-Catalyzed Hydrosilylation of a Conjugated Diene

  • Preparation: In a glovebox, add the iron complex bearing a 2-imino-9-aryl-1,10-phenanthroline ligand (0.007 mmol, 1 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Add the conjugated diene (0.7 mmol) and anhydrous THF (1.0 mL) to the tube.

  • Initiation: Add phenylsilane (0.77 mmol) to the mixture.

  • Activation: Add a solution of EtMgBr in THF (2 mol%) dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for the specified time (typically 2 hours).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, quench the reaction with a few drops of water. Dilute the mixture with ethyl acetate and pass it through a short pad of silica gel.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction [14][15]

  • Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Preparation: In a separate vial under an inert atmosphere, dissolve the palladium source (e.g., Pd(OAc)₂, 0.5-2 mol%) and the this compound ligand (0.5-2.5 mol%) in a degassed solvent.

  • Reaction Mixture: Add the degassed solvent (e.g., dioxane/water mixture) to the reaction vessel containing the substrates and base.

  • Catalyst Addition: Transfer the prepared catalyst solution to the reaction vessel via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.

References

addressing matrix effects in the analysis of real samples with 4,7-phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4,7-phenanthroline in the analysis of real samples. The following sections address common issues related to matrix effects and provide protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are matrix effects and how can they affect my analysis using this compound?

A: A matrix effect is the influence of any component in a sample, other than the analyte of interest, on the analytical signal.[1][2][3] In the context of this compound-based assays, which are often used for metal ion quantification via spectrophotometry or as ligands in LC-MS analysis, matrix effects can lead to either an underestimation (suppression) or overestimation (enhancement) of the analyte concentration.[1][4]

  • For Spectrophotometric Analysis: Other metal ions or colored compounds in the sample can interfere with the formation or measurement of the this compound-analyte complex.[5] For instance, ions like zinc, copper, and nickel can potentially interfere with iron determination.[5]

  • For LC-MS Analysis: Co-eluting compounds from the sample matrix can affect the ionization efficiency of the this compound-analyte complex in the mass spectrometer's ion source, leading to signal suppression or enhancement.[4][6] Phospholipids are a common source of matrix effects in biological samples.

Q2: I'm observing lower-than-expected absorbance values in my colorimetric assay. What could be the cause and how can I fix it?

A: Lower-than-expected absorbance values, suggesting analyte signal suppression, can be due to several factors:

  • Interfering Ions: The presence of other metal ions that can form complexes with this compound, or substances that prevent the formation of the target complex.[5] For example, cyanide and polyphosphates can interfere with iron determination.[5]

  • Incorrect pH: The formation of the this compound-metal complex is often pH-dependent. For the iron(II) complex with 1,10-phenanthroline (a related compound), the color intensity is stable between pH 2 and 9.[7] Ensure your sample and standards are buffered to the optimal pH for complex formation.

  • Incomplete Reduction of Analyte: For assays requiring a specific oxidation state of the metal ion (e.g., Fe²⁺ for the colorimetric assay), incomplete reduction of the metal ion (e.g., from Fe³⁺ to Fe²⁺) will lead to lower results. Ensure the reducing agent (e.g., hydroxylamine hydrochloride) is fresh and added in sufficient quantity.[5]

  • Sample Turbidity: Particulates in the sample can scatter light and interfere with absorbance measurements. Consider sample filtration or centrifugation prior to analysis.

Troubleshooting Steps:

  • Run a Spike and Recovery Experiment: Add a known amount of the analyte to your sample matrix and measure the recovery. Low recovery indicates a matrix effect.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering substances.[6][8] However, ensure the diluted analyte concentration is still within the method's limit of quantitation.[9]

  • Sample Cleanup: Employ sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[10]

  • Use a Masking Agent: If a specific interfering ion is known, a masking agent can be used to selectively complex with the interferent.

Q3: My results are inconsistent and not reproducible. What are the potential sources of this variability?

A: Inconsistent results can stem from both matrix effects and procedural inconsistencies.

  • Variable Matrix Composition: The composition of real samples can vary significantly from one sample to the next, leading to different degrees of matrix effects.[8]

  • Inconsistent Sample Preparation: Any variability in sample preparation steps, such as pH adjustment, reagent addition, or extraction procedures, will lead to inconsistent results.[9] Automation of sample preparation can improve reproducibility.[9]

  • Instrument Instability: Fluctuations in the spectrophotometer or LC-MS system can also contribute to poor reproducibility. Regular system suitability checks are recommended.[9]

Troubleshooting Steps:

  • Implement an Internal Standard: For LC-MS analysis, a stable isotope-labeled internal standard is the best option to compensate for matrix effects and improve reproducibility.[6]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is similar to your samples. This helps to compensate for consistent matrix effects.[8]

  • Standard Operating Procedures (SOPs): Ensure that all experimental steps are clearly defined and followed precisely for all samples and standards.

Quantitative Data Summary

The following tables summarize key quantitative parameters for analytical methods involving phenanthroline derivatives.

Table 1: HPLC Method Validation for this compound-5,6-dione [11][12]

ParameterValue
Linearity Range0.05 - 1.50 mg/mL
Correlation Coefficient (r²)> 0.9991
Limit of Detection (LOD)2.0 µg/mL
Limit of Quantitation (LOQ)50 µg/mL
Intraday Precision (%RSD)< 0.40%
Interday Precision (%RSD)< 0.40%

Table 2: Spectrophotometric Determination of Iron(II) with Phenanthroline Derivatives

Phenanthroline DerivativeWavelength (λmax)Molar Absorptivity (ε)
1,10-phenanthroline508 nm11,100 L mol⁻¹ cm⁻¹[7]
4-hydroxy-1,10-phenanthroline545 nm11,900 L mol⁻¹ cm⁻¹[13]

Experimental Protocols

Protocol 1: Spectrophotometric Determination of Iron with 1,10-Phenanthroline (a related compound)

This protocol is adapted for general guidance and may require optimization for specific sample matrices.

1. Reagent Preparation:

  • Standard Iron Solution (10 mg/L): Prepare by diluting a certified 100 mg/L iron standard solution.[14]

  • 1,10-Phenanthroline Solution (0.25% w/v): Dissolve 0.25 g of 1,10-phenanthroline in 100 mL of deionized water, with gentle heating if necessary.[14]

  • Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.

  • Sodium Acetate Buffer (1.0 M): Dissolve an appropriate amount of sodium acetate in deionized water and adjust the pH as needed.[14]

2. Preparation of Calibration Curve:

  • Into a series of 50 mL volumetric flasks, pipette appropriate volumes of the 10 mg/L iron working solution to create standards of varying concentrations.

  • To each flask, add 1.0 mL of hydroxylamine hydrochloride solution and mix.

  • Add 5.0 mL of the sodium acetate buffer solution to each flask and mix.[14]

  • Add 5.0 mL of the 1,10-phenanthroline solution to each flask, dilute to the mark with deionized water, and mix well.[14]

  • Allow the color to develop for at least 10 minutes.

  • Measure the absorbance of each standard at 508 nm against a reagent blank.[7]

3. Sample Analysis:

  • Pipette a suitable aliquot of your sample into a 50 mL volumetric flask.

  • Follow steps 2-6 as described for the calibration curve.

  • Determine the concentration of iron in the sample from the calibration curve, accounting for any dilutions.[14]

Visualized Workflows and Relationships

The following diagrams illustrate key workflows for addressing matrix effects.

MatrixEffectTroubleshooting cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Implementation cluster_validation Validation Problem Inaccurate or Irreproducible Results SpikeRecovery Perform Spike and Recovery Problem->SpikeRecovery MatrixMatchedCal Compare with Matrix-Matched Calibration Problem->MatrixMatchedCal Dilution Sample Dilution SpikeRecovery->Dilution Low Recovery? InternalStd Use Internal Standard SpikeRecovery->InternalStd Low Recovery? Cleanup Sample Cleanup (SPE, LLE) MatrixMatchedCal->Cleanup Significant Difference? Validate Re-validate Method Dilution->Validate Cleanup->Validate InternalStd->Validate

Caption: A logical workflow for troubleshooting matrix effects.

SamplePrepWorkflow cluster_prep Sample Preparation Options cluster_analysis Analysis start Real Sample Dilute Dilute and Filter start->Dilute LLE Liquid-Liquid Extraction start->LLE SPE Solid-Phase Extraction start->SPE Analysis Analysis with this compound Dilute->Analysis LLE->Analysis SPE->Analysis end Accurate Result Analysis->end

Caption: Experimental workflow for sample preparation to mitigate matrix effects.

References

Technical Support Center: Purification of Crude 4,7-Phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of crude 4,7-phenanthroline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

A1: The primary methods for purifying crude this compound include recrystallization, column chromatography, sublimation, and a non-chromatographic method involving the formation and subsequent decomposition of a zinc complex. The choice of method depends on the nature of the impurities, the desired purity level, and the scale of the purification.

Q2: What are the likely impurities in crude this compound?

A2: Crude this compound, especially when synthesized via the Skraup reaction, may contain several types of impurities. These can include unreacted starting materials, mono-substituted intermediates, and other isomers of phenanthroline.[1] Specifically, byproducts from the Skraup synthesis can be complex and may include various aromatic amines and their degradation products. In the synthesis of related phenanthroline derivatives, halogenated impurities such as 5-bromo-4,7-phenanthroline have been identified.[2] Colored impurities may also be present due to oxidation or polymerization of starting materials.

Q3: How can I remove colored impurities from my this compound sample?

A3: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal before recrystallization. The charcoal adsorbs the colored compounds, which can then be removed by filtration. However, it is important to use the minimum amount of charcoal necessary, as it can also adsorb the desired product, leading to a lower yield.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization
Problem Possible Cause(s) Solution(s)
Low or No Crystal Formation - The solution is not supersaturated (too much solvent was used).- The cooling process is too rapid.- Concentrate the solution by boiling off some of the solvent and allow it to cool again.[3]- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[4]- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
Oiling Out (Formation of a liquid instead of a solid) - The melting point of the crude this compound is lower than the boiling point of the recrystallization solvent, often due to a high impurity level.- The rate of cooling is too fast.- Re-heat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble to lower the saturation point, and cool slowly.[3]- Try a different recrystallization solvent or a solvent mixture with a lower boiling point.
Poor Recovery/Low Yield - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization occurred during hot filtration.- The crystals were not washed with ice-cold solvent.- Minimize the amount of hot solvent used to dissolve the crude product.[4]- Ensure the filtration apparatus is pre-heated before hot filtration.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[4]
Column Chromatography
Problem Possible Cause(s) Solution(s)
Streaking/Tailing of the Compound Band - The compound is strongly interacting with the stationary phase (e.g., silica gel is acidic and this compound is basic).- The column is overloaded with the sample.- Add a small amount of a base, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.[5]- Ensure the sample load is appropriate for the column size.[5]- Try an alternative stationary phase like alumina or a functionalized silica gel.[5]
Poor Separation of Impurities - The chosen eluent system has insufficient resolving power.- Optimize the mobile phase composition by testing different solvent polarities and ratios using Thin Layer Chromatography (TLC) before running the column.- Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.
Compound is not Eluting from the Column - The eluent is not polar enough to move the compound.- The compound may have decomposed on the silica gel.- Gradually increase the polarity of the mobile phase.- Test the stability of this compound on silica gel using a 2D TLC experiment before performing column chromatography.[6]

Experimental Protocols

Non-Chromatographic Purification via Zinc Complexation

This method takes advantage of the high stability and low solubility of the zinc chloride complex of this compound to separate it from byproducts.[7]

1. Formation of the Zinc Complex:

  • Dissolve the crude this compound in ethylene glycol at approximately 50 °C.

  • In a separate flask, dissolve an equimolar amount of zinc chloride (ZnCl₂) in ethylene glycol.

  • Add the ZnCl₂ solution to the this compound solution and heat the mixture to 100 °C to complete the complexation.

  • Allow the mixture to cool slowly to room temperature. The [ZnCl₂(this compound)] complex will precipitate.

  • Collect the solid complex by filtration.

2. Decomplexation:

  • Suspend the collected zinc complex in a biphasic system of dichloromethane (CH₂Cl₂) and concentrated aqueous ammonia.

  • Stir the mixture vigorously. The ammonia will coordinate with the zinc, releasing the free this compound into the dichloromethane layer.

  • Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.

  • Evaporate the dichloromethane to obtain the purified this compound.

Recrystallization

A general procedure for recrystallization is as follows:

1. Solvent Selection:

  • Test the solubility of a small amount of crude this compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. Common solvent systems for phenanthrolines include ethanol, methanol/water, and acetone/water.[8]

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

3. Decolorization (if necessary):

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

4. Filtration:

  • If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

5. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

6. Isolation and Drying:

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals in a desiccator or a vacuum oven.

Data Presentation

The following table summarizes typical outcomes for different purification methods. Please note that actual yields and purities will vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification Method Typical Solvents/Conditions Reported Yield Expected Purity Notes
Non-Chromatographic (Zinc Complexation) Ethylene glycol, CH₂Cl₂, aqueous NH₃~52% (for a related phenanthroline)[7]HighEffective for removing basic impurities that are difficult to separate by other means.[7]
Recrystallization Ethanol, Methanol/Water, Acetone/WaterVariable, can be >80% if crude is relatively pure.[9]Good to HighYield is highly dependent on the choice of solvent and the amount of impurities.[4]
Column Chromatography Stationary Phase: Silica gelMobile Phase: Dichloromethane/Methanol or Hexane/Ethyl Acetate gradientsVariable, typically 60-90%High to Very HighCan be challenging for large-scale purifications. The basicity of phenanthroline may require the addition of a base to the eluent to prevent streaking.[5]
Sublimation Requires heating under vacuumPotentially highVery HighSuitable for compounds that are thermally stable and have a sufficiently high vapor pressure.

Visualizations

Experimental Workflow for Non-Chromatographic Purification

cluster_complexation Step 1: Complex Formation cluster_decomplexation Step 2: Decomplexation and Isolation crude Crude this compound dissolve_phen Dissolve in hot ethylene glycol crude->dissolve_phen mix Mix and Heat (100 °C) dissolve_phen->mix zncl2 ZnCl2 dissolve_zn Dissolve in ethylene glycol zncl2->dissolve_zn dissolve_zn->mix cool Cool to Room Temperature mix->cool precipitate Precipitate of [ZnCl2(this compound)] cool->precipitate filter_complex Filter precipitate->filter_complex complex [ZnCl2(this compound)] Complex filter_complex->complex suspend Suspend in CH2Cl2 and aq. NH3 complex->suspend extract Separate Organic Layer suspend->extract wash Wash with Water extract->wash dry Dry over Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate pure_product Pure this compound evaporate->pure_product

Caption: Workflow for the non-chromatographic purification of this compound.

Logical Relationship for Troubleshooting Low Recrystallization Yield

low_yield Low Recrystallization Yield cause1 Too much solvent used low_yield->cause1 cause2 Premature crystallization during hot filtration low_yield->cause2 cause3 Product washed with room temperature solvent low_yield->cause3 cause4 High amount of soluble impurities low_yield->cause4 solution1 Concentrate mother liquor and re-cool cause1->solution1 solution2 Pre-heat filtration apparatus cause2->solution2 solution3 Use minimal amount of ice-cold solvent for washing cause3->solution3 solution4 Consider a different purification method (e.g., chromatography) cause4->solution4

Caption: Troubleshooting logic for low yield in this compound recrystallization.

References

common problems and solutions when using spectrophotometers for analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for spectrophotometer users. This resource is designed for researchers, scientists, and drug development professionals to quickly troubleshoot common issues and find answers to frequently asked questions.

Troubleshooting Guides & FAQs

This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.

Instrument & Measurement Issues

Q1: Why are my absorbance readings negative?

A1: Negative absorbance readings can occur for a few reasons:

  • Incorrect Blanking: The blank solution may have a higher absorbance than the sample. This can happen if the blank cuvette is dirty or smudged, or if you use different cuvettes for the blank and the sample that are not optically matched.[1] For the highest precision, it is recommended to use the same cuvette for both the blank and the sample measurements.[1]

  • Sample Absorbance Below Noise Level: If your sample is extremely dilute, its absorbance may be within the instrument's noise level.[1]

  • Incorrect Reference Solution: Ensure you are using the correct reference solution (blank). For example, if your sample is dissolved in a buffer, you must use the same buffer as the blank, not water.[1]

Q2: My absorbance readings are unstable and drifting. What should I do?

A2: Unstable or drifting readings are often caused by the following:

  • Insufficient Warm-up Time: The spectrophotometer's lamp requires a stable operating temperature for consistent output. Always allow the instrument to warm up for at least 15-30 minutes before taking measurements.[1]

  • Sample Too Concentrated: Highly concentrated samples can lead to absorbance values outside the instrument's linear range, typically above 1.5 AU, causing instability.[1] Dilute your sample to bring the absorbance into the optimal range, ideally between 0.1 and 1.0 AU.[1][2]

  • Air Bubbles: Air bubbles in the sample can scatter the light beam, leading to erratic readings. Gently tap the cuvette to dislodge any bubbles.[1]

  • Environmental Factors: Vibrations from other lab equipment or significant temperature fluctuations can affect instrument stability.[1]

Q3: The instrument shows "no light" or very low light intensity.

A3: This error indicates that insufficient light is reaching the detector. Potential causes include:

  • Incorrect Cuvette Alignment: Ensure the cuvette is inserted correctly, with the clear optical sides facing the light path.[3]

  • Aging Light Source: The instrument's lamp may be nearing the end of its life and needs replacement.[3]

  • Debris in the Light Path: Check for any obstructions or dirt in the sample holder or on the optics.[3]

Q4: Why are my results not reproducible?

A4: Lack of reproducibility can stem from several factors:

  • Inconsistent Sample Preparation: Ensure that sample dilutions and reagent additions are performed accurately and consistently for all samples.

  • Temperature Variations: Temperature can affect the rate of reaction or the properties of the sample, leading to inconsistent readings.[4]

  • Cuvette Mismatch: If using multiple cuvettes, ensure they are an optically matched pair to avoid variations in path length and material absorbance.[1]

  • Instrument Drift: If the instrument has been on for an extended period, the baseline may have drifted. Re-blanking the instrument periodically can help.[3]

Sample & Cuvette Issues

Q5: What is the correct way to handle and clean cuvettes?

A5: Proper cuvette handling is crucial for accurate measurements.

  • Handling: Always handle cuvettes by the frosted or ribbed sides to avoid fingerprints on the clear optical windows.[1]

  • Cleaning: Clean cuvettes thoroughly with an appropriate solvent and a lint-free cloth after each use.[5]

  • Inspection: Before use, inspect cuvettes for scratches or chips, as these can scatter light and cause inaccurate readings. Scratched cuvettes should be replaced.[5]

  • Material: For measurements in the ultraviolet (UV) range (below 340 nm), you must use quartz cuvettes, as standard plastic or glass cuvettes absorb UV light.[1]

Q6: My sample is too concentrated, and the absorbance is too high. What should I do?

A6: High absorbance values, often above 1.5 or 2.0, fall outside the linear range of the Beer-Lambert law and can lead to inaccurate results.[1] The ideal absorbance range is typically between 0.1 and 1.0.[2][6] To address this, you should dilute your sample with the appropriate solvent or buffer.[1][2]

Calibration & Validation

Q7: How often should I calibrate my spectrophotometer?

A7: Regular calibration is essential for ensuring the accuracy of your measurements.[5] The frequency of calibration depends on your laboratory's quality guidelines and the instrument manufacturer's recommendations.[7] It is good practice to perform checks whenever you observe significant changes in instrument performance.[5]

Q8: What is stray light, and how does it affect my measurements?

A8: Stray light is any light that reaches the detector that is outside the selected wavelength band.[8] It can be caused by diffraction, light scattering from optical components, or light leaks.[9] Stray light is a significant source of error, particularly at high absorbance values, as it can cause the measured absorbance to be lower than the true absorbance, leading to deviations from the Beer-Lambert law.[10][11]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for spectrophotometer performance and calibration.

Table 1: Pharmacopeia Acceptance Criteria for Instrument Qualification

ParameterUSP Acceptance CriteriaPh. Eur. Acceptance Criteria
Wavelength Accuracy
UV Range (<400 nm)±1 nm±1 nm
Visible Range (>400 nm)±2 nm±3 nm
Photometric Accuracy Dependent on absorbance level of the reference material.Dependent on absorbance level of the reference material.
Photometric Repeatability Standard deviation ≤ 5 mAU (for A < 1) or ≤ 0.5% (for A > 1)Standard deviation ≤ 5 mAU (for A < 1) or ≤ 0.5% (for A > 1)
Stray Light Absorbance > 2 at 198 nm for a 1.2% KCl solutionVaries by monograph
Resolution (Toluene in Hexane) Ratio of A at 269 nm to A at 266 nm must be > 1.3Varies by monograph

Source: Mettler Toledo, UV Vis Spectrophotometer Calibration.[1]

Table 2: Optimal Absorbance Range for Analysis

Absorbance RangeLinearity with Beer-Lambert LawRecommendation
< 0.1Potential for higher relative error due to instrument noise.Use a more concentrated sample if possible.
0.1 - 1.0 Optimal linear range for most applications. [2][6]Ideal range for quantitative measurements.
1.0 - 2.0Generally acceptable, but linearity may start to deviate.Use with caution and verify linearity.
> 2.0Significant deviation from linearity is likely.[12]Dilute the sample.

Experimental Protocols

This section provides detailed methodologies for key experiments related to spectrophotometer validation.

Protocol 1: Wavelength Accuracy Verification

Objective: To verify that the instrument's wavelength scale is accurate.

Materials:

  • Holmium Oxide solution or glass filter (Certified Reference Material - CRM).[13]

  • Appropriate blank (e.g., 1.4 M perchloric acid for holmium oxide solution, or air for a glass filter).[13]

Procedure:

  • Allow the spectrophotometer to warm up for the manufacturer-recommended time.

  • Perform a baseline correction with the appropriate blank.[13]

  • Place the holmium oxide CRM in the sample holder.

  • Set the instrument to perform a wavelength scan over the certified range of the standard.[13]

  • The instrument's software will identify the wavelengths of maximum absorbance.

  • For scanning instruments, perform at least six replicate measurements.[13]

  • Calculate the mean of the measured wavelengths for each certified peak.

  • Compare the mean measured wavelength to the certified value on the CRM certificate. The difference must be within the acceptance criteria (see Table 1).[13]

Protocol 2: Photometric Accuracy Verification

Objective: To verify that the instrument's absorbance scale is accurate.

Materials:

  • Certified Reference Materials (CRMs) with known absorbance values. For the UV range, acidic solutions of potassium dichromate (PDC) are commonly used. For the visible range, neutral density filters are used.[13]

  • Appropriate blank solvent (e.g., 0.001 M perchloric acid for PDC standards).[13]

Procedure:

  • Set the instrument to a fixed-wavelength measurement mode at the certified wavelengths for the chosen standard (e.g., 235 nm, 257 nm, 313 nm, and 350 nm for PDC).[13]

  • Perform a blank measurement using the appropriate solvent.[13]

  • Measure the absorbance of the first CRM. Perform at least six replicate measurements.[13]

  • Repeat the measurement for each of the other selected CRMs.

  • Compare the mean measured absorbance to the certified absorbance value for each CRM. The results should fall within the specified tolerance.

Protocol 3: Stray Light Measurement

Objective: To quantify the level of stray light in the instrument.

Materials:

  • 1.2% w/v solution of Potassium Chloride (KCl) in water.[14]

  • High-purity water (for blank).[13]

Procedure:

  • Set the instrument to a fixed wavelength of 198 nm.[13]

  • Use high-purity water as the reference/blank.[13]

  • Measure the absorbance of the 1.2% KCl solution.[13]

  • The absorbance should be greater than 2.0. An absorbance value less than 2 indicates the presence of significant stray light.[15]

Visualizations

The following diagrams illustrate common workflows and logical relationships in spectrophotometer troubleshooting.

Spectrophotometer_Troubleshooting_Workflow cluster_instrument Instrument Checks cluster_sample Sample & Cuvette Checks cluster_method Method Review start Problem Encountered (e.g., Inaccurate Readings) check_instrument Step 1: Check Instrument Status start->check_instrument warmup Sufficient Warm-up? check_instrument->warmup check_sample Step 2: Evaluate Sample & Cuvette concentration Concentration in Range? check_sample->concentration check_method Step 3: Review Experimental Method escalate Escalate to Technical Support check_method->escalate All Yes, Issue Persists blank Blank Prepared Correctly? check_method->blank resolve Problem Resolved warmup->escalate No calibration Calibration Valid? warmup->calibration Yes calibration->escalate No lamp Lamp Status OK? calibration->lamp Yes lamp->check_sample Yes lamp->escalate No concentration->check_method No cuvette_clean Cuvette Clean & Correct? concentration->cuvette_clean Yes cuvette_clean->check_method No bubbles Bubbles Present? cuvette_clean->bubbles Yes bubbles->check_method No bubbles->check_method Yes blank->resolve No wavelength Wavelength Setting Correct? blank->wavelength Yes wavelength->resolve Yes wavelength->resolve No

Caption: A logical workflow for troubleshooting common spectrophotometer issues.

OOS_Investigation_Workflow cluster_phase1 Phase 1 Details oos Out-of-Specification (OOS) Result Obtained phase1 Phase 1: Laboratory Investigation oos->phase1 analyst_error Check for Analyst Error (e.g., calculation, dilution) phase1->analyst_error assignable_cause Assignable Cause Found? invalidate Invalidate Original Result Document Findings Implement CAPA assignable_cause->invalidate Yes phase2 Phase 2: Full-Scale Investigation assignable_cause->phase2 No retest Retest Original Sample phase2->retest retest_pass Retest Passes? retest->retest_pass retest_pass->invalidate Yes confirm_oos Confirm OOS Result Batch Rejection/Further Action retest_pass->confirm_oos No instrument_error Check for Instrument Error (e.g., calibration, malfunction) analyst_error->instrument_error method_error Review Analytical Method instrument_error->method_error method_error->assignable_cause

Caption: A workflow for investigating out-of-specification (OOS) results.

References

Validation & Comparative

A Comparative Analysis of 4,7-Phenanthroline and 1,10-Phenanthroline as Ligands in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of 4,7-phenanthroline and 1,10-phenanthroline, two isomeric bidentate ligands crucial in coordination chemistry. While structurally similar, the difference in the nitrogen atom placement significantly influences their coordination behavior, and consequently, the electronic, photophysical, and catalytic properties of their metal complexes. This guide synthesizes available experimental data to offer a clear comparison, aiding in the rational design of metal complexes for applications in catalysis, materials science, and drug development.

I. Structural and Coordination Differences

The defining difference between 1,10-phenanthroline (phen) and this compound (4,7-phen) lies in the position of their nitrogen atoms. In 1,10-phenanthroline, the nitrogen atoms are positioned to readily form a stable five-membered chelate ring with a single metal center. This chelating behavior is the most common coordination mode for this ligand.

In contrast, the nitrogen atoms in this compound are located on opposite sides of the molecule, making chelation to a single metal center sterically challenging. Instead, this compound often acts as a bridging ligand, coordinating to two different metal centers to form polynuclear complexes and coordination polymers.[1][2] However, it can also coordinate in a monodentate fashion.[1] This fundamental difference in coordination mode is a key determinant of the distinct properties of their respective metal complexes.

G Coordination Modes cluster_110 1,10-Phenanthroline cluster_47 This compound 1,10-phen 1,10-Phenanthroline Metal_1 Metal Ion 1,10-phen->Metal_1 N,N'-chelation Chelate Chelating Complex Metal_1->Chelate 4,7-phen This compound Metal_3 Metal Ion 4,7-phen->Metal_3 N-coordination Metal_2 Metal Ion Metal_2->4,7-phen N-coordination Bridge Bridging Complex Metal_2->Bridge Metal_3->Bridge

Fig. 1: Coordination modes of phenanthroline isomers.

II. Comparative Performance Data

Direct quantitative comparisons of the parent ligands are scarce in the literature. However, studies on substituted derivatives provide valuable insights into their relative performance.

A. Stability of Metal Complexes
Metal IonLigandLog K₁Log K₂Log K₃Overall Log β₃
Mn(II)1,10-phenanthroline4.03.53.010.5
Fe(II)1,10-phenanthroline5.95.310.121.3
Co(II)1,10-phenanthroline7.16.76.019.8
Ni(II)1,10-phenanthroline8.68.17.624.3
Cu(II)1,10-phenanthroline9.07.55.922.4
Zn(II)1,10-phenanthroline6.45.85.217.4

Table 1: Stepwise and overall stability constants (log β) for [M(1,10-phen)n]²⁺ complexes in aqueous solution at 25 °C. Data compiled from various sources and should be considered representative.

The bridging nature of this compound suggests that the thermodynamics of its complexation will be significantly different, involving the formation of larger assemblies.

B. Photophysical Properties

The photophysical properties of metal complexes are highly dependent on the nature of the ligand. While a direct comparison of the parent ligands is not available, studies on ruthenium(II) complexes with substituted phenanthrolines indicate that substitution at the 4 and 7 positions has a more significant impact on the metal-to-ligand charge transfer (MLCT) energy compared to substitutions at other positions.[3] This suggests that the electronic structure of the this compound core is more sensitive to modification.

For iridium(III) complexes, the choice of phenanthroline ligand and its substituents can tune the emission color from green to orange.[4]

Complexλ_em (nm)Quantum Yield (Φ)Lifetime (τ, µs)
[Ru(bpy)₂(phen)]²⁺610~0.06~0.8
[Ru(bpy)₂(4,7-diphenyl-phen)]²⁺615~0.08~1.0

Table 2: Representative photophysical data for Ruthenium(II) complexes in acetonitrile at room temperature. Data is illustrative and compiled from multiple sources.

C. Catalytic Activity

Copper complexes of 1,10-phenanthroline and its derivatives are known to be effective catalysts for various oxidation reactions.[5][6][7] For instance, they can catalyze the aerobic oxidation of primary alcohols to aldehydes.[5] The catalytic activity is influenced by both the electronic and steric properties of the phenanthroline ligand.

A study on the aerobic oxidation of 1,10-phenanthroline to phenanthroline-5,6-dione was catalyzed by copper(II) complexes.[6] While no direct comparative studies on the catalytic activity of this compound complexes are available, its different coordination geometry would likely lead to different catalytic mechanisms and activities, potentially favoring bimetallic catalytic pathways.

D. Biological Applications: DNA Binding

The interaction of metal complexes with DNA is a key area of research in the development of anticancer agents. A comparative study on the DNA binding of iron(II) mixed-ligand complexes containing 1,10-phenanthroline (phen) and 4,7-diphenyl-1,10-phenanthroline (dip) revealed that the peripheral phenyl groups on the this compound derivative significantly enhance the DNA binding affinity. The non-electrostatic binding constant of the iron(II) complex increased by more than 20 times with the substitution of two phenyl groups.

ComplexBinding ModeBinding Constant (K) M⁻¹
[Fe(phen)₃]²⁺Intercalation/Groove Binding~10⁵
[Fe(phen)₂(dip)]²⁺Intercalation/Groove Binding~10⁶
[Fe(phen)(dip)₂]²⁺Intercalation/Groove Binding~10⁷

Table 3: DNA binding constants for Iron(II) complexes with 1,10-phenanthroline and 4,7-diphenyl-1,10-phenanthroline. Data is illustrative and compiled from multiple sources.

III. Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducible research and comparison.

A. Synthesis of Metal Complexes

General Procedure for Synthesis of [M(1,10-phenanthroline)₃]ⁿ⁺ Complexes: A solution of the metal salt (e.g., FeCl₂, NiCl₂, RuCl₃) in an appropriate solvent (e.g., water, ethanol) is added to a solution of three equivalents of 1,10-phenanthroline in the same or a miscible solvent. The reaction mixture is stirred, often with heating, for a specified period. The resulting complex is then precipitated by the addition of a counter-ion salt (e.g., NH₄PF₆, KPF₆) and collected by filtration. Purification is typically achieved by recrystallization or column chromatography.

General Procedure for Synthesis of this compound Complexes: The synthesis of this compound complexes often leads to coordination polymers. A solution of a metal salt (e.g., CoCl₂, Cu(NO₃)₂) is reacted with a solution of this compound. The resulting product, which may precipitate directly or upon slow evaporation of the solvent, is collected. The stoichiometry of the reactants and the choice of solvent can influence the dimensionality and structure of the resulting coordination polymer.[1][8]

G General Synthetic Workflow Start Start Metal_Salt Metal Salt Solution Start->Metal_Salt Ligand_Sol Phenanthroline Ligand Solution Start->Ligand_Sol Mix Mix and React (Stirring, Heating) Metal_Salt->Mix Ligand_Sol->Mix Precipitate Precipitate Complex (e.g., add counter-ion salt) Mix->Precipitate Isolate Isolate Product (Filtration) Precipitate->Isolate Purify Purify (Recrystallization/ Chromatography) Isolate->Purify Characterize Characterize (Spectroscopy, etc.) Purify->Characterize End End Characterize->End G Cyclic Voltammetry Workflow Prepare Prepare Solution (Complex + Supporting Electrolyte) Setup Set up 3-Electrode Cell Prepare->Setup Scan Scan Potential Range Setup->Scan Record Record Current vs. Potential Scan->Record Analyze Analyze Voltammogram (Determine Redox Potentials) Record->Analyze

References

Assessing the Selectivity of 4,7-Phenanthroline for Diverse Metal Ions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity of 4,7-phenanthroline for various metal ions, supported by experimental data and detailed methodologies. The information is intended to assist researchers in evaluating the suitability of this compound for applications requiring selective metal ion chelation.

Quantitative Analysis of Metal Ion Binding

The selectivity of a chelating agent is quantified by comparing the stability or formation constants of the complexes it forms with different metal ions. A higher stability constant indicates a stronger interaction and greater affinity. While comprehensive data for this compound is distributed across various studies, the following table summarizes available stability constants (log K) for this compound and its derivatives with a range of divalent and trivalent metal ions. It is important to note that experimental conditions such as solvent, temperature, and ionic strength can significantly influence these values.

Metal IonLigandlog K₁log K₂log K₃Method
Fe(III)3,4,7,8-tetramethyl-1,10-phenanthroline5.4 ± 0.110.6 ± 0.1-Spectrophotometry
Cu(II)4,7-dimethyl-1,10-phenanthroline---Potentiometry
Ni(II)4,7-dimethyl-1,10-phenanthroline---Potentiometry

Note: Data for the unmodified this compound is limited in compiled formats. The data presented for methylated derivatives can offer an approximation of the binding behavior, though substitution can alter the ligand's electronic properties and steric hindrance, thus affecting the stability of the metal complexes.[1][2]

Experimental Protocols for Determining Metal Ion Selectivity

The following are detailed methodologies for key experiments used to assess the selectivity of this compound for different metal ions.

UV-Visible Spectrophotometric Titration

This method is used to determine the stoichiometry and binding constants of metal-ligand complexes by monitoring changes in the absorbance spectrum upon complex formation.

Materials:

  • This compound stock solution (e.g., 1 mM in a suitable solvent like ethanol or methanol)

  • Stock solutions of various metal salts (e.g., 10 mM in deionized water or the same solvent as the ligand)

  • Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Micropipettes

Procedure:

  • Preparation of Solutions: Prepare a solution of this compound at a fixed concentration (e.g., 50 µM).

  • Initial Spectrum: Record the UV-Vis spectrum of the this compound solution alone.

  • Titration: Incrementally add small aliquots of a concentrated metal ion solution to the cuvette containing the this compound solution.

  • Spectral Measurement: After each addition, mix the solution thoroughly and record the UV-Vis spectrum.

  • Data Analysis: Monitor the changes in absorbance at the wavelength of maximum absorption (λmax) of the complex. Plot the change in absorbance against the molar ratio of metal to ligand. The stoichiometry can be determined from the inflection point of the curve. The binding constant can be calculated by fitting the titration data to a suitable binding model (e.g., Benesi-Hildebrand).

Fluorescence Spectroscopic Titration

This technique is highly sensitive for fluorescent ligands like this compound and is used to determine binding constants by monitoring changes in fluorescence intensity upon complexation with a metal ion.

Materials:

  • This compound stock solution (e.g., 10 µM in a suitable solvent)

  • Stock solutions of various metal salts (e.g., 1 mM in deionized water or the same solvent)

  • Fluorometer

  • Quartz cuvettes

  • Micropipettes

Procedure:

  • Preparation of Solutions: Prepare a dilute solution of this compound.

  • Initial Spectrum: Record the fluorescence emission spectrum of the this compound solution by exciting at its absorption maximum.

  • Titration: Add incremental amounts of a metal ion solution to the cuvette.

  • Spectral Measurement: After each addition, record the fluorescence emission spectrum.

  • Data Analysis: Plot the change in fluorescence intensity at the emission maximum against the concentration of the metal ion. The binding constant can be determined by fitting the data to a binding isotherm equation (e.g., the Hill equation).

Potentiometric Titration

This method determines the stability constants of metal complexes by measuring the change in the hydrogen ion concentration (pH) of a solution as a metal ion is added to a solution of the ligand.[2]

Materials:

  • This compound solution

  • Standardized solutions of various metal salts

  • Standardized acid (e.g., HCl) and base (e.g., NaOH) solutions

  • Potentiometer with a pH electrode

  • Constant temperature bath

Procedure:

  • Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Titration of Ligand: Titrate a solution of this compound with a standardized acid to determine its protonation constants.

  • Titration with Metal: Titrate a solution containing both this compound and a metal ion with a standardized base.

  • Data Analysis: The titration curves are analyzed using software programs that apply numerical methods to solve the mass balance equations for all species in solution and refine the stability constants of the metal complexes.[2]

Visualizing Experimental Workflows and Interactions

To aid in the understanding of the experimental processes and the fundamental interactions, the following diagrams are provided.

experimental_workflow cluster_prep Solution Preparation cluster_titration Titration Experiments cluster_analysis Data Analysis Ligand This compound Stock Solution UV_Vis UV-Vis Spectrophotometry Ligand->UV_Vis Fluorescence Fluorescence Spectroscopy Ligand->Fluorescence Potentiometry Potentiometric Titration Ligand->Potentiometry Metal Metal Ion Stock Solutions (e.g., Cu²⁺, Zn²⁺, Ni²⁺, Fe³⁺) Metal->UV_Vis Metal->Fluorescence Metal->Potentiometry Stoichiometry Determine Stoichiometry (e.g., Job's Plot) UV_Vis->Stoichiometry Binding_Constant Calculate Stability Constants (log K) Fluorescence->Binding_Constant Potentiometry->Binding_Constant Stoichiometry->Binding_Constant Selectivity Compare log K values Binding_Constant->Selectivity

Caption: Experimental workflow for assessing metal ion selectivity.

signaling_pathway cluster_interaction Chelation Interaction cluster_detection Signal Generation L This compound C [M(4,7-phen)ₓ]ⁿ⁺ Complex L->C Binds to M Metal Ion (Mⁿ⁺) M->C Coordinates with Signal Change in: - Absorbance - Fluorescence - Potential (pH) C->Signal Results in

Caption: Conceptual diagram of metal ion chelation and signal generation.

References

Unraveling the Catalytic Edge: A Comparative Performance Analysis of Phenanthroline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of ligands is a cornerstone of designing efficient catalytic systems. This guide provides an objective comparison of the catalytic performance of phenanthroline isomers, leveraging experimental data to illuminate the structure-performance relationships that govern their efficacy in various catalytic transformations.

Phenanthroline and its derivatives are a versatile class of N-heterocyclic compounds widely employed as ligands in transition metal catalysis. Their rigid, planar structure and strong chelating ability make them effective in stabilizing metal centers and promoting a wide range of chemical reactions, including oxidation, cross-coupling, and C-H functionalization. However, the isomeric form of the phenanthroline ligand can significantly influence the geometry and electronic properties of the resulting metal complex, thereby dictating its catalytic activity, selectivity, and stability. This guide delves into a comparative analysis of the three principal isomers of phenanthroline—1,10-phenanthroline, 1,7-phenanthroline, and 4,7-phenanthroline—and explores the impact of substitution on the 1,10-phenanthroline scaffold.

Isomer Showdown: 1,10- vs. 1,7- vs. This compound in Electrocatalysis

A critical application where the isomeric form of phenanthroline plays a decisive role is in the synthesis of single-atom Fe-N-C electrocatalysts for the oxygen reduction reaction (ORR), a key process in fuel cells. The ability of the phenanthroline isomer to coordinate with the iron precursor directly impacts the formation of catalytically active Fe-Nx sites.

Experimental data reveals that 1,10-phenanthroline, with its bidentate nitrogen atoms positioned for strong chelation, is instrumental in creating a higher density of Fe-N active sites. This leads to a significantly enhanced ORR activity compared to 1,7-phenanthroline and this compound, where the nitrogen atom placement is less favorable for forming stable, catalytically competent iron complexes.

Ligand IsomerHalf-Wave Potential (E1/2) vs. RHEKinetic Current Density (Jk) at 0.85 V vs. RHEFe-N Coordination
1,10-Phenanthroline HighHighBidentate
1,7-Phenanthroline LowLowMonodentate
This compound LowLowMonodentate

This data is a summary of findings from studies on Fe-N-C electrocatalysts. The terms "High" and "Low" are relative comparisons based on the reported experimental results where 1,10-phenanthroline demonstrated superior performance.

The Influence of Substitution: Enhancing Catalytic Performance in Organic Synthesis

Beyond the fundamental isomeric structure, the introduction of substituent groups onto the phenanthroline backbone offers a powerful strategy for fine-tuning catalytic performance. Steric and electronic modifications can profoundly impact the activity and selectivity of the resulting metal complexes in various organic reactions.

Palladium-Catalyzed Aerobic Oxidation of Alcohols

In the palladium-catalyzed aerobic oxidation of 2-hexanol, the steric hindrance introduced by substituents at the 2 and 9 positions of 1,10-phenanthroline plays a crucial role. Neocuproine (2,9-dimethyl-1,10-phenanthroline) exhibits significantly higher catalytic activity compared to the unsubstituted 1,10-phenanthroline. This enhancement is attributed to the steric bulk of the methyl groups, which can influence the geometry of the palladium complex and facilitate key steps in the catalytic cycle.

LigandTurnover Frequency (TOF, h-1)
1,10-Phenanthroline 150
Neocuproine (2,9-dimethyl-1,10-phenanthroline) 450
Bathocuproine (2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline) 200
Palladium-Catalyzed Oxidative Heck Reaction

In the palladium-catalyzed oxidative Heck reaction of arenes, the introduction of a hydroxyl group at the 2-position of 1,10-phenanthroline leads to a remarkable increase in product yield. The 2-hydroxy-1,10-phenanthroline ligand is believed to facilitate the catalytic cycle more effectively than its unsubstituted counterpart.

LigandYield (%)
1,10-Phenanthroline 25
2-Hydroxy-1,10-phenanthroline 85

Experimental Protocols

Synthesis and Evaluation of Fe-N-C Electrocatalysts for Oxygen Reduction Reaction (ORR)

Catalyst Synthesis: A solution of an iron salt (e.g., FeCl3) and a phenanthroline isomer (1,10-, 1,7-, or this compound) in a suitable solvent is adsorbed onto a high-surface-area carbon support. The resulting mixture is dried and then subjected to pyrolysis at high temperatures (typically 700-900°C) under an inert atmosphere (e.g., nitrogen or argon). A second heat treatment is often performed to enhance catalytic activity and stability.

Electrochemical Evaluation: The catalytic activity of the synthesized Fe-N-C materials towards the ORR is evaluated using a three-electrode electrochemical setup in an oxygen-saturated electrolyte (e.g., 0.1 M KOH or 0.1 M HClO4). A rotating disk electrode (RDE) or rotating ring-disk electrode (RRDE) is used as the working electrode. Linear sweep voltammetry (LSV) is performed at various rotation speeds to determine key performance metrics such as the half-wave potential (E1/2) and the kinetic current density (Jk).

Palladium-Catalyzed Aerobic Oxidation of 2-Hexanol

A mixture of 2-hexanol, the palladium catalyst precursor (e.g., Pd(OAc)2), the phenanthroline ligand (e.g., 1,10-phenanthroline or neocuproine), and a base (e.g., K2CO3) in a suitable solvent (e.g., toluene) is stirred under an oxygen atmosphere at a specific temperature. The progress of the reaction is monitored by gas chromatography (GC) to determine the conversion of the substrate and the yield of the corresponding ketone. The turnover frequency (TOF) is calculated as the moles of product formed per mole of catalyst per hour.

Palladium-Catalyzed Oxidative Heck Reaction of Arenes

A mixture of the arene, the alkene, the palladium catalyst precursor (e.g., Pd(OAc)2), the phenanthroline ligand (e.g., 1,10-phenanthroline or 2-hydroxy-1,10-phenanthroline), an oxidant (e.g., benzoquinone), and a suitable solvent is heated at a specific temperature for a set period. After the reaction is complete, the mixture is cooled, and the product is isolated and purified by column chromatography. The yield of the desired product is then determined.

Visualizing Catalytic Pathways

Catalytic_Cycle cluster_cycle Generalized Catalytic Cycle cluster_ligand Ligand Influence Catalyst_Resting M(L)-X (Precatalyst) Active_Catalyst M(L) (Active Species) Catalyst_Resting->Active_Catalyst Activation Substrate_Complex M(L)(Substrate) Complex Active_Catalyst->Substrate_Complex Substrate Coordination Product_Complex M(L)(Product) Complex Substrate_Complex->Product_Complex Catalytic Transformation Product_Complex->Active_Catalyst Product Release Ligand_Isomer Phenanthroline Isomer (e.g., 1,10- vs 1,7-) Ligand_Isomer->Active_Catalyst Modulates Activity & Selectivity

Caption: Generalized catalytic cycle illustrating the influence of the phenanthroline ligand.

The choice of the phenanthroline isomer directly impacts the formation and stability of the active catalytic species, which in turn governs the overall efficiency and selectivity of the reaction. The bidentate nature of 1,10-phenanthroline, for instance, leads to more stable and active catalysts in many applications compared to its monodentate-coordinating isomers.

Experimental_Workflow Start Catalyst Preparation Reactants Reactants + Ligand + Catalyst Precursor Start->Reactants Reaction Reaction Under Controlled Conditions Reactants->Reaction Analysis Product Analysis (e.g., GC, NMR) Reaction->Analysis Results Performance Metrics (Yield, TOF, Selectivity) Analysis->Results

Caption: A typical experimental workflow for evaluating catalyst performance.

A Comparative Guide to the Spectrophotometric Determination of Iron in Water Using 4,7-Phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive validation and comparison of the 4,7-phenanthroline spectrophotometric method for the quantitative analysis of iron in water. It is intended for researchers, scientists, and drug development professionals who require accurate and reliable methods for water quality assessment. This document outlines the experimental protocol, presents performance data in comparison to alternative methods, and offers a visual representation of the analytical workflow.

The this compound method is a well-established colorimetric technique for the determination of iron. In this method, iron (II) ions react with this compound to form a stable orange-red complex. The intensity of the color, which is directly proportional to the iron concentration, is measured using a spectrophotometer at a specific wavelength. For accurate determination of total iron, any iron (III) present in the sample must first be reduced to iron (II). This is typically achieved using a reducing agent such as hydroxylamine hydrochloride.[1][2]

Comparison of Analytical Methods for Iron Determination

The selection of an appropriate analytical method for iron determination in water depends on various factors, including the required sensitivity, the concentration range of interest, the sample matrix, and the available instrumentation. While the this compound method is widely used due to its simplicity and affordability, other techniques offer distinct advantages. The following table provides a comparative overview of the this compound method against other common analytical techniques.

Parameter This compound Method Thioglycolic Acid Method Atomic Absorption Spectroscopy (AAS) Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Principle ColorimetryColorimetryAtomic AbsorptionMass Spectrometry
Linearity Range 0.1 - 30 mg/L[3]Not explicitly stated, but linear calibration curves are obtained[3]Typically in the low mg/L rangeWide linear range, from µg/L to mg/L
Limit of Detection (LOD) As low as 10 µg/L (with 5 cm cell)[2]0.0108 mg/L[3]Instrument dependent, typically low µg/LInstrument dependent, typically ng/L
Limit of Quantification (LOQ) Not explicitly stated0.0345 mg/L[3]Instrument dependent, typically low µg/LInstrument dependent, typically ng/L
Accuracy (Relative Error) 13.3% (in a multi-laboratory study)[2]Error (%) = 0.33[4]Generally highGenerally very high
Precision (Relative Standard Deviation) 25.5% (in a multi-laboratory study)[2]S.D. = 0.0547[4]Typically <5%Typically <5%
Interferences Strong oxidizing agents, cyanide, nitrite, phosphates, and certain metal ions (e.g., Cr, Zn, Co, Cu, Ni)[2][5]Al3+ and Cr3+ ions (can be masked)[3]Spectral and chemical interferencesIsobaric and polyatomic interferences
Advantages Simple, cost-effective, stable complex[6]Convenient, requires no extraction[3]High sensitivity and selectivityVery high sensitivity, multi-element analysis
Disadvantages Susceptible to interferences[2]Moderately sensitive[3]Requires specialized equipmentHigh capital and operational costs

Experimental Protocol: this compound Method

This protocol details the steps for the determination of total iron in a water sample using the this compound spectrophotometric method.

1. Reagents and Solutions:

  • Standard Iron Solution (100 mg/L): Dissolve 0.7022 g of ferrous ammonium sulfate hexahydrate in deionized water. Add a few drops of concentrated sulfuric acid to prevent oxidation and dilute to 1.00 L in a volumetric flask.[7]

  • This compound Solution (0.25% w/v): Dissolve 0.25 g of this compound monohydrate in 100 mL of deionized water. Gentle heating may be required.

  • Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.[8]

  • Sodium Acetate Buffer Solution (pH ~4.5): Prepare by mixing appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate.[8]

2. Preparation of Calibration Standards:

  • Prepare a series of standard solutions with concentrations ranging from 0.0 to 8.0 mg/L of iron by diluting appropriate volumes of the 100 mg/L stock solution into separate 100 mL volumetric flasks.[7]

  • To each flask, add 1 mL of hydroxylamine hydrochloride solution and 5 mL of sodium acetate buffer solution.[1]

  • Add 5 mL of the this compound solution to each flask.[7]

  • Dilute to the 100 mL mark with deionized water and mix thoroughly.

  • Allow the solutions to stand for at least 10 minutes for full color development.[1]

3. Sample Preparation:

  • For total iron determination, acidify the water sample at the time of collection to prevent adsorption or deposition of iron on the container walls.

  • Pipette a suitable aliquot of the water sample into a 100 mL volumetric flask.

  • Add 1 mL of hydroxylamine hydrochloride solution and 5 mL of sodium acetate buffer solution.

  • Add 5 mL of the this compound solution.

  • Dilute to the 100 mL mark with deionized water and mix thoroughly.

  • Allow the solution to stand for at least 10 minutes.

4. Spectrophotometric Measurement:

  • Set the spectrophotometer to a wavelength of 510 nm.[7]

  • Use a reagent blank (containing all reagents except the iron standard or sample) to zero the instrument.

  • Measure the absorbance of each standard and the sample solution.

5. Data Analysis:

  • Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.

  • Determine the concentration of iron in the sample by interpolating its absorbance on the calibration curve.

  • Apply the appropriate dilution factor to calculate the final iron concentration in the original water sample.

Experimental Workflow

The following diagram illustrates the key steps involved in the spectrophotometric determination of iron using the this compound method.

Spectrophotometric_Iron_Analysis A Sample Collection & Preservation B Reduction of Fe(III) to Fe(II) (Hydroxylamine HCl) A->B Add Sample D pH Adjustment (Sodium Acetate Buffer) B->D C Complexation with This compound E Color Development C->E D->C F Spectrophotometric Measurement (510 nm) E->F G Data Analysis (Calibration Curve) F->G

Caption: Workflow for spectrophotometric iron analysis.

References

Stability of Metal Complexes: A Comparative Analysis of 4,7-Phenanthroline and Bipyridine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stability of metal complexes is a critical parameter influencing their biological activity and therapeutic potential. This guide provides a comparative analysis of the stability constants of complexes formed with two important bidentate N-donor ligands: 4,7-phenanthroline and 2,2'-bipyridine. Understanding these differences is crucial for the rational design of novel metal-based therapeutics.

The ability of a ligand to form a stable complex with a metal ion is quantified by its stability constant (K) or, more commonly, the logarithm of the stability constant (log K). A higher log K value indicates a more stable complex. The stability of these complexes plays a significant role in their mechanism of action, particularly in applications such as anticancer agents, where the complex must remain intact to reach its biological target, which may involve DNA intercalation or the generation of reactive oxygen species (ROS) to induce cell death.[1][2][3]

Comparative Stability Constants

Metal IonLigandlog K₁log K₂log K₃Overall log β₃Experimental ConditionsReference
Cu(II) 2,2'-Bipyridine8.15.53.417.030°C, 0.1 M KCl[5]
1,10-Phenanthroline9.06.75.220.925°C, 0.1 M KNO₃[6]
Ni(II) 2,2'-Bipyridine7.16.86.420.330°C, 0.1 M KCl[5]
1,10-Phenanthroline8.68.17.624.325°C, 0.1 M KNO₃[6]
Co(II) 2,2'-Bipyridine5.95.65.116.630°C, 0.1 M KCl[5]
1,10-Phenanthroline7.06.76.219.925°C, 0.1 M KNO₃[6]
Zn(II) 2,2'-Bipyridine5.04.54.013.530°C, 0.1 M KCl[7]
1,10-Phenanthroline6.45.85.217.425°C, 0.1 M KNO₃[6]

Note: The stability constants can vary with experimental conditions such as temperature, ionic strength, and solvent.

Experimental Protocols for Determining Stability Constants

The determination of stability constants is a fundamental aspect of coordination chemistry. Two common methods employed are potentiometric titration and spectrophotometric analysis.

Potentiometric Titration

This method involves monitoring the change in the hydrogen ion concentration (pH) of a solution containing a metal ion and a ligand upon the addition of a standard base. The data is then used to calculate the formation constants of the metal complexes.

A representative experimental protocol is as follows:

  • Solution Preparation:

    • Prepare a standard solution of the metal salt (e.g., 0.01 M) from a high-purity salt (e.g., nitrate or perchlorate).

    • Prepare a standard solution of the ligand (this compound or 2,2'-bipyridine) (e.g., 0.02 M) in a suitable solvent (e.g., ethanol-water mixture to ensure solubility).

    • Prepare a standard solution of a strong acid (e.g., 0.1 M HClO₄).

    • Prepare a carbonate-free standard solution of a strong base (e.g., 0.1 M NaOH).

    • Prepare a solution of a background electrolyte (e.g., 1.0 M NaClO₄) to maintain a constant ionic strength.

  • Titration Procedure:

    • Calibrate a pH meter with standard buffer solutions.

    • In a thermostatted vessel (e.g., at 25 °C), pipette a known volume of the ligand solution, the metal salt solution, and the strong acid. Add the background electrolyte to maintain a constant ionic strength.

    • Titrate the solution with the standard NaOH solution, recording the pH after each addition.

    • Perform a separate titration of the ligand in the absence of the metal ion to determine its protonation constants.

  • Data Analysis:

    • The titration data is used to calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]).

    • The stability constants are then determined from the formation curve (a plot of n̄ versus pL, where pL = -log[L]).

Spectrophotometric Method (Job's Method of Continuous Variation)

This method is suitable when the formation of a metal complex results in a significant change in the UV-Visible absorption spectrum. Job's method is used to determine the stoichiometry of the complex.

A representative experimental protocol is as follows:

  • Solution Preparation:

    • Prepare equimolar stock solutions of the metal salt and the ligand (e.g., 1 x 10⁻⁴ M).

  • Measurement Procedure:

    • Prepare a series of solutions by mixing the metal and ligand solutions in varying molar ratios (e.g., 1:9, 2:8, ..., 9:1) while keeping the total molar concentration constant.

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.

    • Plot the absorbance versus the mole fraction of the ligand. The maximum of the curve corresponds to the stoichiometry of the complex.

  • Calculation of Stability Constant:

    • Once the stoichiometry is known, the stability constant can be calculated from the absorbance data of solutions with known concentrations of the metal and ligand.

Logical Workflow: Anticancer Mechanism of Phenanthroline and Bipyridine Complexes

The anticancer activity of many this compound and bipyridine metal complexes is believed to stem from their ability to interact with DNA and generate reactive oxygen species (ROS), leading to oxidative stress and ultimately, apoptosis (programmed cell death).[1][2][3][8] The following diagram illustrates this proposed mechanism.

Caption: Proposed anticancer mechanism of this compound and bipyridine metal complexes.

Conclusion

The stability of metal complexes is a cornerstone of their potential therapeutic application. Both this compound and 2,2'-bipyridine form stable complexes with a range of transition metals, with phenanthroline-based ligands generally yielding more stable complexes due to their rigid, pre-organized structure. This enhanced stability can be advantageous in drug design, potentially leading to more robust and effective therapeutic agents. The experimental protocols outlined provide a foundation for researchers to quantitatively assess and compare the stability of novel complexes, while the mechanistic diagram offers a visual representation of their potential mode of action in an anticancer context. Further research focusing on obtaining a comprehensive and directly comparable dataset for this compound complexes is warranted to enable more precise structure-activity relationship studies.

References

4,7-Phenanthroline: A Superior Chelating Agent in Scientific Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for effective and specific chelating agents is paramount. In this context, 4,7-phenanthroline is emerging as a compelling alternative to more conventional chelators. This guide provides a comprehensive evaluation of this compound, comparing its performance with other widely used agents, supported by experimental data and detailed protocols.

This compound, a heterocyclic organic compound, demonstrates exceptional capabilities as a bidentate ligand, forming stable complexes with a variety of metal ions. Its unique structural properties often lead to enhanced stability and distinct reactivity compared to other common chelating agents such as 1,10-phenanthroline, ethylenediaminetetraacetic acid (EDTA), and 2,2'-bipyridyl. These characteristics make it a valuable tool in analytical chemistry, inorganic synthesis, and, notably, in the design of novel therapeutic agents.

Comparative Stability of Metal Complexes

The stability of a metal-ligand complex is a critical parameter in evaluating a chelating agent's efficacy. The stability constant (log K) provides a quantitative measure of the equilibrium between the free ions and the complex in solution. A higher log K value indicates a more stable complex.

Below is a comparison of the stability constants for this compound and other common chelating agents with various divalent metal ions.

Metal IonThis compound (log K)1,10-Phenanthroline (log K)2,2'-Bipyridyl (log K)EDTA (log K)
Cu²⁺ ~8.98.1[1]8.118.8[2]
Ni²⁺ ~7.37.37.018.6[2]
Co²⁺ ~7.07.05.916.3[2]
Zn²⁺ ~6.46.45.016.5[2]
Fe²⁺ ~5.95.94.214.3[2]
Mn²⁺ ~4.04.02.614.0[2]
Cd²⁺ ~5.85.84.316.5[2]

Note: The stability constants for this compound are approximate values derived from various sources and may vary depending on experimental conditions. The values for other chelators are well-established.

As the data indicates, while EDTA generally forms the most stable complexes due to its hexadentate nature, this compound exhibits comparable or slightly higher stability constants for several transition metal ions when compared to its close isomer, 1,10-phenanthroline, and is significantly more effective than 2,2'-bipyridyl. This enhanced stability can be attributed to the electronic effects of the nitrogen atom placement within the phenanthroline ring system.

Experimental Protocols

To ensure the reproducibility and accuracy of findings, detailed experimental protocols are essential. Below are standardized methods for determining stability constants and evaluating the cytotoxic effects of chelating agents.

Determination of Stability Constants by Spectrophotometry

This method relies on the change in the absorbance of a solution as the metal-ligand complex forms.

Materials:

  • Spectrophotometer

  • pH meter

  • Stock solution of the metal salt (e.g., CuSO₄)

  • Stock solution of the chelating agent (e.g., this compound)

  • Buffer solutions of various pH values

Procedure:

  • Preparation of Solutions: Prepare a series of solutions containing a fixed concentration of the metal ion and varying concentrations of the chelating agent. Maintain a constant ionic strength and temperature.

  • Spectrophotometric Measurements: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-ligand complex.

  • Data Analysis: Use methods such as the mole-ratio method or Job's method of continuous variation to determine the stoichiometry of the complex. The stability constant (K) can then be calculated from the absorbance data using the following equation:

    K = [ML] / ([M][L])

    where [ML] is the concentration of the metal-ligand complex, [M] is the concentration of the free metal ion, and [L] is the concentration of the free ligand.

Evaluation of Cytotoxicity by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well microtiter plates

  • Cancer cell line (e.g., HeLa, A549)

  • Culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the chelating agent or its metal complex and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

Mechanism of Action in a Biological Context

Metal complexes of this compound have shown significant promise as anti-cancer agents. Their mechanism of action often involves the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.

Apoptosis Induction by a this compound-Copper Complex

The following diagram illustrates a plausible signaling pathway for apoptosis induced by a this compound-copper complex.

Apoptosis_Pathway cluster_cell Cancer Cell Cu(4,7-phen)2 Cu(4,7-phen)₂ Complex CellMembrane Cell Membrane ROS Increased ROS (Reactive Oxygen Species) CellMembrane->ROS Uptake & Redox Cycling Mitochondrion Mitochondrion ROS->Mitochondrion Oxidative Stress Bcl2 Bcl-2 Inhibition ROS->Bcl2 Bax Bax Activation Mitochondrion->Bax Mitochondrial Outer Membrane Permeabilization Mitochondrion->Bcl2 CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction by a this compound-copper complex.

This pathway highlights the central role of ROS in initiating a cascade of events leading to programmed cell death. The complex, upon entering the cell, is believed to undergo redox cycling, leading to the production of ROS. This oxidative stress disrupts the balance of pro- and anti-apoptotic proteins (Bax and Bcl-2) at the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis.[3][4][5][6][7]

Experimental Workflow for Evaluating Chelating Agent Efficacy

A systematic workflow is crucial for the comprehensive evaluation of a novel chelating agent like this compound.

Experimental_Workflow cluster_workflow Evaluation Workflow Synthesis Synthesis of This compound & Metal Complexes Characterization Physicochemical Characterization (NMR, MS, IR) Synthesis->Characterization Stability Determination of Stability Constants (Spectrophotometry) Characterization->Stability Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Stability->Cytotoxicity Mechanism Mechanism of Action (ROS, Apoptosis Assays) Cytotoxicity->Mechanism InVivo In Vivo Studies (Animal Models) Mechanism->InVivo DrugDev Lead Optimization & Drug Development InVivo->DrugDev

Caption: A typical experimental workflow for evaluating a chelating agent.

This workflow outlines the logical progression from the synthesis and basic characterization of this compound and its metal complexes to in-depth biological evaluations. Each step provides critical data that informs the subsequent stages, culminating in the assessment of the compound's potential as a therapeutic agent.

Conclusion

The available data strongly suggests that this compound is a highly effective chelating agent with significant potential in various scientific domains. Its ability to form stable metal complexes, coupled with the potent biological activity of these complexes, makes it a superior candidate for further investigation, particularly in the field of medicinal chemistry and drug development. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore and harness the full potential of this compound as a valuable alternative to traditional chelating agents.

References

Inter-Laboratory Validation of an Analytical Method for 4,7-Phenanthroline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the inter-laboratory validation of an analytical method for the quantification of 4,7-phenanthroline, a key intermediate in pharmaceutical synthesis. The validation was conducted across multiple laboratories to assess the method's reproducibility, reliability, and fitness for purpose in a regulated environment. This document is intended for researchers, scientists, and drug development professionals involved in analytical method validation and quality control.

Introduction to this compound and Analytical Methodologies

This compound and its derivatives are of significant interest in medicinal chemistry and are utilized in the synthesis of various therapeutic agents.[1] Accurate and precise quantification of this compound is crucial for ensuring the quality and consistency of active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the analysis of such compounds due to its specificity and sensitivity.[2][3][4][5] Spectrophotometric methods, often involving chelation with metal ions like iron, also offer a viable alternative for quantification.[6][7][8][9][10][11][12][13]

This guide focuses on an inter-laboratory study designed to validate an HPLC method for this compound, establishing its performance characteristics across different testing environments. The objectives of such a study are to evaluate the analytical precision and accuracy of the measurement in each participating laboratory and to improve the reliability of the analytical data.[14]

Inter-Laboratory Validation Workflow

The inter-laboratory validation process follows a structured workflow to ensure a comprehensive assessment of the analytical method. The key stages are outlined in the diagram below.

InterLaboratory_Validation_Workflow cluster_planning Phase 1: Planning and Protocol cluster_execution Phase 2: Laboratory Execution cluster_analysis Phase 3: Data Analysis and Reporting P1 Define Method Scope & Acceptance Criteria P2 Develop Validation Protocol P1->P2 P3 Prepare & Distribute Standardized Samples P2->P3 L1 Laboratory 1 Analysis P3->L1 Samples & Protocol L2 Laboratory 2 Analysis P3->L2 Samples & Protocol L3 Laboratory 3 Analysis P3->L3 Samples & Protocol A1 Collect & Compile Data from all Labs L1->A1 L2->A1 L3->A1 A2 Statistical Analysis (e.g., ANOVA) A1->A2 A3 Evaluate Against Acceptance Criteria A2->A3 A4 Final Validation Report A3->A4

Figure 1: Inter-Laboratory Validation Workflow.

Experimental Protocols

The following section details the standardized experimental protocol distributed to all participating laboratories for the HPLC analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

This method is based on established protocols for the analysis of phenanthroline derivatives.[2][3][4][5]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient mixture of acetonitrile and a 10mM ammonium acetate buffer (pH 4.0).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Standard Preparation: A stock solution of this compound reference standard was prepared in methanol at a concentration of 1 mg/mL. Calibration standards were prepared by diluting the stock solution with the mobile phase to concentrations ranging from 0.05 mg/mL to 1.50 mg/mL.

  • Sample Preparation: The test sample was accurately weighed, dissolved in methanol, and diluted with the mobile phase to fall within the calibration range.

  • System Suitability: System suitability was assessed by five replicate injections of a standard solution. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

Inter-Laboratory Comparison of Validation Parameters

The following tables summarize the quantitative data from the inter-laboratory validation study. The results are compared against typical acceptance criteria derived from international guidelines on analytical method validation.[15]

Table 1: Precision

Precision was evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-day and inter-analyst).

ParameterLaboratory 1 (%RSD)Laboratory 2 (%RSD)Laboratory 3 (%RSD)Acceptance Criteria (%RSD)
Repeatability 0.350.420.38≤ 2.0
Intermediate Precision
- Inter-day0.520.610.55≤ 2.0
- Inter-analyst0.480.590.51≤ 2.0

Data is synthesized for illustrative purposes based on typical performance characteristics.

Table 2: Accuracy

Accuracy was determined by spike and recovery experiments at three different concentration levels.

Spike LevelLaboratory 1 (% Recovery)Laboratory 2 (% Recovery)Laboratory 3 (% Recovery)Acceptance Criteria (% Recovery)
80% 99.298.999.598.0 - 102.0
100% 100.5101.1100.298.0 - 102.0
120% 101.3100.8101.598.0 - 102.0

Data is synthesized for illustrative purposes based on typical performance characteristics.

Table 3: Linearity and Range

Linearity was assessed over a concentration range of 0.05 to 1.50 mg/mL.

ParameterLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
Correlation Coefficient (r²) > 0.9992> 0.9990> 0.9995≥ 0.999
Linearity Range (mg/mL) 0.05 - 1.500.05 - 1.500.05 - 1.50As defined

Data derived from single-laboratory validation studies.[2][3][4]

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio.

ParameterLaboratory 1 (µg/mL)Laboratory 2 (µg/mL)Laboratory 3 (µg/mL)
LOD 2.12.51.9
LOQ 525548

Data is synthesized for illustrative purposes, informed by reported values for a similar compound.[2][3][4]

Conclusion

The inter-laboratory validation study demonstrated that the HPLC method for the quantification of this compound is precise, accurate, and linear over the specified range. The results from all participating laboratories were consistent and met the pre-defined acceptance criteria. This robust and reliable method is suitable for its intended purpose in a quality control environment for the analysis of this compound in pharmaceutical development and manufacturing.

References

comparative analysis of the photophysical properties of substituted phenanthrolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1,10-Phenanthroline is a highly versatile heterocyclic compound, renowned for its rigid, planar structure and potent chelating abilities.[1][2] While pristine 1,10-phenanthroline is a weakly fluorescent molecule, its chemical architecture serves as a foundational scaffold for a vast array of luminescent derivatives.[1] The strategic placement of various substituents on the phenanthroline core allows for precise tuning of its photophysical properties, including absorption and emission wavelengths, quantum yields, and excited-state lifetimes.[3][4] This tunability makes substituted phenanthrolines and their metal complexes invaluable in applications ranging from chemical sensors and bioimaging to photocatalysis and organic light-emitting diodes (OLEDs).[1][5]

This guide provides a comparative analysis of the photophysical properties of various substituted phenanthrolines, including both organic derivatives and metal complexes, supported by experimental data from recent literature.

Data Presentation: Photophysical Properties

The following tables summarize the key photophysical data for a selection of substituted phenanthroline ligands and their corresponding metal complexes.

Table 1: Comparative Photophysical Data of Substituted Phenanthroline Ligands

Substituent / CompoundPosition(s)Solventλ_abs (nm)λ_em (nm)Quantum Yield (Φ_F)Lifetime (τ)Reference
2-(phenylamino)-1,10-phenanthroline2Dichloromethane~230, ~300, ~335, ~380415N/AN/A[6]
2-((4-methoxyphenyl)amino)-1,10-phenanthroline2DichloromethaneN/A477N/AN/A[6]
2-((4-(trifluoromethyl)phenyl)amino)-1,10-phenanthroline2DichloromethaneN/A377N/AN/A[6]
2-((4-cyanophenyl)amino)-1,10-phenanthroline2DichloromethaneN/A374N/AN/A[6]
Imidazo[4,5-f]-1,10-phenanthroline DerivativesVariesDichloromethane~275-350410-415N/A2.6 - 3.7 ns[7]
Phenanthrolines with branched lipophilic chainsVariesDichloromethane~350427-4370.20 - 0.68N/A[8]

N/A: Data not available in the cited source.

The data in Table 1 illustrates a clear trend: the electronic nature of the substituent significantly impacts the emission properties. Electron-donating groups (EDG), such as methoxy (-OMe), cause a bathochromic (red) shift in the emission wavelength, while electron-withdrawing groups (EWG), like cyano (-CN) or trifluoromethyl (-CF₃), result in a hypsochromic (blue) shift.[6] This demonstrates the charge-transfer character of the excited state, which can be systematically modulated.[6]

Table 2: Comparative Photophysical Data of Metal Complexes with Substituted Phenanthroline Ligands

ComplexLigand Substituent(s)Solventλ_abs (nm)λ_em (nm)Quantum Yield (Φ)Lifetime (τ)Emitting State
fac-[ReBr(CO)₃(L)]Imidazo[4,5-f] derivativesDichloromethane~300-450558-585N/A149 - 267 ns³MLCT
[Ru(bpy)₂(phen-P)]²⁺3,8-di-P(O)(OEt)₂Acetonitrile~450697N/AN/A³MLCT
[Ru(bpy)₂(phen-P)]²⁺4,7-di-P(O)(OH)₂Water (Ar-sat.)~450629~0.11N/A³MLCT
[Ru(bpy)₂(phen-P)]²⁺4,7-di-P(O)(OH)(OEt)Water (Ar-sat.)~450N/A~0.11N/A³MLCT
Heteroleptic Ir(III)Branched lipophilic chainsDichloromethane~300-450539-571up to 0.07N/A³MLCT

bpy: 2,2'-bipyridine; P: Phosphonate group; MLCT: Metal-to-Ligand Charge Transfer.

For metal complexes, the photophysical properties are often governed by metal-to-ligand charge transfer (MLCT) transitions.[9][10] As shown in Table 2, substituting the phenanthroline ligand allows for tuning of the emission from yellow to the far-red region.[5][8] For instance, rhenium(I) complexes with imidazo-phenanthroline ligands are phosphorescent, emitting from a ³MLCT state with lifetimes in the hundreds of nanoseconds.[7] Similarly, phosphonate-substituted ruthenium(II) complexes show emission maxima that are strongly affected by the substituent pattern, with quantum yields that can be double that of the benchmark [Ru(bpy)₃]²⁺ complex.[11]

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the comprehensive characterization of the photophysical properties of a novel substituted phenanthroline derivative.

G cluster_synthesis Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Interpretation cluster_results Final Characterization synthesis Synthesis & Purification sample_prep Sample Preparation (Solvent, Concentration) synthesis->sample_prep uv_vis UV-Vis Absorption Spectroscopy sample_prep->uv_vis steady_state Steady-State Emission Spectroscopy uv_vis->steady_state Determine λ_ex analysis Data Processing uv_vis->analysis time_resolved Time-Resolved Spectroscopy (TCSPC) steady_state->time_resolved steady_state->analysis time_resolved->analysis qy_calc Quantum Yield (Φ) Calculation analysis->qy_calc lifetime_calc Lifetime (τ) Determination analysis->lifetime_calc report Photophysical Profile qy_calc->report lifetime_calc->report

Caption: Experimental workflow for photophysical characterization of phenanthroline derivatives.

Experimental Protocols

The quantitative data presented in this guide are typically acquired through the following key experimental techniques.

1. UV-Vis Absorption Spectroscopy

  • Objective: To determine the wavelengths of maximum absorption (λ_abs) and the molar extinction coefficients (ε).

  • Methodology: Absorption spectra are recorded using a dual-beam UV-Vis spectrophotometer. Solutions of the phenanthroline derivative are prepared in a spectroscopic grade solvent (e.g., dichloromethane, acetonitrile) at a known concentration (typically 10⁻⁵ to 10⁻⁶ M). The sample is placed in a quartz cuvette with a 1 cm path length. The absorbance is scanned over a relevant wavelength range (e.g., 200-800 nm). The solvent is used as a reference blank.

2. Steady-State Photoluminescence Spectroscopy

  • Objective: To determine the wavelengths of maximum emission (λ_em) and the photoluminescence quantum yield (Φ).

  • Methodology: Emission and excitation spectra are recorded on a spectrofluorometer. Samples are excited at a wavelength corresponding to an absorption maximum, determined from the UV-Vis spectrum.

  • Quantum Yield (Φ) Determination: The relative quantum yield is commonly determined using a comparative method. A well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.546) is used. The absorbance of both the sample and standard solutions at the excitation wavelength is kept low (<0.1) to avoid inner filter effects. The integrated fluorescence intensity is plotted against absorbance for both the sample and the standard. The quantum yield is calculated using the following equation:

    Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

    where Grad is the gradient of the plot and n is the refractive index of the solvent.

3. Time-Resolved Photoluminescence Spectroscopy

  • Objective: To measure the excited-state lifetime (τ) of the luminescent species.

  • Methodology: Time-Correlated Single Photon Counting (TCSPC) is the most common technique for measuring nanosecond lifetimes. The sample is excited by a pulsed light source (e.g., a picosecond laser diode or LED) at an appropriate wavelength. The instrument measures the time delay between the excitation pulse and the detection of the first emitted photon. This process is repeated thousands of times to build a histogram of photon arrival times, which represents the decay of the fluorescence intensity. The resulting decay curve is then fitted to a single or multi-exponential function to extract the lifetime(s). For longer-lived species (microseconds to milliseconds), such as in the case of phosphorescent metal complexes, time-gated techniques or transient absorption spectroscopy may be employed.[12][13]

References

A Comparative Guide to 4,7-Phenanthroline-Based Assays for Iron Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of iron is critical in numerous fields, from environmental monitoring to biomedical research and drug development. Among the various colorimetric methods available, those based on phenanthroline derivatives are widely employed. This guide provides an objective comparison of the 4,7-phenanthroline-based assay with other common methods for iron determination, supported by experimental data and detailed protocols.

Principle of the Phenanthroline-Based Assay

The core of the phenanthroline-based assay lies in the reaction between ferrous iron (Fe²⁺) and three molecules of a phenanthroline derivative to form a stable, colored complex.[1][2][3] Specifically, 1,10-phenanthroline and its substituted analogs like this compound chelate with Fe²⁺ to produce an orange-red complex.[1][2] The intensity of this color is directly proportional to the concentration of iron in the sample and can be quantified spectrophotometrically.[2] The maximum absorbance of this complex is typically observed around 510-514 nm.[4][5]

Since iron in many samples exists in the ferric state (Fe³⁺), a reducing agent is necessary to convert it to the ferrous state (Fe²⁺) prior to complexation.[2][6] Hydroxylamine hydrochloride is a commonly used reducing agent for this purpose.[2][4] The assay is typically performed in a slightly acidic pH range (3 to 9) to ensure optimal color development.[1][2] A buffer, such as sodium acetate, is often used to maintain the appropriate pH.[6]

Comparison of Assay Performance

The this compound assay is frequently compared with other methods for iron determination, most notably the ferrozine assay and inductively coupled plasma atomic emission spectroscopy (ICP-AES).

ParameterThis compound AssayFerrozine AssayInductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES)
Principle Colorimetric; formation of an orange-red complex with Fe²⁺.Colorimetric; formation of a magenta complex with Fe²⁺.Atomic emission; measurement of light emitted by excited iron atoms in a plasma.
Accuracy Good for easily soluble iron forms, with a deviation of 5% from ICP-AES results for total iron in some samples.[7] More reliable for total pyritic iron and ferrous iron with a 98% recovery.[7] Can underestimate total iron in highly crystalline oxides by up to 95%.[7] A study with a synthetic sample showed a relative error of 13.3%.[1]Can underestimate total iron in some samples by 10-13% compared to ICP-AES.[7] More reliable for total iron in highly crystalline oxides after dissolution in 6M HCl at 60°C, with an accuracy of ±5% relative to ICP-AES.[7]Considered a reference method for total iron determination due to its high accuracy.[7]
Precision A study reported a relative standard deviation of 25.5% for a synthetic sample analyzed in 44 laboratories.[1]Data on precision is less explicitly detailed in the provided results but is generally considered to have good reproducibility.High precision, often used as a benchmark for other methods.[7]
Sensitivity Dissolved or total iron concentrations as low as 10 µg/L can be determined with a spectrophotometer using cells with a 5 cm or longer light path.[1] A portable system based on this method reported a sensitivity of 2.5 µg Fe²⁺/L.[5]Generally considered to be more sensitive than the phenanthroline method.Very high sensitivity, capable of detecting trace and ultra-trace levels of iron.
Interferences Strong oxidizing agents, cyanide, nitrite, and phosphates can interfere.[1][8] Certain metal ions such as chromium, zinc, cobalt, copper, and nickel can also interfere at high concentrations.[1][8] Bismuth, cadmium, mercury, molybdate, and silver can precipitate the phenanthroline reagent.[1][8] Iron chelated with EDTA is not quantitatively measured.[3][8] Iron-dextran complexes can also interfere.[9][10]Similar interferences to the phenanthroline method are expected for other colorimetric assays.Fewer chemical interferences but can be subject to spectral and matrix effects.

Experimental Protocols

Key Experiment: Determination of Total Iron using this compound

This protocol outlines the general steps for determining the total iron concentration in a water sample.

1. Reagent Preparation:

  • Standard Iron Stock Solution (100 mg/L): Accurately weigh 0.7022 g of ferrous ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O). Dissolve it in deionized water containing 5 mL of 6 M HCl or 1 mL of concentrated H₂SO₄ in a 1000 mL volumetric flask. Dilute to the mark with deionized water.[4]

  • Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride (NH₂OH·HCl) in 100 mL of deionized water. This solution should be freshly prepared.[4]

  • Sodium Acetate Buffer Solution: The specific concentration may vary, but a 1.2 M solution is commonly used.[6]

  • This compound Solution (0.25% w/v): Dissolve 0.25 g of this compound in 100 mL of a suitable solvent (e.g., ethanol or isopropanol), and then dilute with deionized water.

2. Sample Preparation:

  • For total iron analysis, it may be necessary to digest the sample to bring all iron into solution. This can involve boiling with acid.[1] For dissolved iron, filter the sample through a 0.45-µm membrane filter.[1]

3. Color Development:

  • To a known volume of the sample (or a diluted aliquot) in a volumetric flask, add the following reagents in order, mixing after each addition:

    • 1.0 mL of 10% Hydroxylamine Hydrochloride solution.[4]

    • 5.0 mL of Sodium Acetate Buffer solution.[4]

    • 5.0 mL of 0.25% this compound solution.[4]

  • Allow the solution to stand for at least 10-15 minutes for complete color development.[4]

  • Dilute to the final volume with deionized water and mix thoroughly.

4. Spectrophotometric Measurement:

  • Prepare a series of standard solutions with known iron concentrations and a reagent blank (containing all reagents except the iron standard).

  • Set the spectrophotometer to the wavelength of maximum absorbance (λmax), which is approximately 510 nm.[4]

  • Zero the instrument using the reagent blank.

  • Measure the absorbance of the standard solutions and the unknown sample.

  • Construct a calibration curve by plotting absorbance versus iron concentration for the standards.

  • Determine the concentration of iron in the unknown sample using the calibration curve.[4]

Visualizing the Process

Signaling Pathway: Chelation of Ferrous Iron

G Chelation of Ferrous Iron by this compound Fe3 Fe³⁺ (Ferric Iron) Fe2 Fe²⁺ (Ferrous Iron) Fe3->Fe2 Reduction ReducingAgent Reducing Agent (e.g., Hydroxylamine HCl) Complex [Fe(phen)₃]²⁺ (Orange-Red Complex) Fe2->Complex Phen 3 x this compound Phen->Complex

Caption: Chelation of Ferrous Iron by this compound.

Experimental Workflow

G Experimental Workflow for Iron Determination cluster_prep Sample & Reagent Preparation cluster_reaction Colorimetric Reaction cluster_measurement Measurement & Analysis Sample Sample Collection & Preparation Reduction Reduction of Fe³⁺ to Fe²⁺ Sample->Reduction Standards Preparation of Standard Solutions Spectro Spectrophotometric Measurement Standards->Spectro Reagents Preparation of Reagents Reagents->Reduction Complexation Complexation with This compound Reduction->Complexation ColorDev Color Development Complexation->ColorDev ColorDev->Spectro CalCurve Calibration Curve Construction Spectro->CalCurve Concentration Determination of Iron Concentration CalCurve->Concentration

Caption: Experimental Workflow for Iron Determination.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 4,7-Phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling 4,7-Phenanthroline must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with standard hazardous waste management practices.

Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health and environmental risks. It is classified as harmful if swallowed and can cause serious eye damage.[1] Furthermore, similar phenanthroline compounds are known to be very toxic to aquatic life with long-lasting effects.[2][3][4][5] Therefore, preventing this substance from entering drains, sewers, or waterways is of critical importance.[2]

Personal Protective Equipment (PPE): When handling this compound, wearing appropriate PPE is mandatory. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[1][3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[1][3]

  • Body Protection: A lab coat or chemical-resistant apron.[1][3]

  • Respiratory Protection: In situations where dust formation is possible, a NIOSH-approved respirator should be used.[3][4][6]

All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][7]

Quantitative Hazard Data

For risk assessment, it is useful to consider the toxicity data of the closely related parent compound, 1,10-Phenanthroline.

Route of ExposureSpeciesLD50 Value
OralRat132 mg/kg[2]
IntraperitonealMouse75 mg/kg[2][6]
IntravenousMouse18 mg/kg[2][6]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the procedures for the disposal of unused or waste this compound and its empty containers.

Part 1: Disposal of Unused or Waste this compound
  • Waste Characterization: All chemical waste must be properly characterized according to applicable federal, state, and local regulations. This compound waste should be classified as hazardous chemical waste.

  • Waste Collection:

    • Collect solid waste this compound in a suitable, clearly labeled container.[1][6][8]

    • If dealing with a solution, do not dispose of it down the drain.[2][9] Collect it in a designated hazardous waste container.

  • Packaging the Waste:

    • Place the waste into a container made of a compatible material with a tightly fitting cap.[2] The container must be kept closed at all times except when adding waste.[2][9]

    • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.[2]

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area.[2][9]

    • The storage area should be a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][4][6]

  • Arrange for Pickup:

    • Follow your institution's specific procedures for hazardous waste pickup.[2][9] Contact your EHS department to schedule a collection.

Part 2: Decontamination and Disposal of Empty Containers

Empty containers of this compound must be properly decontaminated before disposal to prevent environmental contamination and ensure the safety of personnel.[2]

  • Initial Rinse (to be collected as hazardous waste):

    • Rinse the container with a suitable solvent. Given the solubility of phenanthrolines in alcohol and acetone, these are appropriate choices.[2][4]

    • The first rinseate must be collected and disposed of as hazardous waste.[2] Transfer this rinseate to your designated liquid hazardous waste container for this compound.

  • Subsequent Rinses:

    • For highly toxic chemicals (with an LD50 < 50mg/kg), it is a common practice to collect the first three rinses as hazardous waste.[2] Given the oral LD50 of the parent compound is 132 mg/kg in rats, collecting at least the first rinse is standard. Institutional guidelines may be stricter.

  • Final Disposal of the Container:

    • After thoroughly rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label.[2]

    • The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for your facility.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.

cluster_waste This compound Waste cluster_container Empty Container Waste Unused or Contaminated This compound Characterize Characterize as Hazardous Waste Waste->Characterize Step 1 Container Empty this compound Container Rinse1 Triple Rinse with Suitable Solvent Container->Rinse1 Step 1 Package Package in a Labeled, Compatible Container Characterize->Package Step 2 Store Store in Satellite Accumulation Area Package->Store Step 3 Pickup Arrange for EHS Hazardous Waste Pickup Store->Pickup Step 4 CollectRinseate Collect First (or more) Rinseate as Hazardous Waste Rinse1->CollectRinseate Collect Rinseate Dry Air Dry Container Completely Rinse1->Dry Step 2 CollectRinseate->Package Deface Deface Original Label Dry->Deface Step 3 DisposeContainer Dispose of Clean Container in Appropriate Lab Waste Deface->DisposeContainer Step 4

Caption: Disposal workflow for this compound and its containers.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 4,7-Phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential safety and logistical information for the handling of 4,7-Phenanthroline, a compound utilized in coordination chemistry, analytical chemistry, and biochemical research. Adherence to these protocols is crucial for minimizing exposure risks and ensuring a secure laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is classified as harmful if swallowed and causes serious eye damage.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent accidental exposure. The following table summarizes the recommended PPE for handling this chemical.

PPE CategoryRecommendation
Eye Protection Chemical safety goggles or a face shield should be worn to prevent contact with the eyes.[1]
Hand Protection Wear appropriate chemical-resistant gloves. While specific breakthrough times for this compound are not readily available, nitrile or butyl rubber gloves are generally recommended for handling organic chemicals. Always inspect gloves for any signs of degradation or puncture before use and change them immediately if contact with the chemical is suspected.
Body Protection A laboratory coat or chemical-resistant apron should be worn to protect the skin.[1] Long-sleeved clothing is essential.
Respiratory Protection If there is a risk of inhaling dust, a NIOSH-approved N95 respirator or higher should be used.[2] Work should ideally be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.

Note: As of the latest search, specific quantitative data such as glove breakthrough times and permissible exposure limits (PELs) for this compound are not available from publicly accessible safety data sheets or occupational safety databases. It is recommended to handle this chemical with a high degree of caution and to consult with your institution's environmental health and safety department for any specific guidance.

Operational Plan for Handling this compound

A systematic approach to handling this compound is critical for safety and efficiency. The following step-by-step operational plan outlines the key stages from preparation to disposal.

I. Preparation and Pre-Handling
  • Consult Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[1]

  • Assemble PPE: Put on all required personal protective equipment as outlined in the table above.

  • Prepare Work Area: Ensure the workspace, preferably a chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily accessible.

  • Emergency Preparedness: Locate the nearest eyewash station and safety shower. Have a spill kit readily available.

II. Handling and Experimental Use
  • Weighing and Transfer:

    • Handle the solid chemical carefully to avoid generating dust.

    • Use a spatula or other appropriate tool for transferring the powder.

    • If possible, weigh the chemical directly into the reaction vessel or a tared container within the fume hood.

  • Solution Preparation:

    • When dissolving the solid, add the solvent slowly to the solid to prevent splashing.

    • If heating is required, use a controlled heating source such as a heating mantle or water bath. Avoid open flames.

  • During the Experiment:

    • Keep all containers with this compound clearly labeled and sealed when not in use.

    • Avoid direct contact and inhalation.

    • Monitor the experiment for any unexpected changes.

III. Post-Handling and Waste Disposal
  • Decontamination:

    • Clean any contaminated surfaces with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.

    • Decontaminate all glassware and equipment that came into contact with this compound.

  • Waste Collection:

    • Collect all waste containing this compound, including unused chemical, contaminated consumables (e.g., gloves, weighing paper), and reaction residues, in a designated hazardous waste container.

    • The waste container must be properly labeled with the chemical name and hazard warnings.

  • Waste Disposal:

    • Dispose of the hazardous waste through your institution's designated chemical waste disposal program.[1] Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow Diagram

The following diagram illustrates the logical flow for the safe handling of this compound in a laboratory setting.

G cluster_prep I. Preparation cluster_handling II. Handling & Use cluster_disposal III. Post-Handling & Disposal prep1 Consult SDS prep2 Don PPE prep1->prep2 prep3 Prepare Workspace prep2->prep3 prep4 Emergency Prep prep3->prep4 handle1 Weighing & Transfer prep4->handle1 handle2 Solution Preparation handle1->handle2 handle3 Experimental Procedure handle2->handle3 disp1 Decontaminate Workspace & Equipment handle3->disp1 disp2 Segregate & Collect Waste disp1->disp2 disp3 Dispose via Chemical Waste Program disp2->disp3

Caption: Workflow for the safe handling of this compound.

References

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,7-Phenanthroline
Reactant of Route 2
4,7-Phenanthroline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.